Product packaging for 2-Chloro-5-(chloromethyl)-3-methylpyridine(Cat. No.:CAS No. 150807-88-8)

2-Chloro-5-(chloromethyl)-3-methylpyridine

Cat. No.: B116299
CAS No.: 150807-88-8
M. Wt: 176.04 g/mol
InChI Key: VUOXMMUURWOTAY-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-3-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2N B116299 2-Chloro-5-(chloromethyl)-3-methylpyridine CAS No. 150807-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(chloromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOXMMUURWOTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide also draws upon information from the closely related and well-documented compound, 2-chloro-5-(chloromethyl)pyridine, to provide a broader context for its potential properties and applications. The primary focus of existing research on related structures lies in their utility as key intermediates in the synthesis of neonicotinoid insecticides.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NN/A
Molecular Weight 176.04 g/mol N/A
CAS Number 150807-88-8N/A
Appearance Pale yellow solid[1]
Melting Point 58 to 62 °C[1]
Boiling Point (Predicted) 269.4 ± 35.0 °C at 760 Torr[1]
Density (Predicted) 1.270 ± 0.06 g/cm³[1]

Synthesis and Experimental Protocols

One established method for synthesizing 2-chloro-5-(chloromethyl)pyridine involves the reaction of 2-chloro-5-methylpyridine with a chlorinating agent. A generalized workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Ring Chlorination cluster_step2 Step 2: Side-Chain Chlorination 3-Methylpyridine 3-Methylpyridine Reaction_1 Reaction 3-Methylpyridine->Reaction_1 Chlorinating_Agent_1 Chlorinating Agent (e.g., Cl2) Chlorinating_Agent_1->Reaction_1 Intermediate 2-Chloro-5-methylpyridine Reaction_1->Intermediate Reaction_2 Reaction Intermediate->Reaction_2 Chlorinating_Agent_2 Chlorinating Agent (e.g., NCS, SO2Cl2) Chlorinating_Agent_2->Reaction_2 Final_Product 2-Chloro-5-(chloromethyl)pyridine Reaction_2->Final_Product

A generalized synthetic workflow for 2-chloro-5-(chloromethyl)pyridine.

A plausible adaptation for the synthesis of this compound would involve starting with 3,5-dimethylpyridine, followed by selective chlorination at the 2-position of the pyridine ring and subsequent chlorination of one of the methyl groups.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not currently available. However, the structural analog, 2-chloro-5-(chloromethyl)pyridine, is a well-known and critical intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[2][3]

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[4] This interaction leads to the overstimulation of the insect's central nervous system, resulting in paralysis and death.[5] The binding of neonicotinoids to nAChRs is selective for insect receptors over mammalian receptors, which is a key factor in their use as insecticides.[4]

The general mechanism of action for neonicotinoid insecticides is illustrated in the signaling pathway diagram below.

Neonicotinoid_Signaling_Pathway Neonicotinoid Neonicotinoid Insecticide (derived from 2-chloro-5-(chloromethyl)pyridine) Binding Binding to Receptor Neonicotinoid->Binding nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron nAChR->Binding Channel_Opening Ion Channel Opening Binding->Channel_Opening Ion_Influx Influx of Na+ and Ca2+ ions Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Overstimulation Continuous Nerve Stimulation Depolarization->Overstimulation Paralysis_Death Paralysis and Death of Insect Overstimulation->Paralysis_Death

Signaling pathway of neonicotinoid insecticides at the insect nAChR.

Given its structural similarity, it is plausible that derivatives of this compound could also exhibit insecticidal properties by targeting the same nAChR pathway. Further research and biological evaluation are necessary to confirm this hypothesis. A study on novel pyridine derivatives has indicated potential for a range of biological effects, including psychotropic properties, highlighting the diverse potential of this class of compounds.[6]

Conclusion

This compound is a compound for which specific, in-depth technical data is limited in publicly accessible literature. However, by examining the extensive research on the closely related 2-chloro-5-(chloromethyl)pyridine, we can infer its potential as a valuable intermediate in the synthesis of agrochemicals, particularly neonicotinoid insecticides. The provided data on its chemical properties, along with the generalized synthetic and signaling pathway diagrams, offer a solid foundation for researchers and professionals in drug development and crop science to initiate further investigation into this specific molecule. Future studies are warranted to elucidate its precise synthetic protocols, biological activity, and potential applications.

References

2-Chloro-5-(chloromethyl)-3-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the chemical properties, synthesis, and handling of this compound. It is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Abstract

This technical guide focuses on the chemical and physical properties of this compound (CAS RN: 150807-88-8), a pyridine derivative of interest in synthetic organic chemistry. Due to the limited availability of extensive experimental data for this specific compound, this guide also incorporates data from its close structural analog, 2-Chloro-5-(chloromethyl)pyridine (CAS RN: 70258-18-3), to provide a more comprehensive overview. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This guide summarizes its known physical properties, outlines common synthetic routes, discusses its reactivity, and provides essential safety and handling information. Detailed experimental protocols and visualizations are included to support laboratory applications.

Core Chemical Properties

A summary of the key physical and chemical properties for both this compound and its analog, 2-Chloro-5-(chloromethyl)pyridine, is presented below. This allows for a comparative understanding and provides researchers with essential data for experimental design.

Properties of this compound
PropertyValueSource
CAS Number 150807-88-8[1]
Molecular Formula C₇H₇Cl₂N[2]
Molecular Weight 176.04 g/mol [2]
Appearance Pale yellow solid[1]
Melting Point 58 to 62 °C[1]
Boiling Point 269.4 ± 35.0 °C (Predicted) at 760 Torr[1]
Density 1.270 ± 0.06 g/cm³ (Predicted) at 20 °C[1]
Storage Store in Refrigerator (2 to 8 °C), Inert atmosphere[1]
Properties of 2-Chloro-5-(chloromethyl)pyridine
PropertyValueSource
CAS Number 70258-18-3[3]
Molecular Formula C₆H₅Cl₂N[3]
Molecular Weight 162.02 g/mol [4]
Appearance Beige moist crystals[5]
Melting Point 37-42 °C (lit.)[4]
Boiling Point 50 °C at 0.5 Torr[5]
Density 1.324 g/cm³[5]
Solubility Insoluble in water[4][5]
Flash Point >110 °C[5]

Synthesis and Reactivity

2-Chloro-5-(chloromethyl)pyridine and its derivatives are crucial intermediates, particularly in the production of neonicotinoid insecticides such as imidacloprid and acetamiprid.[4][6]

Synthetic Pathways

Several synthetic routes to 2-Chloro-5-(chloromethyl)pyridine have been developed, which can likely be adapted for its 3-methyl analog. A common approach involves the chlorination of a pyridine precursor.

One documented method involves a two-step process starting from 3-methylpyridine.[7]

  • Step 1: 3-methylpyridine is reacted with chlorine gas in a water medium at 40-60 °C in the presence of a catalyst to yield 2-chloro-5-methylpyridine.[7]

  • Step 2: The resulting 2-chloro-5-methylpyridine is then further reacted with chlorine gas at 50-60 °C to produce 2-chloro-5-(chloromethyl)pyridine with high purity (≥99%).[7]

Another approach utilizes 2-chloro-2-chloromethyl-4-cyanobutanal, which is dissolved in toluene and reacted with solid phosgene at 50°C for 5 hours. This reaction yields the acetamiprid intermediate, 2-chloro-5-chloromethylpyridine, with a reported yield of 97%.[4]

A "green synthesis" method has also been described, which uses 2-chloro-5-methyl pyridine as the raw material and trichloroisocyanuric acid as the chlorinating agent. This process is initiated by a chemical initiator or a light source at temperatures between 80-200 °C.[6] This method avoids the use of solvents and eliminates the need for neutralization and water washing steps, thereby reducing waste.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_product Product Start1 3-Methylpyridine Reaction1 Chlorination (Cl2, Catalyst, 40-60°C) Start1->Reaction1 Start2 2-Chloro-5-methylpyridine Reaction2 Side-chain Chlorination (Cl2, Catalyst, 50-60°C) Start2->Reaction2 Reaction1->Start2 Product 2-Chloro-5-(chloromethyl)pyridine Reaction2->Product

A generalized workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine.
Reactivity and Chemical Behavior

The reactivity of this class of compounds is characterized by the two chloro-substituents. The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, while the chloromethyl group is reactive towards nucleophiles via an SN2 mechanism.

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] It reacts with mild steel and galvanized steel/zinc, which can produce hydrogen gas, creating a potential explosion hazard.[6][9] It should be segregated from alkalis and chemicals that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[6][9]

  • Stability: The product is considered stable under normal temperatures and pressures.[8][9] High temperatures and dust generation should be avoided.[8]

Experimental Protocols & Data

Crystal Structure Determination

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been determined by single-crystal X-ray diffraction.

Experimental Protocol (General):

  • Crystal Growth: Crystals can be obtained by dissolving the compound (e.g., 0.2 g, 1.2 mmol) in a suitable solvent like ethanol (25 ml).[10][11] The solvent is then allowed to evaporate slowly at room temperature over several days to yield single crystals suitable for diffraction.[10][11]

  • Data Collection: A single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4). Data is collected using Mo Kα radiation at a controlled temperature (e.g., 293 K).[10][11]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software such as SHELXS97 and SHELXL97.[10]

Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine: [10][11]

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Unit Cell Dimensions:

    • a = 4.0770 (8) Å

    • b = 10.322 (2) Å

    • c = 16.891 (3) Å

    • β = 95.95 (3)°

  • Volume: 707.0 (2) ų

  • Z: 4

The molecule is nearly planar, and in the crystal, molecules form dimers through intermolecular C—H⋯N hydrogen bonds.[10][11]

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis A Dissolve Compound in Ethanol B Slow Evaporation at Room Temperature A->B C Obtain Single Crystals B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction (Mo Kα radiation) D->E F Solve Structure (e.g., SHELXS97) E->F G Refine Structure (e.g., SHELXL97) F->G H Final Structural Model G->H

Workflow for single-crystal X-ray diffraction analysis.

Safety and Handling

This section provides a summary of the hazards and necessary precautions for handling 2-Chloro-5-(chloromethyl)pyridine, based on available safety data sheets.

GHS Hazard Classification

The compound is classified as hazardous.[9]

  • Acute Toxicity, Oral: Harmful if swallowed.[3][9]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][9]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[9]

  • Sensitization, Skin: May cause an allergic skin reaction.[3][9]

Precautionary Measures

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles or a face shield.[8]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[8] A particulate dust filter is recommended.[9]

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[12]

  • Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated place.[8] Store locked up.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Safety_Handling_Relationship cluster_hazards Primary Hazards cluster_ppe Required PPE cluster_handling Handling Procedures Compound 2-Chloro-5-(chloromethyl) -3-methylpyridine H1 Harmful if Swallowed Compound->H1 ingestion H2 Causes Severe Skin Burns Compound->H2 contact H3 Causes Serious Eye Damage Compound->H3 contact H4 Skin Sensitizer Compound->H4 contact P1 Gloves H2->P1 P2 Goggles/ Face Shield H3->P2 P3 Respirator S1 Use in Fume Hood S2 Avoid Dust S1->S2 S3 Store in Cool, Dry Place S1->S3 S2->P3

References

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, experimental protocols, and synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key chemical intermediate.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its core structure is a pyridine ring substituted with a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methyl group at the 3-position.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 150807-88-8[1][2]
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
SMILES CC1=CC(CCl)=CN=C1Cl[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid[3]
Appearance Pale yellow solid[3]
Melting Point 58 to 62 °C[3]
Boiling Point (Predicted) 269.4 ± 35.0 °C (at 760 Torr)[3]
Density (Predicted) 1.270 ± 0.06 g/cm³ (at 20 °C)[3]
Solubility No data available[3]
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
LogP 2.78222[1]
Storage Condition Store in Refrigerator (2 to 8 °C), Inert atmosphere[3]

Experimental Protocols & Methodologies

The accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. Standardized laboratory procedures are employed to ensure reproducibility and reliability of the data.

2.1 Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high-purity substance.

  • Standard Protocol: Capillary Method The capillary method is the standard technique recognized by most pharmacopeias for melting point determination.[3][4]

    • Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled glass capillary tube to a height of 1-2 mm. The sample is compacted by tapping the tube or dropping it through a long glass tube.[3][5]

    • Apparatus: The capillary is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer.

    • Heating: The apparatus is heated rapidly to a temperature a few degrees below the expected melting point. Then, the heating rate is reduced to a slow, controlled rate (e.g., 1-2 °C per minute).

    • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2) are recorded. This T1-T2 range is the melting range.[5] For pure compounds, this range is typically narrow (0.5-1.0 °C).

2.2 Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key property. For solids, boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures. The Thiele tube or distillation methods are common.[6]

  • Standard Protocol: Distillation Method This method is suitable when a sufficient quantity of the substance is available (typically >5 mL).[7]

    • Apparatus Setup: A simple distillation apparatus is assembled with a distilling flask, condenser, receiving flask, and a calibrated thermometer. The thermometer bulb must be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[6]

    • Procedure: The substance is placed in the distilling flask with boiling chips. The flask is heated to bring the liquid to a boil.

    • Measurement: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and the distillate is collected at a steady rate. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[6][7]

2.3 Other Physicochemical Property Determinations

Methods like Inverse Gas Chromatography (IGC) can be used to determine surface physicochemical properties of solids, such as surface energy and Lewis acid-base characteristics.[8][9][10] For molecular structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are standard.

Synthesis and Reaction Workflow

This compound serves as an important building block. Its synthesis is analogous to that of other chlorinated pyridine derivatives, which often involves the chlorination of a methylpyridine precursor. A plausible synthetic pathway starts with 2-chloro-3,5-dimethylpyridine and proceeds via selective radical chlorination of the 5-methyl group.

3.1 Representative Synthesis Protocol: Radical Chlorination

This protocol describes a general method for the chlorination of a methyl group on a pyridine ring, which is a common strategy for producing chloromethylpyridine derivatives.

  • Reactants: 2-Chloro-3,5-dimethylpyridine is dissolved in a suitable inert solvent, such as carbon tetrachloride or dichlorobenzene.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.

  • Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, is introduced to the reaction mixture. The reaction is typically carried out under UV irradiation or at an elevated temperature (e.g., 80-120 °C) to facilitate radical formation.

  • Workup and Purification: After the reaction is complete (monitored by GC or TLC), the mixture is cooled. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the final product, this compound.

3.2 Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of this compound from a plausible precursor.

References

2-Chloro-5-(chloromethyl)-3-methylpyridine solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Introduction: The Critical Role of a Key Intermediate

This compound is a pivotal intermediate in the synthesis of several third-generation neonicotinoid insecticides, including the widely used imidacloprid and acetamiprid. Its chemical structure, characterized by a chlorinated pyridine ring with a chloromethyl group, makes it a versatile building block in agrochemistry. The efficiency of synthesis, purification, and formulation of the final active ingredients is profoundly influenced by the solubility of this intermediate in various organic solvents. Understanding its solubility is not merely an academic exercise but a critical parameter for process optimization, yield maximization, and ensuring the economic viability of large-scale production.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the experimental determination of the solubility of this compound. We will delve into the rationale behind the experimental design, a detailed protocol for solubility measurement, and the presentation of solubility data.

The "Why": Causality in Experimental Design for Solubility Determination

The choice of an appropriate solvent system is paramount in any chemical process. For this compound, solubility data dictates several key process parameters:

  • Reaction Medium Selection: The synthesis of neonicotinoids from this intermediate often involves reactions where the solubility of the starting materials directly impacts reaction kinetics and product yield. A solvent that ensures adequate solubility of the reactants facilitates a homogeneous reaction environment, leading to more efficient and controlled synthesis.

  • Crystallization and Purification: The purification of this compound and its downstream products frequently relies on crystallization. A solvent system with a steep solubility curve with respect to temperature is ideal for this purpose. High solubility at elevated temperatures allows for the dissolution of the compound, while low solubility at cooler temperatures enables high recovery of the purified solid.

  • Process Safety and Handling: Understanding the solubility of this compound in various solvents is also crucial for assessing and mitigating safety risks. For instance, knowing its solubility in common industrial solvents helps in designing appropriate cleaning procedures for equipment and in managing waste streams.

Experimental Protocol: A Self-Validating System for Solubility Measurement

The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent. This method is based on the principle of allowing a saturated solution to reach equilibrium, followed by the quantitative analysis of the solute concentration in the supernatant.

Materials and Equipment
  • This compound (analytical standard grade)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of appropriate purity

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The "excess" is determined empirically to ensure that solid remains after equilibrium is reached.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL of solvent or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_data Data Reporting prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine equil1 Agitate at constant temperature prep2->equil1 Transfer to shaker equil2 Allow solid to settle equil1->equil2 Reach equilibrium analysis1 Withdraw and filter supernatant equil2->analysis1 Sample collection analysis2 Dilute sample analysis1->analysis2 Prepare for analysis analysis3 Quantify by HPLC analysis2->analysis3 Inject into HPLC data1 Calculate solubility analysis3->data1 Concentration data

Caption: Workflow for solubility determination via the equilibrium shake-flask method.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format. This allows for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol25Experimental Value
Ethanol25Experimental Value
Acetone25Experimental Value
Ethyl Acetate25Experimental Value
Toluene25Experimental Value
Hexane25Experimental Value
Methanol40Experimental Value
.........

Conclusion

The solubility of this compound is a fundamental physicochemical property that has significant implications for its industrial production and the synthesis of neonicotinoid insecticides. The experimental protocol detailed in this guide provides a reliable and self-validating framework for obtaining accurate solubility data. By understanding the principles behind the experimental design and adhering to a rigorous methodology, researchers and process chemists can generate the critical data needed for process development, optimization, and scale-up.

A Comprehensive Technical Guide to 2-Chloro-5-(chloromethyl)-3-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its physicochemical properties, particularly its melting point, outlines experimental protocols for its determination, and discusses its synthesis and role in the creation of bioactive molecules.

Core Physicochemical Properties

This compound is a pale yellow solid at room temperature. A critical physical parameter for the identification and purity assessment of this compound is its melting point.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound and its unmethylated analog for comparative purposes.

PropertyThis compound2-Chloro-5-(chloromethyl)pyridine
CAS Number 150807-88-870258-18-3
Molecular Formula C₇H₇Cl₂NC₆H₅Cl₂N
Molecular Weight 176.04 g/mol 162.02 g/mol
Melting Point 58-62 °C[1]37-42 °C or 96-98 °C[2][3][4][5]
Appearance Pale yellow solid[1]Beige moist crystals[2]
Water Solubility InsolubleInsoluble[4]

Note on 2-Chloro-5-(chloromethyl)pyridine melting point discrepancy: Different sources report conflicting melting point ranges for the unmethylated analog. This highlights the importance of careful experimental verification of physical constants.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point is crucial for verifying the identity and purity of a chemical compound. Below are detailed methodologies for two common techniques.

Capillary Melting Point Determination

This traditional method relies on visual observation of the phase transition from solid to liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 40 °C for a preliminary run).

  • Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Melting Range Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 0.5-2 °C) is indicative of high purity.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also quantify the enthalpy of fusion.

Apparatus:

  • Differential Scanning Calorimeter

  • DSC pans (typically aluminum) and lids

  • Crimper for sealing the pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed into a DSC pan. The pan is then hermetically sealed with a lid using a crimper. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas to create a stable thermal atmosphere.

  • Temperature Program: A temperature program is set, which typically involves an initial isothermal period, followed by a linear heating ramp through the expected melting range. A common heating rate is 10 °C/min.

  • Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as the temperature increases.

  • Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Synthesis and Applications

This compound is a valuable intermediate, primarily in the agrochemical industry.

Synthetic Pathway Overview

The synthesis of 2-Chloro-5-(chloromethyl)pyridine and its derivatives often starts from simpler pyridine compounds. A common route involves the chlorination of a methylpyridine precursor. For instance, 2-chloro-5-methylpyridine can be subjected to chlorination to introduce the chloromethyl group.

Below is a generalized workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine, which is analogous to the synthesis of its 3-methyl derivative.

G Generalized Synthesis Workflow A 3-Methylpyridine B Chlorination of Pyridine Ring A->B Cl2, Catalyst C 2-Chloro-5-methylpyridine B->C D Side-Chain Chlorination C->D Cl2, Initiator E 2-Chloro-5-(chloromethyl)pyridine D->E F Neonicotinoid Synthesis (e.g., Imidacloprid, Acetamiprid) E->F Reaction with N-substituted imine G Final Bioactive Product F->G

Caption: Generalized synthetic route to 2-Chloro-5-(chloromethyl)pyridine and its use.

Key Applications in Drug and Pesticide Development

The primary application of 2-Chloro-5-(chloromethyl)pyridine and its 3-methyl analog is as a crucial building block for the synthesis of neonicotinoid insecticides.[6][7] These insecticides, such as imidacloprid and acetamiprid, are highly effective against a broad spectrum of sucking insects.[6][7][8] The 2-chloro-5-(chloromethyl)pyridine moiety provides the essential chloropyridinylmethyl backbone that is characteristic of many neonicotinoids.

Recent research has also explored the use of 2-Chloro-5-(chloromethyl)pyridine in the synthesis of novel bioactive derivatives with potential antimicrobial and antimalarial activities.[9][10]

Mechanism of Action of Derived Neonicotinoids

Since this compound is an intermediate, it does not have a direct signaling pathway of its own. However, the neonicotinoid insecticides synthesized from it have a well-defined mode of action on the insect central nervous system (CNS).

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs).[1][2][8][11] In insects, these receptors are located in the CNS. The binding of neonicotinoids to nAChRs is irreversible and leads to a continuous stimulation of the nerve cells.[3] This hyperexcitation results in the blockage of nerve impulse transmission, leading to paralysis and eventual death of the insect.[1][8][11]

The diagram below illustrates this signaling pathway.

G Neonicotinoid Insecticide Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Neonicotinoid (derived from 2-Chloro-5-(chloromethyl)pyridine) B Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS A->B Irreversible Binding C Continuous Influx of Na+ ions B->C Opens Ion Channel D Persistent Depolarization C->D E Blockage of Nerve Impulse Transmission D->E F Paralysis and Death E->F

Caption: Mechanism of action of neonicotinoid insecticides on the insect nervous system.

References

Technical Guide: Physicochemical Properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for 2-Chloro-5-(chloromethyl)-3-methylpyridine, a pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of experimentally determined properties for this specific compound, this guide also includes data for the structurally related and more extensively characterized compound, 2-Chloro-5-(chloromethyl)pyridine, to provide a comparative context for researchers.

Structural Distinction

It is crucial to distinguish between the target compound, this compound, and its close analogue, 2-Chloro-5-(chloromethyl)pyridine. The key difference is the presence of a methyl group at the 3-position of the pyridine ring in the target compound, which influences its physical and chemical properties.

G cluster_0 This compound (CAS: 150807-88-8) cluster_1 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3) a b

Caption: Chemical structures of the target compound and its analogue.

Physicochemical Data

The following tables summarize the available quantitative data for both compounds. It is important to note that some of the data for this compound are predicted values.

Table 1: Physicochemical Properties of this compound (CAS: 150807-88-8)

PropertyValueSource
Molecular Weight176.04 g/mol [1]
Physical StateSolid[1]
AppearancePale yellow solid[1]
Melting Point58 to 62 °C[1]
Boiling Point269.4 ± 35.0 °C at 760 Torr (Predicted)[1]
Density1.270 ± 0.06 g/cm³ at 20°C, 760 Torr (Predicted)[1]

Table 2: Physicochemical Properties of 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)

PropertyValueSource
Molecular Weight162.02 g/mol [2]
Physical StateSolid[2]
AppearanceBeige moist crystals[3]
Melting Point37-42 °C[4][5]
Boiling Point50 °C at 0.5 Torr[3]
Flash Point>110 °C (>230 °F) - closed cup[3][4]
Water SolubilityInsoluble[3]

Experimental Protocols

Synthesis of 2-Chloro-5-(chloromethyl)pyridine

One common synthetic route involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine.

Protocol: A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane over 30 minutes, maintaining a temperature of 5-20°C using a water bath.[6] The resulting mixture is stirred at room temperature for 90 minutes, followed by refluxing for 4.5 hours.[6] After reflux, the reaction mixture is concentrated. The residue is then diluted with 200 ml of chloroform and 60 ml of water.[6] While stirring, 20 g of sodium hydrogen carbonate is added in small portions.[6] The organic layer is subsequently separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.[6]

G start Start Materials: 2-chloro-5-(hydroxymethyl)pyridine Thionyl chloride 1,2-dichloroethane step1 Mix and add dropwise at 5-20°C start->step1 step2 Stir at room temperature (90 min) step1->step2 step3 Reflux (4.5 hours) step2->step3 step4 Concentrate step3->step4 step5 Dilute with Chloroform and Water step4->step5 step6 Neutralize with Sodium Bicarbonate step5->step6 step7 Separate organic layer, treat with activated carbon, and concentrate step6->step7 end Product: 2-Chloro-5-(chloromethyl)pyridine step7->end

Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine.

Another documented method involves the direct chlorination of 3-methylpyridine.[7][8] This process typically involves reacting 3-methylpyridine with chlorine gas in the presence of a catalyst.[7]

This guide serves as a summary of the currently available data. Researchers are encouraged to consult the primary literature for further details and to perform experimental verification of the predicted values.

References

Technical Guide: Spectral and Synthetic Overview of Chloro-Substituted Methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of available spectral data and synthetic methodologies related to chloro-substituted methylpyridines, with a primary focus on providing reference information for 2-Chloro-5-(chloromethyl)-3-methylpyridine. Due to a lack of publicly available experimental spectral data for this compound, this document presents a comprehensive overview of the closely related and well-characterized compound, 2-Chloro-5-(chloromethyl)pyridine. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of related molecules in fields such as medicinal chemistry and materials science.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic molecular properties can be calculated. For reference, the properties of 2-Chloro-5-(chloromethyl)pyridine are also provided.

PropertyThis compound2-Chloro-5-(chloromethyl)pyridine
Molecular Formula C₇H₇Cl₂NC₆H₅Cl₂N
Molecular Weight 176.04 g/mol 162.02 g/mol
CAS Number 150807-88-870258-18-3
Melting Point 58-62 °C37-42 °C[1]
Boiling Point 269.4±35.0 °C (Predicted)Not Available

Spectral Data Reference: 2-Chloro-5-(chloromethyl)pyridine

The following tables summarize the available spectral data for 2-Chloro-5-(chloromethyl)pyridine, which can serve as a useful comparison for researchers working with its 3-methyl analog.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
Data not explicitly available in search results
¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
Data not explicitly available in search results
Mass Spectrometry Data

The NIST Mass Spectrometry Data Center provides GC-MS data for 2-Chloro-5-(chloromethyl)pyridine.

m/z ValueInterpretation
161Molecular Ion [M]⁺
128[M-Cl]⁺
126[M-HCl]⁺
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
Specific peak data not available in search results

Experimental Protocols: Synthesis of Chloro-Substituted Pyridines

While a specific protocol for this compound is not available, several methods for the synthesis of the related compound, 2-Chloro-5-(chloromethyl)pyridine, have been documented. These protocols typically involve the chlorination of a methylpyridine precursor.

Example Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(hydroxymethyl)pyridine

This method involves the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride.

Materials:

  • 2-Chloro-5-(hydroxymethyl)pyridine

  • Thionyl chloride

  • 1,2-Dichloroethane

  • Chloroform

  • Water

  • Sodium hydrogen carbonate

  • Activated carbon

Procedure:

  • A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane over 30 minutes on a water bath at 5-20 °C.

  • The resulting mixture is stirred at room temperature for 90 minutes.

  • The mixture is then refluxed for 4.5 hours.

  • The reaction mixture is concentrated.

  • The residue is diluted with 200 ml of chloroform and 60 ml of water.

  • 20 g of sodium hydrogen carbonate is added in small portions with stirring.

  • The organic layer is separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.

Visualizations

The following diagrams illustrate key concepts related to the characterization and synthesis of chloro-substituted methylpyridines.

G Hypothetical Synthetic Pathway for this compound 3,5-Dimethylpyridine 3,5-Dimethylpyridine 2-Chloro-3,5-dimethylpyridine 2-Chloro-3,5-dimethylpyridine 3,5-Dimethylpyridine->2-Chloro-3,5-dimethylpyridine Chlorination This compound This compound 2-Chloro-3,5-dimethylpyridine->this compound Side-chain Chlorination G Relationship between Structure and Expected Spectral Data cluster_structure Chemical Structure cluster_spectroscopy Expected Spectroscopic Signatures C7H7Cl2N This compound (C₇H₇Cl₂N) NMR ¹H and ¹³C NMR: - Aromatic protons - Methyl protons - Chloromethyl protons - Quaternary carbons C7H7Cl2N->NMR determines MS Mass Spectrometry: - Molecular ion peak - Fragmentation patterns (loss of Cl, CH₂Cl) C7H7Cl2N->MS exhibits IR Infrared Spectroscopy: - C-H stretching (aromatic, alkyl) - C=C and C=N stretching (pyridine ring) - C-Cl stretching C7H7Cl2N->IR shows

References

In-Depth NMR Analysis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine. As a substituted pyridine derivative, this compound is of interest to researchers in medicinal chemistry and drug development. Understanding its structural features through NMR is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Data Presentation: NMR Data of Analogous Compounds

The following tables summarize the available experimental NMR data for 2-Chloro-5-methylpyridine and 2-Chloro-5-(chloromethyl)pyridine, which serve as the basis for the predictive analysis.

Table 1: Experimental ¹H NMR Data for 2-Chloro-5-methylpyridine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.18d2.5
H-47.45dd8.5, 2.5
H-37.13d8.5
-CH₃2.27s-

Solvent: CDCl₃, Frequency: 300 MHz[1]

Note: ¹³C NMR data for 2-Chloro-5-methylpyridine and complete NMR data for 2-Chloro-5-(chloromethyl)pyridine were not explicitly available in the searched resources. The analysis will proceed based on the available ¹H NMR data and known substituent effects.

Predicted NMR Analysis of this compound

The introduction of a methyl group at the 3-position of 2-Chloro-5-(chloromethyl)pyridine is expected to significantly influence the chemical shifts of the remaining ring protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for two aromatic protons, a chloromethyl group, and a methyl group.

  • Aromatic Protons (H-4 and H-6): The two remaining protons on the pyridine ring will appear as distinct signals. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) will likely appear at a slightly higher field. The introduction of the methyl group at C-3 will likely cause a slight upfield shift for the adjacent H-4 compared to its position in 2-chloro-5-methylpyridine. Both protons are expected to appear as singlets or very finely split doublets due to the absence of adjacent protons.

  • Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group at the 5-position are expected to produce a singlet in the range of 4.5-4.8 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 3-position will give rise to a singlet, likely in the region of 2.3-2.5 ppm.

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-68.0 - 8.2s
H-47.3 - 7.5s
-CH₂Cl4.5 - 4.8s
-CH₃2.3 - 2.5s
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the substituents.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the chloro, chloromethyl, and methyl substituents, as well as the ring nitrogen. C-2 and C-6, being adjacent to the nitrogen, will be significantly downfield. The presence of the electron-donating methyl group at C-3 is expected to cause a shielding (upfield shift) effect on C-3 and an electronic effect on the other ring carbons.

  • Substituent Carbons: The carbon of the chloromethyl group (-CH₂Cl) is expected to appear around 45 ppm, while the methyl carbon (-CH₃) will likely be observed in the range of 18-22 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2150 - 153
C-3135 - 138
C-4138 - 141
C-5130 - 133
C-6148 - 151
-CH₂Cl43 - 47
-CH₃18 - 22

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR correlation.

Caption: Molecular structure of this compound.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives, which would be applicable to this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a common first choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): A small amount of a reference standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent peak.

II. NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Locking: Tune the probe for the respective nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform magnetic field shimming to optimize the field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Parameters:

    • Pulse Program: A standard one-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled one-pulse sequence.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on the predicted infrared absorption bands based on the analysis of its functional groups. It includes a detailed table of expected vibrational modes, a standard experimental protocol for acquiring an FTIR spectrum of a solid sample, and workflow diagrams to assist in spectral analysis and interpretation. This guide is intended to serve as a valuable resource for researchers synthesizing or working with this compound, enabling them to anticipate and interpret its infrared spectrum.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic chemistry, potentially as an intermediate in the development of pharmaceutical and agrochemical compounds. Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of such molecules. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The structure of this compound contains several key functional groups whose vibrational modes will give rise to a characteristic IR spectrum:

  • A substituted pyridine ring

  • Aromatic C-H bonds

  • An aliphatic methyl group (-CH₃)

  • An aliphatic chloromethyl group (-CH₂Cl)

  • A chloro-substituted aromatic ring (C-Cl)

This guide will systematically predict the IR absorption bands associated with these groups.

Predicted Infrared Absorption Spectrum

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for similar aromatic and halogenated organic compounds.

Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentPredicted Intensity
3100 - 3000C-H StretchAromatic C-H (Pyridine Ring)Medium to Weak
2975 - 2950C-H Asymmetric StretchMethyl (-CH₃)Medium
2965 - 2945C-H Asymmetric StretchMethylene (-CH₂Cl)Medium
2885 - 2865C-H Symmetric StretchMethyl (-CH₃)Medium to Weak
2860 - 2840C-H Symmetric StretchMethylene (-CH₂Cl)Medium to Weak
1600 - 1585C=C StretchAromatic Ring (Pyridine)Medium
1500 - 1400C=C StretchAromatic Ring (Pyridine)Medium to Strong
1470 - 1450C-H Asymmetric BendMethyl (-CH₃)Medium
1465 - 1440CH₂ ScissoringMethylene (-CH₂Cl)Medium
1390 - 1370C-H Symmetric BendMethyl (-CH₃)Medium
1300 - 1150CH₂ WagMethylene (-CH₂Cl)Medium
1250 - 1000C-H In-plane BendAromatic C-H (Pyridine Ring)Weak
900 - 675C-H Out-of-plane BendAromatic C-H (Pyridine Ring)Strong
850 - 550C-Cl StretchAryl-Cl & Alkyl-ClStrong

Interpretation of Expected Spectrum

  • C-H Stretching Region (3100 - 2800 cm⁻¹): The region just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching vibrations from the pyridine ring.[1][2] Below 3000 cm⁻¹, a series of peaks are expected corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups.[3][4]

  • Aromatic Ring Region (1600 - 1400 cm⁻¹): Multiple bands are anticipated in this region due to the C=C and C=N stretching vibrations within the pyridine ring.[1][2] The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.

  • C-H Bending Region (1470 - 1150 cm⁻¹): This region will contain a variety of bending (scissoring, wagging, and twisting) vibrations. The asymmetric and symmetric bending of the methyl group, along with the scissoring and wagging of the methylene group in the chloromethyl substituent, are expected here.[3][5]

  • Fingerprint Region (below 1400 cm⁻¹): This region is typically complex, containing many overlapping signals. However, some key absorptions can be identified:

    • C-H Out-of-plane Bending: Strong absorptions due to the out-of-plane bending of the aromatic C-H bonds are expected between 900 and 675 cm⁻¹.[1][2] The pattern of these bands can sometimes help to determine the substitution pattern of the aromatic ring.

    • C-Cl Stretching: The carbon-chlorine stretching vibrations for both the chloro-substituted pyridine ring and the chloromethyl group are expected in the range of 850-550 cm⁻¹.[5][6][7] These are often strong and can be a key diagnostic feature for this molecule.

Experimental Protocols

The following is a detailed methodology for obtaining an FTIR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample in a KBr pellet for analysis by transmission FTIR spectroscopy.

Materials and Equipment:

  • This compound (sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

  • Spatula

  • Analytical balance

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of KBr: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture.[8] Store the dried KBr in a desiccator until use.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample using an analytical balance.[9]

  • Grinding and Mixing: Add the weighed sample to an agate mortar. Then, add approximately 100-200 mg of the dried KBr powder.[9] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample and disperse it evenly within the KBr matrix.[8]

  • Loading the Die: Carefully transfer a portion of the KBr-sample mixture into the pellet die. Distribute the powder evenly over the bottom anvil of the die.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[10] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die and gently eject the KBr pellet. A high-quality pellet should be thin and transparent.[11]

  • Background Spectrum: Prepare a "blank" pellet containing only KBr using the same procedure.[8] Place this blank pellet in the spectrometer's sample holder and run a background scan. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr.

  • Sample Analysis: Replace the blank pellet with the sample pellet in the spectrometer. Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected if necessary. Identify and label the significant absorption bands.

Visualization of Key Concepts

The following diagrams illustrate the structure of the molecule and the general workflow for IR spectral analysis.

molecular_structure cluster_molecule This compound cluster_groups Key Functional Groups for IR Analysis mol A Aromatic C-H B Pyridine Ring (C=C, C=N) C Methyl Group (-CH3) D Chloromethyl Group (-CH2Cl) E Aryl & Alkyl C-Cl

Caption: Molecular structure and key functional groups.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation start Obtain Solid Sample prep Prepare KBr Pellet or ATR Crystal start->prep background Acquire Background Spectrum prep->background sample Acquire Sample Spectrum background->sample subtract Background Subtraction sample->subtract process Baseline Correction subtract->process identify Identify Peak Frequencies process->identify assign Assign Peaks to Functional Groups identify->assign structure Correlate with Molecular Structure assign->structure report Final Report structure->report

References

Mass Spectrometry of 2-Chloro-5-(chloromethyl)-3-methylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)-3-methylpyridine is a heterocyclic organic compound with the molecular formula C₇H₇Cl₂N and a molecular weight of 176.04 g/mol .[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products. Understanding its mass spectrometric behavior is essential for its identification, characterization, and quality control during synthesis and formulation. This technical guide provides an in-depth look at the mass spectrometry of this compound, though a complete experimental mass spectrum with detailed fragmentation data is not publicly available in the referenced search results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇Cl₂N[1][2]
Molecular Weight 176.04 g/mol [1][2]
CAS Number 150807-88-8[1]

Mass Spectrometry Analysis

For the related compound, 2-Chloro-5-(chloromethyl)pyridine (C₆H₅Cl₂N, MW: 162.02 g/mol ), some mass-to-charge ratio (m/z) peaks have been reported at 161, 128, and 126.[3] This suggests that the fragmentation of the chloromethylpyridine core is a key process.

Hypothetical Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key steps. The following diagram illustrates a hypothetical fragmentation pathway.

Fragmentation M [C₇H₇Cl₂N]⁺• m/z = 176/178/180 Molecular Ion F1 [C₇H₇ClN]⁺• m/z = 141/143 Loss of Cl• M->F1 - Cl• F2 [C₆H₄ClN]⁺ m/z = 125/127 Loss of CH₂Cl• M->F2 - CH₂Cl• F3 [C₆H₇N]⁺• m/z = 93 Loss of 2Cl• and CH₃• F1->F3 - Cl•, - CH₃• F4 [C₅H₄N]⁺ m/z = 78 Pyridine ring F2->F4 - CH₃•, - Cl•

Caption: Hypothetical fragmentation pathway of this compound.

Experimental Protocol

While a specific experimental protocol for the mass spectrometry of this compound was not found, a general procedure for analyzing similar solid organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column suitable for the analysis of polar and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis:

The acquired mass spectra would be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern would then be interpreted to confirm the structure of the compound.

Conclusion

While direct experimental mass spectral data for this compound is not currently available in the public resources searched, this guide provides a framework for its analysis. The hypothetical fragmentation pathway and the general experimental protocol can serve as a valuable resource for researchers and professionals working with this compound, enabling them to develop analytical methods for its identification and characterization. Further experimental work is required to establish a definitive mass spectral library entry for this important chemical intermediate.

References

An In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 2-chloro-5-(chloromethyl)pyridine. While the specific crystal structure for 2-chloro-5-(chloromethyl)-3-methylpyridine was not found in available public databases, the detailed analysis of the closely related and structurally significant compound, 2-chloro-5-(chloromethyl)pyridine, offers valuable insights for researchers in the field. This compound is a known intermediate in the synthesis of insecticides like imidacloprid.[1][2]

The data presented herein is derived from single-crystal X-ray diffraction studies, providing a precise three-dimensional map of the atomic arrangement within the crystal lattice.

Crystallographic Data Summary

The crystal structure of 2-chloro-5-(chloromethyl)pyridine has been determined and the key crystallographic parameters are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C₆H₅Cl₂N
Formula Weight 162.01
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.0770 (8)
b (Å) 10.322 (2)
c (Å) 16.891 (3)
β (°) 95.95 (3)
Volume (ų) 707.0 (2)
Z 4
Temperature (K) 293
Radiation (Å) Mo Kα (λ = 0.71073)
Density (calculated) (Mg m⁻³) 1.522
Absorption Coefficient (mm⁻¹) 0.82
F(000) 328

| Crystal Size (mm) | 0.30 × 0.20 × 0.20 |

Table 2: Data Collection and Refinement Statistics

Parameter Value
Diffractometer Enraf–Nonius CAD-4
Reflections Collected 2886
Independent Reflections 1299
Reflections with I > 2σ(I) 1028
R_int 0.049
R[F² > 2σ(F²)] 0.037
wR(F²) 0.129
Goodness-of-fit (S) 1.00
Data-to-parameter ratio 15.7

| Largest diff. peak and hole (e Å⁻³) | 0.19 and -0.18 |

Molecular and Crystal Structure Analysis

The molecule of 2-chloro-5-(chloromethyl)pyridine is nearly planar.[1][2] The planarity is a key feature, with a root-mean-square deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group. This chlorine atom is offset from the plane.[1][2]

In the crystal packing, molecules are linked by intermolecular C—H···N hydrogen bonds, forming dimeric structures.[1][2] This hydrogen bonding appears to be a significant factor in the stabilization of the crystal structure.[2]

Experimental Protocols

The determination of the crystal structure of 2-chloro-5-(chloromethyl)pyridine involved the following key experimental procedures:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of 2-chloro-5-(chloromethyl)pyridine (0.2 g, 1.2 mmol) dissolved in ethanol (25 ml) at room temperature over approximately five days.[2][3]

2. X-ray Data Collection: A single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer.[1] Data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[2] The ω/2θ scan method was employed for data collection.[2] An absorption correction was applied using ψ scans.[1][2]

3. Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS97 software and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 2-chloro-5- (chloromethyl)pyridine dissolution Dissolution in Ethanol synthesis->dissolution evaporation Slow Evaporation at Room Temperature dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Enraf-Nonius CAD-4) mounting->data_collection reduction Data Reduction (XCAD4) data_collection->reduction solution Structure Solution (SHELXS97) reduction->solution refinement Structure Refinement (SHELXL97) solution->refinement cif Final Crystallographic Information File (CIF) refinement->cif

Experimental workflow for crystal structure determination.

Logical Relationship of Structural Features

The following diagram illustrates the relationship between the molecular geometry and the resulting crystal packing.

logical_relationship molecule Molecular Structure (2-Chloro-5-(chloromethyl)pyridine) geometry Near Planar Geometry molecule->geometry h_bond C-H...N Hydrogen Bonding molecule->h_bond packing Crystal Packing (Monoclinic, P21/c) geometry->packing dimers Formation of Dimers h_bond->dimers stabilization Crystal Lattice Stabilization packing->stabilization dimers->packing

Relationship between molecular features and crystal packing.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and risk mitigation strategies for 2-Chloro-5-(chloromethyl)-3-methylpyridine. As a key intermediate in the synthesis of neonicotinoid insecticides, its proper management in a laboratory and pilot plant setting is paramount to ensuring personnel safety and environmental protection. This document moves beyond standard safety data sheets to provide a framework of scientific causality behind each recommendation, empowering researchers to handle this compound with an informed and proactive safety mindset.

Core Chemical Profile and Hazard Identification

This compound (CAS No. 104830-06-0) is a chlorinated pyridine derivative. Understanding its fundamental chemical and physical properties is the first step in a robust risk assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for designing appropriate storage, handling, and emergency response procedures. For instance, its solid form at room temperature and low vapor pressure reduce the risk of inhalation compared to volatile liquids, but dust generation during handling must be controlled.

PropertyValueSource
CAS Number 104830-06-0
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.05 g/mol
Appearance Off-white to light yellow crystalline powder or solid
Melting Point 43-48 °C (109.4-118.4 °F)
Boiling Point 269.7°C at 760 mmHg
Flash Point 116.9°C
Solubility Insoluble in water
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) as hazardous. The following table outlines its primary hazard statements, which form the basis for all handling and personal protective equipment (PPE) recommendations.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source: Consolidated from multiple supplier Safety Data Sheets.

The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. The "harmful if swallowed" classification necessitates strict controls to prevent cross-contamination of food and drink, while the irritation classifications for skin, eyes, and respiratory tract demand the use of specific engineering controls and PPE.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling this compound powder is a certified chemical fume hood. A fume hood is critical not only for containing airborne particles during weighing and transfer operations but also for providing a contained space in the event of an accidental spill. The workspace should be maintained under negative pressure relative to the surrounding laboratory environment to prevent the escape of contaminants.

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Use chemical-resistant, impervious gloves. Nitrile gloves with a minimum thickness of 0.11 mm are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, due to the "causes serious eye irritation" classification, it is highly recommended to use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat should be worn and properly fastened. Ensure the coat is made of a suitable material and is regularly laundered. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved particulate respirator (e.g., an N95, N100, or P100 filter) is required. A full respiratory protection program, including fit-testing, should be implemented.

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The diagram below illustrates the correct procedure.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff4 4. Respirator Doff3->Doff4 Donning_Title Donning (Clean to Dirty) Donning_Title->Don1 Doffing_Title Doffing (Dirty to Clean) Doffing_Title->Doff1

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for safe handling.

Storage and Incompatibility
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The storage area should be segregated from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents. Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion risk.

Protocol for Weighing and Dispensing
  • Preparation: Designate a specific area within a chemical fume hood for dispensing. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Place a clean, secondary container on the analytical balance and tare its weight.

  • Dispensing: Carefully scoop the required amount of this compound from the stock bottle into the tared container. Use spark-proof tools and avoid generating dust.

  • Cleaning: Once the desired amount is weighed, securely close the stock bottle. Carefully wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood.

  • Disposal: Dispose of the contaminated bench paper and wipes as hazardous waste.

Emergency Response Procedures

A clear and practiced emergency plan is non-negotiable.

First Aid Measures

Immediate action is required in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Spill Response

The response to a spill depends on its scale. The primary objective is to contain and clean the spill without creating additional hazards, such as airborne dust.

Protocol for a Small Spill (Contained within a Fume Hood):

  • Restrict Access: Ensure no other personnel enter the area.

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid actions that generate dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.

  • Dispose: All contaminated materials (absorbent, wipes, gloves) must be disposed of as hazardous waste.

Spill Response Decision Workflow

Spill_Response Start Spill Occurs CheckLocation Is spill contained in a fume hood? Start->CheckLocation CheckSize Is it a small, manageable amount? CheckLocation->CheckSize Yes Evacuate Evacuate Area Alert EH&S CheckLocation->Evacuate No CheckSize->Evacuate No TrainedPersonnel Trained personnel with appropriate PPE proceed CheckSize->TrainedPersonnel Yes Contain Contain the spill with absorbent material TrainedPersonnel->Contain Collect Collect waste into a labeled hazardous container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate End Spill Managed Decontaminate->End

Caption: Decision workflow for responding to an accidental chemical spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

  • Procedure: Collect waste in designated, labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.

2-Chloro-5-(chloromethyl)-3-methylpyridine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 2-Chloro-5-(chloromethyl)-3-methylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this compound.

Chemical and Physical Properties

This compound is a solid, pale yellow organic compound. It is a chlorinated pyridine derivative and is often used as an intermediate in the synthesis of pharmaceuticals and pesticides.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 150807-88-8
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
Appearance Pale yellow solid
Melting Point 58 to 62 °C
Boiling Point 269.4 ± 35.0 °C at 760 Torr (Predicted)
Density 1.270 ± 0.06 g/cm³ (Predicted)
Solubility Insoluble in water

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

Due to its corrosive and irritant nature, appropriate personal protective equipment must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. An apron may be required for larger quantities.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if ventilation is inadequate or for spill cleanup.

Experimental Protocols

Synthesis of 2-Chloro-5-(chloromethyl)pyridine

A common method for the synthesis of the related compound, 2-chloro-5-(chloromethyl)pyridine, involves the chlorination of 2-chloro-5-methylpyridine. The following is a general laboratory-scale procedure that can be adapted.[1]

Materials:

  • 2-Chloro-5-methylpyridine

  • Chlorine gas

  • Catalyst (e.g., a supported palladium chloride catalyst)[2]

  • Reaction medium (e.g., water or an organic solvent)[1]

  • Inert gas (e.g., nitrogen)[2]

Procedure:

  • Set up a reaction vessel equipped with a stirrer, gas inlet, and a condenser. The reaction should be carried out in a well-ventilated fume hood.

  • Charge the reactor with 2-chloro-5-methylpyridine and the chosen reaction medium.[1]

  • If using a solid catalyst, add it to the mixture.[2]

  • Heat the mixture to the reaction temperature (typically between 50-60 °C).[1]

  • Introduce chlorine gas into the reaction mixture at a controlled rate.[1]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

  • Post-treatment may involve neutralization, extraction, and purification by crystallization or chromatography to obtain the final product.[1]

G cluster_synthesis Synthesis Workflow 3-Methylpyridine 3-Methylpyridine Chlorination_Step1 Chlorination at 40-60°C (with catalyst in water) 3-Methylpyridine->Chlorination_Step1 Step 1 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Chlorination_Step2 Chlorination at 50-60°C (with catalyst) 2-Chloro-5-methylpyridine->Chlorination_Step2 Step 2 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Chlorination_Step1->2-Chloro-5-methylpyridine Post_Treatment Post-Treatment (Neutralization, Extraction, Purification) Chlorination_Step2->Post_Treatment Post_Treatment->2-Chloro-5-(chloromethyl)pyridine

Caption: A simplified workflow for the two-step synthesis of 2-Chloro-5-(chloromethyl)pyridine.

Laboratory Handling and Storage Protocol

Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.[3]

  • Wear the appropriate PPE as detailed in Table 3.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use spark-proof tools and avoid generating dust.

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

  • Segregate from food and drink.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, carefully sweep the material to avoid generating dust.[4] For a small liquid spill, use an inert absorbent material.

  • Neutralize (for acid spills): For acidic corrosive solids, cautiously apply a neutralizing agent like sodium bicarbonate.[4]

  • Collect: Place the spilled material and any contaminated absorbents into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations for chlorinated organic compounds.

G cluster_spill_response Spill Response Workflow Spill_Occurs Spill Occurs Evacuate_Area 1. Evacuate Area Spill_Occurs->Evacuate_Area Don_PPE 2. Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill 3. Contain Spill (Sweep solid carefully) Don_PPE->Contain_Spill Collect_Waste 4. Collect Waste (Into labeled container) Contain_Spill->Collect_Waste Decontaminate_Area 5. Decontaminate Area Collect_Waste->Decontaminate_Area Dispose_Waste 6. Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste

Caption: A step-by-step workflow for responding to a spill of a solid corrosive material.

Waste Disposal

Waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a sealed, labeled container.

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbents, PPE) should also be placed in a sealed container for hazardous waste disposal.

  • Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration.[5] Do not dispose of this chemical down the drain or in regular trash. Always follow local and institutional regulations for chemical waste disposal.

References

Technical Guide: Stability and Degradation Pathways of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 2-Chloro-5-(chloromethyl)-3-methylpyridine. The information presented in this guide is substantially inferred from data on the closely related analogue, 2-chloro-5-(chloromethyl)pyridine, and general principles of chemical stability. The proposed degradation pathways are theoretical and require experimental verification.

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and other chemical products derived from it. This technical guide provides a comprehensive overview of the known and inferred stability characteristics and potential degradation pathways of this compound.

The inherent reactivity of the chloromethyl group and the electron-deficient nature of the pyridine ring suggest potential susceptibility to hydrolysis, photolysis, and thermal stress. This document outlines these potential degradation routes and provides generic experimental protocols for confirming the stability of this molecule.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NN/A
Molecular Weight 176.04 g/mol N/A
Appearance Solid (inferred)N/A
Melting Point 37-42 °C (for 2-chloro-5-(chloromethyl)pyridine)[1]
Solubility Insoluble in water; Soluble in polar organic solvents.[2]

Stability Profile

The stability of this compound is dictated by the reactivity of its functional groups under various environmental conditions.

General Stability and Incompatibilities

Based on information for the analogous 2-chloro-5-(chloromethyl)pyridine, the compound is generally considered stable under standard storage conditions. However, certain incompatibilities should be noted:

  • Alkaline Materials: Contact with alkaline substances can liberate heat and promote degradation, likely through hydrolysis of the chloromethyl group.[3]

  • Oxidizing Agents: Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may lead to ignition.[3]

  • Metals: The compound may react with mild steel and galvanized steel/zinc, producing hydrogen gas which can form explosive mixtures with air.[3]

  • Acids: Segregate from chemicals that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[3]

Hydrolytic Degradation

The presence of a benzylic-like chloromethyl group suggests a susceptibility to hydrolysis, particularly under neutral to alkaline conditions. The chlorine atom of the chloromethyl group is a good leaving group, and the carbon atom is susceptible to nucleophilic attack by water or hydroxide ions.

Inferred Degradation Product: The primary degradation product of hydrolysis is expected to be 2-Chloro-5-(hydroxymethyl)-3-methylpyridine .

Photolytic Degradation

Chlorinated pyridine compounds are often susceptible to photodegradation. Studies on related compounds like 2-amino-5-chloropyridine have shown that direct photolysis can occur, leading to dechlorination.[4] It is therefore reasonable to infer that this compound is prone to degradation upon exposure to light, especially UV radiation.

Inferred Degradation Pathways: Photodegradation could proceed through several mechanisms, including:

  • Homolytic cleavage of the C-Cl bond of the chloromethyl group.

  • Homolytic cleavage of the C-Cl bond on the pyridine ring.

  • Photo-oxidation of the methyl group or other parts of the molecule.

Thermal Degradation

While specific data is unavailable for this compound, thermal stress is a common cause of degradation for many organic molecules. Combustion of the related 2-chloro-5-(chloromethyl)pyridine produces carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, phosgene, and nitrogen oxides (NOx).[3]

Potential Degradation Pathways

The following diagrams illustrate the inferred primary degradation pathways for this compound.

Hydrolysis_Pathway Parent This compound Reagent H₂O / OH⁻ Parent->Reagent Product 2-Chloro-5-(hydroxymethyl)-3-methylpyridine Reagent->Product

Caption: Inferred Hydrolytic Degradation Pathway.

Photolytic_Pathway Parent This compound Reagent hν (UV light) Parent->Reagent Product1 Radical Intermediates Product2 Dechlorinated Products Product1->Product2 Reagent->Product1

Caption: Inferred General Photolytic Degradation Pathway.

Experimental Protocols

To definitively determine the stability and degradation pathways of this compound, forced degradation studies and the development of a stability-indicating analytical method are essential.

Forced Degradation Study Protocol (Generic)

This protocol outlines a general approach for conducting forced degradation studies. The conditions should be adjusted to achieve 5-20% degradation of the active substance.

ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the sample before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize the sample before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Photolytic Degradation Expose a solution of the compound (and the solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Thermal Degradation Heat the solid compound at 70°C for 48 hours in a controlled oven.
Stability-Indicating HPLC Method Development (Generic)

A stability-indicating method is crucial for separating the parent compound from its degradation products.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 3.0)
Flow Rate 1.0 mL/min
Detection UV detection at a suitable wavelength (e.g., 270 nm)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Summary of Potential Degradation Products

The table below summarizes the likely degradation products based on the inferred pathways.

Degradation PathwayPotential Degradation ProductAnalytical Method for Detection
Hydrolysis 2-Chloro-5-(hydroxymethyl)-3-methylpyridineHPLC, LC-MS
Photolysis Dechlorinated and/or oxidized derivativesHPLC, LC-MS, GC-MS
Thermal Various decomposition products including CO, CO₂, HCl, phosgene, NOxGC-MS (for volatile products)

Conclusion

While direct stability data for this compound is scarce, a review of analogous compounds suggests a potential for degradation under hydrolytic, photolytic, and thermal stress. The primary inferred degradation pathway involves the hydrolysis of the chloromethyl group to a hydroxymethyl group. This technical guide provides a framework for researchers and drug development professionals to approach the stability testing of this important chemical intermediate. It is imperative that experimental forced degradation studies are conducted to confirm these inferred pathways, identify and characterize any degradation products, and develop a validated stability-indicating analytical method.

References

Methodological & Application

Application Notes and Protocols: Side-Chain Chlorination of 2-Chloro-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the side-chain chlorination of 2-chloro-5-methylpyridine. This reaction is a critical step in the synthesis of key intermediates for various agrochemicals and pharmaceuticals. The protocols and data presented are compiled from established chemical literature and patents.

Introduction

The side-chain chlorination of 2-chloro-5-methylpyridine is a chemical process that substitutes hydrogen atoms on the methyl group (the "side-chain") with chlorine atoms. This reaction typically proceeds via a free-radical mechanism and can yield a mixture of products: 2-chloro-5-(chloromethyl)pyridine (mono-chlorinated), 2-chloro-5-(dichloromethyl)pyridine (di-chlorinated), and 2-chloro-5-(trichloromethyl)pyridine (tri-chlorinated).[1][2][3] These chlorinated derivatives are valuable precursors for insecticides like imidacloprid and acetamiprid, as well as herbicides.[4][5]

A significant challenge in this process is controlling the extent of chlorination to selectively produce the desired product.[6] Another key aspect is managing the hydrogen chloride (HCl) gas produced as a byproduct. Because the pyridine nitrogen is basic, it reacts with HCl to form a hydrochloride salt. This salt is often solid and has very low reactivity with chlorine, which can hinder or stop the chlorination reaction.[1][2][3][7] Therefore, effective control of reaction conditions, including pH, is crucial for successful synthesis.[1][2]

Reaction Pathway and Mechanism

The chlorination of the methyl side-chain is a radical chain reaction initiated by heat, UV light, or a chemical radical initiator.

cluster_products Reaction Pathway start 2-Chloro-5-methylpyridine mono 2-Chloro-5-(chloromethyl)pyridine start->mono + Cl₂ - HCl di 2-Chloro-5-(dichloromethyl)pyridine mono->di + Cl₂ - HCl tri 2-Chloro-5-(trichloromethyl)pyridine di->tri + Cl₂ - HCl

Caption: Sequential side-chain chlorination of 2-chloro-5-methylpyridine.

The mechanism involves three key stages:

  • Initiation: Formation of chlorine radicals (Cl•) from chlorine gas (Cl₂), typically induced by UV light or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).[2]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming an HCl molecule and a pyridyl-methyl radical. This radical then reacts with a Cl₂ molecule to form the chlorinated product and a new chlorine radical, continuing the chain.

  • Termination: The reaction stops when radicals combine with each other.

Data Summary

The choice of reaction conditions significantly impacts the product distribution and yield. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of Chlorination Methodologies

Starting MaterialChlorinating AgentInitiator/CatalystSolventTemperature (°C)Key Product(s)Yield/SelectivityReference
2-Chloro-5-methylpyridineChlorine GasAIBNWater65-672-Chloro-5-(chloromethyl)pyridine68.0% (mono), 19.2% (di)[1]
2-Chloro-5-methylpyridineChlorine GasNone (Thermal)p-Chlorobenzotrifluoride135-1402-Chloro-5-(chloromethyl)pyridine80.5% average yield, 98.5% purity[8]
3-PicolineChlorine GasNone (Gas Phase)Inert Diluent (e.g., N₂)300-5002-Chloro-5-(trichloromethyl)pyridine30-60% yield[9][10]
N-oxygen-3-methylpyridineBenzoyl ChlorideNone--2-Chloro-5-methylpyridine-[11][12]
2-Chloro-5-methylpyridineTrichloroisocyanuric acidNone-80-2002-Chloro-5-(chloromethyl)pyridine>99% purity[13]

Table 2: Influence of pH on Side-Chain Chlorination

pH RangeObservationConsequenceReference
< 0.5High concentration of hydrochloride saltChlorination stops due to low reactivity of the salt.[1][2]
0.5 - 3.0Controlled neutralization of HClOptimal range for continuous radical chlorination.[1][2]
> 3.0Ionization of elementary chlorineInhibition of chlorine radical formation, stopping the reaction.[1][2]

Experimental Protocols

Safety Note: These procedures involve hazardous materials, including chlorine gas, corrosive acids, and potentially flammable solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Radical-Initiated Chlorination with pH Control

This protocol is designed to favor the production of 2-chloro-5-(monochloromethyl)pyridine by using a radical initiator and neutralizing the HCl byproduct.

Materials:

  • 2-Chloro-5-methylpyridine

  • 2,2'-azobisisobutyronitrile (AIBN)

  • Chlorine gas

  • Water (deionized)

  • 10% w/v Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane or other suitable organic solvent for extraction

Apparatus:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Gas dispersion tube

  • Condenser

  • Dropping funnel for basic solution

  • Heating mantle

  • pH meter

Procedure:

  • Charge the reaction flask with 2-chloro-5-methylpyridine and an equal weight of water.

  • Begin vigorous stirring and heat the mixture to 65 °C.[7]

  • Once the temperature is stable, add the radical initiator, AIBN (approximately 1% by weight of the 2-chloro-5-methylpyridine).[7]

  • After 10 minutes, begin bubbling chlorine gas through the mixture via the gas dispersion tube at a controlled rate.[7]

  • Simultaneously, begin the dropwise addition of the 10% NaOH solution. Monitor the pH of the aqueous phase continuously and adjust the addition rate to maintain the pH between 0.8 and 2.5.[1][2]

  • Maintain the reaction temperature between 65-70 °C. The reaction is exothermic, so cooling may be necessary.

  • Monitor the reaction's progress by taking aliquots from the organic layer and analyzing them by Gas Chromatography (GC).

  • Once the desired conversion is achieved (e.g., after several hours), stop the flow of chlorine gas and turn off the heat.

  • Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine all organic fractions, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to separate unreacted starting material and different chlorinated products.

cluster_workflow Workflow: Radical Chlorination A 1. Charge Reactor (2-Cl-5-Me-Py + H₂O) B 2. Heat to 65°C A->B C 3. Add Initiator (AIBN) B->C D 4. Start Cl₂ Gas Flow C->D E 5. Add NaOH(aq) to Maintain pH (0.8-2.5) D->E Simultaneous F 6. Monitor Reaction by GC D->F E->F G 7. Cool & Workup (Phase Separation) F->G Reaction Complete H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify by Distillation I->J

Caption: Experimental workflow for radical-initiated side-chain chlorination.

Protocol 2: High-Temperature Non-Catalytic Chlorination

This protocol utilizes thermal energy to initiate the chlorination in a non-polar solvent, aiming for high conversion and yield of the mono-chlorinated product.

Materials:

  • 2-Chloro-5-methylpyridine

  • p-Chlorobenzotrifluoride (solvent)

  • Chlorine gas

Apparatus:

  • High-temperature reaction vessel equipped with a mechanical stirrer, gas inlet, condenser, and thermometer.

Procedure:

  • Charge the reactor with 2-chloro-5-methylpyridine and p-chlorobenzotrifluoride.[8]

  • Heat the reaction mixture to 135-140 °C with stirring.[8]

  • Introduce a steady stream of chlorine gas into the hot solution. The reaction is exothermic, and the temperature should be carefully controlled.

  • Continue the reaction for several hours, monitoring the conversion of the starting material by GC.

  • Upon completion, stop the chlorine flow and cool the reactor.

  • The product mixture, containing unreacted starting material, the desired product, and solvent, is then subjected to fractional distillation under reduced pressure to isolate the 2-chloro-5-(chloromethyl)pyridine.[8] The recovered solvent and starting material can be recycled.[8]

Application and Troubleshooting Notes

  • Selectivity Control: The degree of chlorination is controlled by the reaction time and the molar ratio of chlorine to the substrate. To favor mono-chlorination, it is often necessary to stop the reaction at a partial conversion of the starting material (e.g., ~50%) and recycle the unreacted material.[6][8]

  • Byproduct Management: The formation of the pyridine hydrochloride salt is the most common cause of reaction inhibition.[3] The continuous neutralization described in Protocol 1 is an effective strategy to prevent this.[1][2] In non-aqueous systems, the salt may precipitate, physically impeding the reaction.

  • Analytical Monitoring: Regular analysis by GC is essential to track the relative concentrations of the starting material and the mono-, di-, and tri-chlorinated products. This allows the operator to stop the reaction when the concentration of the desired product is maximized.

  • Troubleshooting:

    • Low/No Reaction: Check for radical quenching impurities. Ensure the initiator is active or the temperature/UV source is sufficient. Verify that the pH is not too low, which would lead to deactivation via salt formation.[1][2]

    • Poor Selectivity: Over-chlorination occurs with excessive reaction time or high chlorine concentration. Reduce the chlorine flow rate or shorten the reaction duration.

    • Reaction Stalls: This is almost always due to the formation of the hydrochloride salt.[3][7] Implement or improve the acid neutralization step.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic and non-catalytic methods for the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the limited direct literature on the synthesis of this specific molecule, this document presents a proposed synthetic pathway starting from 3,5-dimethylpyridine (3,5-lutidine), based on established chemical principles and analogous transformations of similar pyridine derivatives.

Proposed Synthetic Pathway from 3,5-Dimethylpyridine

The synthesis of this compound from 3,5-dimethylpyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity. The proposed pathway involves three main stages:

  • N-Oxidation: Activation of the pyridine ring towards subsequent functionalization.

  • Ring Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine ring.

  • Side-Chain Chlorination: Selective chlorination of one of the methyl groups.

This pathway is illustrated in the signaling pathway diagram below.

Synthesis_Pathway Start 3,5-Dimethylpyridine N_Oxide 3,5-Dimethylpyridine N-oxide Start->N_Oxide  N-Oxidation (e.g., m-CPBA or H2O2/Acetic Acid) Chloro_Intermediate 2-Chloro-3,5-dimethylpyridine N_Oxide->Chloro_Intermediate  Ring Chlorination (e.g., POCl3 or SO2Cl2) Final_Product This compound Chloro_Intermediate->Final_Product  Side-Chain Chlorination (e.g., NCS or Cl2/UV)

Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar pyridine functionalizations. Optimization of reaction conditions may be necessary to achieve desired yields and purity for the target molecule.

Protocol 1: Synthesis of 3,5-Dimethylpyridine N-oxide

This protocol describes the N-oxidation of 3,5-dimethylpyridine, which activates the pyridine ring for subsequent electrophilic substitution.

Experimental Workflow:

N_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A1 Dissolve 3,5-dimethylpyridine in a suitable solvent (e.g., CH2Cl2). A2 Cool the solution in an ice bath. A1->A2 A3 Slowly add the oxidizing agent (e.g., m-CPBA). A2->A3 B1 Stir the reaction mixture at 0°C and then allow to warm to room temperature. A3->B1 B2 Monitor reaction progress by TLC. B1->B2 C1 Quench the reaction with a reducing agent (e.g., Na2S2O3 solution). B2->C1 C2 Extract the product with an organic solvent. C1->C2 C3 Dry the organic layer and concentrate in vacuo. C2->C3 C4 Purify by column chromatography or recrystallization. C3->C4

Workflow for the N-oxidation of 3,5-dimethylpyridine.

Materials:

  • 3,5-Dimethylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-dimethylpyridine (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to 0°C and quench by slow addition of saturated Na₂S₂O₃ solution.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Chloro-3,5-dimethylpyridine

This protocol details the chlorination of the pyridine ring at the 2-position.

Materials:

  • 3,5-Dimethylpyridine N-oxide

  • Phosphorus oxychloride (POCl₃) or Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place 3,5-dimethylpyridine N-oxide (1.0 eq.).

  • Add an inert solvent such as dichloromethane.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq.) dropwise at 0°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to pH 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Synthesis of this compound

This final step involves the selective chlorination of one of the methyl groups. This is a challenging step, as over-chlorination or reaction at the other methyl group can occur.

Materials:

  • 2-Chloro-3,5-dimethylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Dissolve 2-Chloro-3,5-dimethylpyridine (1.0 eq.) in carbon tetrachloride in a flask equipped with a reflux condenser and a light source (e.g., UV lamp).

  • Add N-Chlorosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with the UV lamp for 4-8 hours.

  • Monitor the reaction by Gas Chromatography (GC) or ¹H NMR to follow the conversion of the starting material and the formation of the mono-chlorinated product.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The desired product can be isolated and purified by fractional distillation under reduced pressure or by column chromatography.

Data Presentation

As direct synthesis of the target molecule is not widely reported, the following table provides expected outcomes based on analogous reactions. Yields are highly dependent on the optimization of reaction conditions.

StepReactantCatalyst/ReagentProductExpected Yield (%)
13,5-Dimethylpyridinem-CPBA3,5-Dimethylpyridine N-oxide80-95
23,5-Dimethylpyridine N-oxidePOCl₃2-Chloro-3,5-dimethylpyridine60-80
32-Chloro-3,5-dimethylpyridineNCS / BPOThis compound40-60 (unoptimized)

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chlorinating agents such as POCl₃, SO₂Cl₂, and NCS are corrosive and toxic. Handle with extreme care.

  • Radical initiators like BPO and AIBN can be explosive under certain conditions. Follow proper handling and storage procedures.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Synthetic Protocols for 2-Chloro-5-(chloromethyl)-3-methylpyridine: An Essential Intermediate for Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Chloro-5-(chloromethyl)-3-methylpyridine is a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. Its bifunctional nature, featuring both a chlorinated pyridine ring and a chloromethyl side chain, allows for diverse chemical modifications, making it a valuable intermediate for the development of novel active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of this important compound, aimed at researchers, scientists, and professionals in the field of drug development and crop protection.

Synthetic Strategies and Reaction Conditions

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the preparation of a di-hydroxy pyridine intermediate, followed by a one-pot chlorination to yield the target molecule. An alternative pathway commences with the functionalization of a commercially available starting material such as 3,5-lutidine.

A plausible and efficient synthetic route begins with the N-oxidation of 3,5-lutidine, followed by rearrangement and subsequent functionalization to introduce the necessary hydroxyl groups. The resulting intermediate, 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine, can then be subjected to a robust chlorination protocol.

Table 1: Reaction Parameters for Key Transformation Steps

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1N-Oxidation3,5-LutidineHydrogen Peroxide, Acetic Acid-70-8024>90
2Rearrangement & Hydroxylation3,5-Lutidine-N-oxideAcetic Anhydride, then Hydrolysis-1403Variable
3Chlorination2-hydroxy-5-(hydroxymethyl)-3-methylpyridinePhosphorus Oxychloride (POCl₃)ChloroformReflux4-685-95

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine (Intermediate)

This protocol outlines a potential multi-step synthesis of the key di-hydroxy intermediate starting from 3,5-lutidine.

Step 1: N-Oxidation of 3,5-Lutidine

  • To a round-bottom flask, add 3,5-lutidine (1.0 eq).

  • Slowly add glacial acetic acid (3.0 eq) with stirring.

  • Carefully add 30% hydrogen peroxide (1.5 eq) dropwise while maintaining the temperature below 40°C.

  • Heat the reaction mixture to 70-80°C and stir for 24 hours.

  • After cooling to room temperature, cautiously add sodium carbonate solution to neutralize the acetic acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-lutidine-N-oxide.

Step 2: Rearrangement and Hydroxylation

  • In a sealed tube, dissolve 3,5-lutidine-N-oxide (1.0 eq) in acetic anhydride (5.0 eq).

  • Heat the mixture at 140°C for 3 hours.

  • Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the acetate intermediate.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine.

Protocol 2: Synthesis of this compound

This protocol describes the one-pot chlorination of the di-hydroxy intermediate.

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine (1.0 eq).

  • Add chloroform (10 mL per gram of starting material) as the solvent.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical progression of the synthetic pathways described.

G cluster_0 Synthesis of 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine A 3,5-Lutidine B 3,5-Lutidine-N-oxide A->B H₂O₂, AcOH C 2-acetoxy-5-(acetoxymethyl)-3-methylpyridine B->C Ac₂O, Heat D 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine C->D Hydrolysis

Caption: Proposed synthesis of the key intermediate.

G cluster_1 Chlorination to Final Product D 2-hydroxy-5-(hydroxymethyl)-3-methylpyridine E This compound D->E POCl₃, Reflux

Caption: Final chlorination step.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The N-oxidation reaction with hydrogen peroxide and acetic acid can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Chlorinated organic compounds should be handled with care as they can be toxic and environmentally harmful. Dispose of all chemical waste in accordance with institutional and local regulations.

Application Notes and Protocols for the Synthesis of Neonicotinoids using Chloro-Methylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of neonicotinoid insecticides, a prominent class of crop protection agents. The focus is on the use of chloromethylpyridine derivatives as key intermediates. While specific experimental data for 2-Chloro-5-(chloromethyl)-3-methylpyridine is limited in publicly available literature, this document details the well-established synthetic routes using the closely related and widely utilized intermediate, 2-chloro-5-(chloromethyl)pyridine. The methodologies presented are foundational and likely adaptable for the synthesis of neonicotinoid analogues from various substituted pyridine intermediates, including this compound.

Overview of Neonicotinoid Synthesis

Neonicotinoid insecticides are synthesized through the condensation of a chloromethylpyridine intermediate with a suitable nucleophile. The general synthetic scheme involves the reaction of the chloromethyl group with a nitrogen-containing heterocyclic or acyclic moiety. This key step leads to the formation of the final neonicotinoid structure.

General_Neonicotinoid_Synthesis Intermediate 2-Chloro-5-(chloromethyl)pyridine or its 3-methyl analogue Neonicotinoid Neonicotinoid Insecticide Intermediate->Neonicotinoid Condensation Reaction (Base, Solvent) Nucleophile Nitrogen-containing Nucleophile Nucleophile->Neonicotinoid

Caption: General synthetic pathway for neonicotinoids.

Synthesis of Imidacloprid

Imidacloprid is one of the most widely used neonicotinoid insecticides globally.[1] Its synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.[1][2]

Quantitative Data for Imidacloprid Synthesis
ParameterValueReference
Starting Material 2-Chloro-5-(chloromethyl)pyridine[2]
Reagent 2-Nitroiminoimidazolidine[2]
Base Potassium Carbonate[1][2]
Solvent Acetonitrile[1][2]
Reaction Temperature Reflux[2]
Reaction Time 5 hours[3]
Yield 80%[2]
Purity >95%[2]
Experimental Protocol for Imidacloprid Synthesis

This protocol is based on established methods for the synthesis of Imidacloprid.[2][3]

  • To a solution of 2-nitroiminoimidazolidine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux.

  • Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile to the refluxing mixture.

  • Continue refluxing for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid by-products and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Imidacloprid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Synthetic Pathway for Imidacloprid

Imidacloprid_Synthesis cluster_reactants Reactants CCMP 2-Chloro-5-(chloromethyl)pyridine Imidacloprid Imidacloprid CCMP->Imidacloprid K2CO3, Acetonitrile Reflux, 5h NII 2-Nitroiminoimidazolidine NII->Imidacloprid

Caption: Synthesis of Imidacloprid.

Synthesis of Acetamiprid

Acetamiprid is another significant neonicotinoid insecticide used against a broad spectrum of sucking insects.[4] Its synthesis involves a multi-step process where 2-chloro-5-(chloromethyl)pyridine is a key intermediate.[5][6]

Quantitative Data for Acetamiprid Synthesis
ParameterValueReference
Intermediate N-(6-chloro-3-pyridylmethyl)methylamine[6]
Reagent Cyanoethyl methacrylate[6]
Solvent Ethanol[6]
Reaction Temperature 60-65 °C[6]
Reaction Time 6-7 hours[6]
Yield 96.6%[6]
Purity 96.8%[6]
Experimental Protocol for Acetamiprid Synthesis

This protocol describes the final step in the synthesis of Acetamiprid from a key amine intermediate, which is itself synthesized from 2-chloro-5-(chloromethyl)pyridine.[6]

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

  • React 2-chloro-5-(chloromethyl)pyridine with an aqueous solution of methylamine. The molar ratio of 2-chloro-5-(chloromethyl)pyridine to methylamine is typically 1:1.2.[6]

  • The reaction is usually carried out in a suitable solvent at a controlled temperature.

  • After the reaction is complete, the product, N-(6-chloro-3-pyridylmethyl)methylamine, is isolated and purified.

Step 2: Synthesis of Acetamiprid

  • In a reaction vessel, dissolve N-(6-chloro-3-pyridylmethyl)methylamine (1.05 equivalents) in ethanol.[6]

  • Add cyanoethyl methacrylate (1 equivalent) to the solution.[6]

  • Heat the mixture to 60-65 °C and maintain this temperature for 6-7 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0-5 °C to allow for product precipitation.[6]

  • Filter the solid, wash with a saturated brine solution, and dry to obtain Acetamiprid.[6]

Synthetic Pathway for Acetamiprid

Acetamiprid_Synthesis_Workflow CCMP 2-Chloro-5-(chloromethyl)pyridine Amine_Intermediate N-(6-chloro-3-pyridylmethyl)methylamine CCMP->Amine_Intermediate Aqueous Solution Methylamine Methylamine Methylamine->Amine_Intermediate Acetamiprid Acetamiprid Amine_Intermediate->Acetamiprid Ethanol, 60-65°C 6-7h CEM Cyanoethyl methacrylate CEM->Acetamiprid

Caption: Synthetic workflow for Acetamiprid.

Synthesis of Thiacloprid

Thiacloprid is a neonicotinoid insecticide effective against a variety of sucking and biting insects.[7] The synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-cyanoimino-1,3-thiazolidine.[7]

Quantitative Data for Thiacloprid Synthesis
ParameterValueReference
Starting Material 2-Chloro-5-(chloromethyl)pyridine[7]
Reagent 2-Cyanoimino-1,3-thiazolidine[7]
Base Guanidine[7]
Solvent Methanol or n-butanol[7]
Reaction Type Nucleophilic Substitution[7]
Yield High (specific value not cited)[7]
Purity Technical grade[7]
Experimental Protocol for Thiacloprid Synthesis

The following is a general protocol for the synthesis of Thiacloprid.[7]

  • Dissolve 2-cyanoimino-1,3-thiazolidine in a suitable solvent such as methanol or n-butanol.

  • Add a base, for example, guanidine, to the solution to facilitate the nucleophilic substitution.

  • Add 2-chloro-5-(chloromethyl)pyridine to the reaction mixture.

  • Stir the reaction mixture, potentially with heating, until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the crude Thiacloprid.

  • The crude product is then purified, for instance by recrystallization, to obtain the final product.

Synthetic Pathway for Thiacloprid

Thiacloprid_Synthesis cluster_reagents Reagents CCMP 2-Chloro-5-(chloromethyl)pyridine Thiacloprid Thiacloprid CCMP->Thiacloprid Guanidine Methanol or n-Butanol CIT 2-Cyanoimino-1,3-thiazolidine CIT->Thiacloprid

Caption: Synthesis of Thiacloprid.

Concluding Remarks

The protocols provided herein detail the synthesis of major neonicotinoid insecticides from the key intermediate 2-chloro-5-(chloromethyl)pyridine. These established methods serve as a valuable resource for researchers and professionals in the field of agrochemical development. While direct experimental procedures for the 3-methyl analogue, this compound, are not as prevalent, the fundamental reaction mechanisms are expected to be similar. The presence of the 3-methyl group may influence reaction kinetics and the properties of the final neonicotinoid analogues, opening avenues for the development of novel insecticides with potentially different activity spectra and environmental profiles. Further research into the synthesis and biological activity of neonicotinoids derived from this compound is encouraged.

References

Application Note & Protocol: Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of the neonicotinoid insecticide, imidacloprid, commencing from the precursor 2-Chloro-5-(chloromethyl)-3-methylpyridine. The synthesis involves a key nucleophilic substitution reaction with N-nitro-N'-(2-aminoethyl)urea. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Introduction

Imidacloprid is a systemic insecticide that acts as a neurotoxin, belonging to the class of chemicals known as neonicotinoids. It is highly effective against a wide range of sucking insects, soil insects, and termites. Its mode of action involves the disruption of the nicotinic acetylcholine receptors in the central nervous system of insects. The synthesis pathway detailed herein represents a common and efficient industrial method for its production.

The core of this synthesis is the condensation reaction between this compound and N-nitro-N'-(2-aminoethyl)urea. This reaction proceeds via a nucleophilic substitution where the primary amine of the urea derivative displaces the chlorine atom on the chloromethyl group of the pyridine ring, forming the final imidacloprid molecule.

Reaction Mechanism and Scientific Rationale

The synthesis of imidacloprid from this compound is a two-step process in principle, though often performed as a one-pot synthesis.

Step 1: Formation of the N-substituted intermediate. The primary amine of N-nitro-N'-(2-aminoethyl)urea acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This results in the displacement of the chloride ion and the formation of a C-N bond.

Step 2: Cyclization. The secondary amine on the ethylenediamine backbone then attacks the electrophilic carbon at the 2-position of the pyridine ring, displacing the second chloride and forming the characteristic five-membered imidazolidine ring of imidacloprid.

The choice of solvent is critical; polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often preferred as they can solvate the cations while leaving the nucleophile relatively free, thus accelerating the rate of this SN2 reaction. An acid scavenger, such as potassium carbonate or triethylamine, is typically added to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier (Example)
This compound104765-53-9176.04>98%Sigma-Aldrich
N-nitro-N'-(2-aminoethyl)urea131805-31-5148.12>97%TCI Chemicals
Potassium Carbonate (anhydrous)584-08-7138.21>99%Fisher Scientific
Acetonitrile (anhydrous)75-05-841.05>99.8%VWR Chemicals
Ethyl Acetate141-78-688.11ACS GradeMacron Fine Chemicals
Hexane110-54-386.18ACS GradeJ.T. Baker
Deionized Water7732-18-518.02-In-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a nitrogen inlet. Ensure the entire apparatus is dry.

  • Charging the Flask: To the flask, add this compound (17.6 g, 0.1 mol), N-nitro-N'-(2-aminoethyl)urea (14.8 g, 0.1 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

  • Reaction Conditions: Begin stirring the mixture and heat it to reflux (approximately 80-82°C) under a nitrogen atmosphere. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Büchner funnel and wash the solid cake with a small amount of acetonitrile.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is then recrystallized from a mixture of ethyl acetate and hexane to yield pure imidacloprid as a white to pale yellow crystalline solid.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Assemble and dry glassware (3-neck flask, condenser, etc.) charge Charge flask with reactants: - this compound - N-nitro-N'-(2-aminoethyl)urea - K2CO3 setup->charge add_solvent Add anhydrous acetonitrile charge->add_solvent reflux Heat to reflux (80-82°C) under N2 atmosphere for 6-8 hours add_solvent->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool reaction mixture to room temperature monitor->cool filter_salts Filter inorganic salts cool->filter_salts concentrate Concentrate filtrate via rotary evaporation filter_salts->concentrate recrystallize Recrystallize crude product from ethyl acetate/hexane concentrate->recrystallize collect_crystals Collect pure crystals by vacuum filtration recrystallize->collect_crystals dry_product Dry final product under vacuum collect_crystals->dry_product final_product Pure Imidacloprid dry_product->final_product Yields Imidacloprid

Caption: Experimental workflow for the synthesis of Imidacloprid.

Characterization and Analytical Data

The identity and purity of the synthesized imidacloprid should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 143-145 °C
¹H NMR (400 MHz, CDCl₃)δ 8.35 (s, 1H, pyridine-H), 7.65 (d, 1H, pyridine-H), 7.20 (d, 1H, pyridine-H), 4.20 (s, 2H, CH₂), 3.60 (t, 2H, CH₂), 3.10 (t, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 158.5, 149.0, 148.5, 137.5, 125.0, 120.5, 48.5, 45.0, 42.0
FT-IR (KBr, cm⁻¹)3050 (aromatic C-H), 2950 (aliphatic C-H), 1640 (C=N), 1570 (NO₂ asymmetric stretch), 1350 (NO₂ symmetric stretch), 1250 (C-N)
HPLC Purity >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at 270 nm)

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • This compound: Is a skin and eye irritant. Avoid inhalation and contact.

    • Acetonitrile: Is flammable and toxic. Avoid inhalation and contact.

    • Imidacloprid: Is toxic if swallowed or inhaled. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Extend the reaction time and continue monitoring by TLC.- Ensure reagents and solvent are anhydrous.
Loss of product during work-up or purification.- Minimize transfer steps.- Optimize recrystallization solvent system.
Impure Product Presence of starting materials or side-products.- Ensure the reaction has gone to completion.- Repeat the recrystallization step.
Ineffective removal of inorganic salts.- Ensure thorough washing of the filter cake.
Reaction Stalls Deactivation of the nucleophile.- Ensure a sufficient amount of acid scavenger (K₂CO₃) is used.
Insufficient temperature.- Verify the reflux temperature is maintained within the optimal range.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of imidacloprid from this compound. Adherence to the procedural details, safety precautions, and analytical confirmations is essential for obtaining a high-purity product. This synthesis route is scalable and serves as a fundamental example of heterocyclic chemistry applied to the production of agrochemicals.

The Pivotal Role of 2-Chloro-5-(chloromethyl)-3-methylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-5-(chloromethyl)-3-methylpyridine is a key heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive chloromethyl group and a substituted pyridine ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the development of novel therapeutic agents.

Application in the Synthesis of Neonicotinoid Insecticides

The most prominent application of this compound is in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine. These compounds exhibit high selectivity and efficacy against a broad spectrum of sucking and chewing insects.

Synthesis of Imidacloprid

Imidacloprid is a widely used systemic insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2] The synthesis of Imidacloprid from this compound is a well-established process.

Experimental Protocol: Synthesis of Imidacloprid

A common laboratory-scale synthesis involves the coupling reaction between 2-nitroiminoimidazolidine and 2-chloro-5-chloromethylpyridine.[3]

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroiminoimidazolidine (1.0-1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).[4]

  • Step 2: Addition of Base. Add an alkali metal hydroxide, such as sodium hydroxide (1.0-1.2 equivalents), to the solution.[4]

  • Step 3: Addition of 2-Chloro-5-(chloromethyl)pyridine. While stirring, add a solution of 2-chloro-5-chloromethylpyridine (1.0 equivalent) in the same solvent dropwise to the reaction mixture at a controlled temperature, typically between 45-60°C.[4]

  • Step 4: Reaction. Maintain the reaction mixture at the specified temperature and continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]

  • Step 5: Work-up and Purification. After completion, cool the reaction mixture and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield Imidacloprid.[5]

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Chloro-5-(chloromethyl)pyridine162.021.0-
2-Nitroiminoimidazolidine129.111.0 - 1.2-
Imidacloprid255.66->95[5]

Table 1: Key data for the synthesis of Imidacloprid.

Experimental Workflow for Imidacloprid Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Mixing Mixing 2-Chloro-5-(chloromethyl)pyridine->Mixing 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine->Mixing Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing Base (NaOH) Base (NaOH) Base (NaOH)->Mixing Heating (45-60°C) Heating (45-60°C) Mixing->Heating (45-60°C) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating (45-60°C)->Reaction Monitoring (TLC) Work-up (Filtration, Concentration) Work-up (Filtration, Concentration) Reaction Monitoring (TLC)->Work-up (Filtration, Concentration) Purification (Recrystallization) Purification (Recrystallization) Work-up (Filtration, Concentration)->Purification (Recrystallization) Imidacloprid Imidacloprid Purification (Recrystallization)->Imidacloprid

Caption: Workflow for the synthesis of Imidacloprid.

Synthesis of Acetamiprid

Acetamiprid is another important neonicotinoid insecticide derived from this compound. It also targets the nAChRs of insects.[2]

Experimental Protocol: Synthesis of Acetamiprid

The synthesis of Acetamiprid involves a multi-step process starting from 2-Chloro-5-(chloromethyl)pyridine.

  • Step 1: Synthesis of N-(6-chloro-3-picolyl)methylamine. React 2-chloro-5-chloromethylpyridine with an excess of methylamine in a suitable solvent such as ethanol.[6] The reaction is typically carried out at an elevated temperature (e.g., 65°C) for several hours.[7] After the reaction is complete, the solvent and excess methylamine are removed under reduced pressure to obtain the intermediate.

  • Step 2: Synthesis of Acetamiprid. The intermediate N-(6-chloro-3-picolyl)methylamine is then reacted with N-cyano-N'-methyl-acetamidine in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The reaction mixture is stirred at a specific temperature until completion.[8]

  • Step 3: Work-up and Purification. The reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude Acetamiprid is then purified by recrystallization.

Reactant/ProductMolecular Weight ( g/mol )Typical Yield (%)
2-Chloro-5-(chloromethyl)pyridine162.02-
N-(6-chloro-3-picolyl)methylamine156.6290-95[6]
Acetamiprid222.67~95[8]

Table 2: Key data for the synthesis of Acetamiprid.

Experimental Workflow for Acetamiprid Synthesis

G 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Step 1 Reaction with Methylamine 2-Chloro-5-(chloromethyl)pyridine->Step 1 Methylamine Methylamine Methylamine->Step 1 Intermediate N-(6-chloro-3-picolyl)methylamine Step 2 Reaction with N-cyano-N'-methyl-acetamidine Intermediate->Step 2 N-cyano-N'-methyl-acetamidine N-cyano-N'-methyl-acetamidine N-cyano-N'-methyl-acetamidine->Step 2 Acetamiprid Acetamiprid Step 1->Intermediate Step 2->Acetamiprid G Neonicotinoid (e.g., Imidacloprid) Neonicotinoid (e.g., Imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid (e.g., Imidacloprid)->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel NaCaInflux Na+ / Ca2+ Influx IonChannel->NaCaInflux Depolarization Membrane Depolarization NaCaInflux->Depolarization Overstimulation Continuous Nerve Stimulation Depolarization->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Death Paralysis->Death

References

Synthesis and Evaluation of Novel Bioactive Derivatives from 2-Chloro-5-(chloromethyl)-3-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel bioactive derivatives starting from 2-Chloro-5-(chloromethyl)-3-methylpyridine. This versatile starting material offers a scaffold for the development of various heterocyclic compounds with potential therapeutic applications, including antimicrobial, antimalarial, and anticancer activities.

Synthesis of Bioactive Hydrazone Derivatives

A key class of bioactive molecules that can be synthesized from this compound are hydrazone derivatives. These compounds have shown promising antimicrobial and antimalarial activities.[1] The synthesis is typically a two-step process involving the formation of a hydrazine intermediate followed by condensation with an aromatic aldehyde. A modern and efficient approach to this synthesis utilizes continuous flow reaction technology.[1]

Experimental Protocol: Synthesis of 2-Chloro-5-((2-arylmethylene)hydrazinyl)methyl)-3-methylpyridine

Materials:

  • This compound

  • Hydrazine hydrate

  • Aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Toluene

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Flow reactor system

Step 1: Synthesis of 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine (Intermediate)

  • Prepare a solution of this compound in a suitable solvent like ethanol.

  • In a continuous flow reactor, introduce the solution of the starting material and a solution of hydrazine hydrate in ethanol through separate inlet pumps.

  • Set the reactor temperature and flow rates to optimize the reaction. A residence time of approximately 8 minutes at 90°C has been shown to be effective.[1]

  • Continuously collect the output from the reactor.

  • Quench the reaction mixture with water and extract the product with an organic solvent such as toluene.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate, 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Synthesis of Hydrazone Derivatives

  • Prepare a solution of the intermediate, 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine, in a suitable solvent.

  • Prepare a separate solution of the desired aromatic aldehyde in the same solvent.

  • Using a flow reactor, mix the two solutions and introduce them into the reactor.

  • Set the appropriate reaction conditions (e.g., temperature, flow rate). The reaction is typically rapid and can be completed with a short residence time.[1]

  • Collect the product stream, which can then be cooled to induce precipitation of the hydrazone derivative.

  • Filter the solid product, wash with a cold solvent, and dry under vacuum.

  • Characterize the final product using techniques such as FTIR, NMR, and mass spectrometry.

Synthesis Workflow:

SynthesisWorkflow Start This compound Intermediate 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine Start->Intermediate Step 1 Hydrazone Bioactive Hydrazone Derivative Intermediate->Hydrazone Step 2 Analysis Characterization (FTIR, NMR, MS) Hydrazone->Analysis Reagent1 Hydrazine Hydrate (Flow Reactor) Reagent1->Intermediate Reagent2 Aromatic Aldehyde (Flow Reactor) Reagent2->Hydrazone AntimicrobialWorkflow Start Synthesized Derivative Preparation Prepare Stock Solution & Serial Dilutions Start->Preparation Plate Add Dilutions & Inoculum to 96-well Plate Preparation->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Plate Incubation Incubate at 37°C Plate->Incubation Result Determine Minimum Inhibitory Concentration (MIC) Incubation->Result PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Derivative Pyridine Derivative Derivative->PI3K inhibits DHFR_Inhibition Derivative Pyridine Derivative DHFR P. falciparum Dihydrofolate Reductase (PfDHFR) Derivative->DHFR Binds to & Inhibits Folate_Pathway Folate Biosynthesis DHFR->Folate_Pathway Essential for Replication Parasite Replication Folate_Pathway->Replication Required for

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine derivatives using continuous flow chemistry. This method offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability.

Introduction to Flow Chemistry for Pyridine Chlorination

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis.[1] By performing reactions in a continuously flowing stream through a reactor, it allows for precise control over reaction parameters such as temperature, pressure, and residence time.[2] This level of control is particularly advantageous for exothermic and rapid reactions like chlorination, minimizing the formation of byproducts and improving the overall yield and purity of the product.[3]

The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, traditionally involves batch processes that can be hazardous and difficult to scale up.[4] Flow chemistry provides a safer, more efficient, and scalable alternative.[1]

Advantages of Flow Chemistry for this Synthesis:

  • Enhanced Safety: The small reactor volume in flow systems dramatically reduces the risk associated with handling hazardous reagents like chlorine gas and managing exothermic reactions.[5]

  • Improved Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality and reproducible results.[2]

  • Higher Yields and Selectivity: Optimized reaction conditions in a continuous flow setup can lead to higher yields and better selectivity compared to batch reactions.[2]

  • Rapid Optimization: The ability to quickly change reaction parameters allows for rapid optimization of the synthesis process.[6]

  • Scalability: Scaling up production is achieved by either running the system for longer periods, increasing the reactor size, or by numbering up (running multiple reactors in parallel).[5]

Reaction Scheme

The synthesis of this compound via flow chemistry typically involves the radical chlorination of the methyl group at the 5-position of a 2-chloro-3,5-dimethylpyridine precursor.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the continuous flow synthesis of this compound. The protocol is adapted from methodologies described for the synthesis of structurally similar compounds.[7][8]

Materials and Equipment
  • Starting Material: 2-Chloro-3,5-dimethylpyridine

  • Chlorinating Agent: Chlorine gas (Cl₂) or Sulfonyl chloride (SO₂Cl₂)

  • Initiator (if using thermal initiation): Azobisisobutyronitrile (AIBN)

  • Solvent (optional): Inert organic solvent such as dichlorobenzene or carbon tetrachloride

  • Flow Chemistry System:

    • High-pressure pumps for delivering liquids (e.g., syringe pumps or HPLC pumps)

    • Mass flow controller for delivering gases

    • Microreactor or packed-bed reactor (e.g., stainless steel or Hastelloy)

    • Heating and cooling module to control reactor temperature

    • Back pressure regulator to maintain system pressure

    • Collection vessel

Experimental Workflow Diagram

G Experimental Workflow for Continuous Chlorination reagent1 Reagent 1: 2-Chloro-3,5-dimethylpyridine (in solvent) pump1 Pump A reagent1->pump1 reagent2 Reagent 2: Chlorinating Agent (e.g., Cl2 gas) pump2 Mass Flow Controller reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Microreactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: General experimental workflow for the continuous flow synthesis.

Detailed Protocol: Continuous Chlorination using Chlorine Gas

This protocol is based on a method for the continuous preparation of 2-chloro-5-chloromethylpyridine in a microchannel reactor.[7]

  • Preparation of Reagent Solutions:

    • Prepare a solution of 2-chloro-3,5-dimethylpyridine in a suitable inert solvent. The concentration should be optimized based on solubility and reaction kinetics.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Ensure all connections are secure and leak-proof.

    • The microchannel reactor should include preheating, reaction, and cooling modules.[7]

  • Reaction Execution:

    • Set the reactor temperature to the desired value (e.g., 100 °C).[7]

    • Set the back pressure regulator to maintain the system pressure (e.g., 0.2 MPa).[7]

    • Start the flow of the 2-chloro-3,5-dimethylpyridine solution using a high-pressure pump at a specific flow rate.

    • Simultaneously, introduce chlorine gas into the system using a mass flow controller at a controlled rate. The molar ratio of chlorine to the starting material should be optimized.

    • The reagents are mixed in a T-mixer before entering the heated reactor.

    • Control the flow rates to achieve the desired residence time within the reactor (e.g., 10 seconds).[7]

  • Product Collection and Analysis:

    • The reaction mixture exits the reactor, passes through the back pressure regulator, and is collected in a cooled vessel.

    • The collected product mixture can be analyzed by GC-MS or HPLC to determine conversion, selectivity, and yield.

  • Work-up and Purification:

    • The collected reaction mixture is carefully quenched with a suitable reagent to neutralize any unreacted chlorine.

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by crystallization or distillation to obtain pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the continuous flow chlorination of a methylpyridine derivative, based on patented methods.

ParameterValueReference
Starting Material 2-Chloro-5-methylpyridine[7]
Chlorinating Agent Chlorine Gas[7]
Reactor Type Stainless Steel Microchannel Reactor[7]
Reaction Temperature 100 °C[7]
Reaction Pressure 0.2 MPa[7]
Residence Time 10 s[7]
Product Selectivity > 97%[8]

Conclusion

The use of continuous flow chemistry for the synthesis of this compound derivatives offers a robust, safe, and efficient alternative to conventional batch methods. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the adoption of this advanced manufacturing technology.

References

Green Synthesis Strategies for 2-Chloro-5-(chloromethyl)-3-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various green synthesis routes of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the production of neonicotinoid insecticides.[1] The described methods focus on environmentally benign approaches, including solvent-free reactions, catalytic processes, and the use of aqueous media, aiming to reduce waste and improve safety and efficiency compared to traditional synthetic routes.

Solvent-Free Chlorination using Trichloroisocyanuric Acid (TCCA)

This method offers a significant green advantage by eliminating the need for a solvent, which in turn simplifies the work-up process and prevents the generation of solvent waste and acidic wastewater.[2] The reaction proceeds by the chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA) as the chlorinating agent, initiated either by a chemical initiator or a light source.[2]

Experimental Protocol

Materials:

  • 2-chloro-5-methylpyridine (99.0% purity)

  • Trichloroisocyanuric acid (TCCA, 92% purity)

  • Azobisisobutyronitrile (AIBN)

  • Reaction flask with a thermometer, condenser, and drying tube

Procedure:

  • To a 100 ml chlorination reaction flask equipped with a thermometer, condenser, and drying tube, add 70.8 g (0.55 mol) of 2-chloro-5-methylpyridine.

  • Heat the reaction flask to a temperature between 100°C and 120°C.

  • Add 5.6 g of the initiator, azobisisobutyronitrile (AIBN), to the heated 2-chloro-5-methylpyridine.

  • Gradually add 32.4 g (0.13 mol) of trichloroisocyanuric acid to the reaction mixture.

  • Maintain the reaction temperature and allow the reaction to proceed to completion.

  • After the reaction is complete, allow the system to cool to room temperature naturally.

  • Filter the reaction mixture to recover the cyanuric acid by-product (approximately 18.5 g).

  • The resulting filtrate (84.5 g) contains this compound. The pH of the filtrate is typically between 6 and 7.

  • The final product can be purified by distillation to achieve a purity of 97.1%.

Quantitative Data
ParameterValue
Starting Material2-chloro-5-methylpyridine
Chlorinating AgentTrichloroisocyanuric acid (TCCA)
InitiatorAzobisisobutyronitrile (AIBN)
Reaction Temperature100-120°C
Yield of crude product83.5% (based on converted 2-chloro-5-methylpyridine)
Purity of distilled product97.1%
Key AdvantageSolvent-free, no wastewater generation

Reaction Pathway

G cluster_0 Solvent-Free Chlorination with TCCA 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine Reaction Chlorination Reaction (Solvent-Free) 2_chloro_5_methylpyridine->Reaction TCCA Trichloroisocyanuric Acid (TCCA) TCCA->Reaction Initiator AIBN / Light (80-200°C) Initiator->Reaction Product This compound Reaction->Product Byproduct Cyanuric Acid Reaction->Byproduct

Caption: Solvent-free synthesis of this compound.

Catalytic One-Step Synthesis using Supported Palladium Chloride

This green synthesis route involves a one-step reaction of 3-methylpyridine with chlorine gas in the presence of a supported palladium chloride catalyst. This method is advantageous due to its high selectivity and the generation of minimal waste. The catalyst can also be recovered, adding to the economic and environmental benefits of the process.

Experimental Protocols

Catalyst Preparation (PdCl₂/Al₂O₃):

  • Immerse 100g of spherical alumina carrier (diameter 2mm, BET: 200m²/g) in 150g of a 0.333% aqueous solution of palladium chloride at room temperature for 24 hours.

  • Dry the impregnated carrier at 110°C.

  • Roast the dried carrier at 250°C for 5 hours to obtain the PdCl₂/Al₂O₃ catalyst with a 0.83% PdCl₂ loading.[1]

Chlorination Reaction:

  • Pack 20g of the prepared PdCl₂/Al₂O₃ catalyst into a quartz tube reactor (length 20 cm, diameter 2.4 cm), resulting in a catalyst bed height of 8 cm.

  • Heat the reactor until the catalyst layer temperature stabilizes at 250°C.

  • Introduce vaporized 3-methylpyridine (flow rate: 10 g/h, temperature: 200°C) mixed with chlorine gas (flow rate: 200 mL/min) and nitrogen as a carrier gas into the reactor.

  • The reaction is exothermic, and the temperature will rise to approximately 280°C ± 2°C.

  • Maintain a residence time of 5 seconds in the catalyst layer.

  • The product, this compound, is obtained from the reactor output.

Quantitative Data
ParameterValue
Starting Material3-methylpyridine
CatalystPdCl₂ on Al₂O₃ support
Reaction Temperature250°C (initial), ~280°C (reaction)
Residence Time5 seconds
Molar YieldApproximately 50-52%
Key AdvantagesOne-step reaction, high selectivity, low waste

Experimental Workflow

G cluster_1 Catalytic One-Step Synthesis Workflow Vaporize Vaporize 3-Methylpyridine (200°C) Mix Mix with Cl₂ and N₂ Vaporize->Mix Reactor Quartz Tube Reactor (PdCl₂/Al₂O₃ catalyst, 250°C) Mix->Reactor Chlorination Chlorination Reaction (exothermic to ~280°C) Reactor->Chlorination Product_Collection Product Collection Chlorination->Product_Collection Final_Product This compound Product_Collection->Final_Product

Caption: Workflow for the catalytic synthesis of this compound.

Two-Step Synthesis in Aqueous Medium

This method utilizes water as a solvent in the first step, presenting a greener alternative to organic solvents. The process involves two main stages: the chlorination of the pyridine ring followed by the chlorination of the methyl group.[3]

Experimental Protocol (Conceptual Outline)

Step 1: Synthesis of 2-chloro-5-methylpyridine in Water

  • Use 3-methylpyridine as the starting material and water as the reaction medium.

  • In the presence of an unspecified catalyst, react 3-methylpyridine with chlorine gas at a temperature of 40-60°C.

  • After the reaction is complete, perform a post-treatment to obtain 2-chloro-5-methylpyridine.

Step 2: Chlorination of 2-chloro-5-methylpyridine

  • Use the 2-chloro-5-methylpyridine obtained from the first step as the reactant.

  • In the presence or absence of a reaction medium, react with chlorine gas at 50-60°C with a catalyst.

  • Post-treatment of the reaction mixture yields this compound with a purity of ≥99%.[3]

Note: Detailed experimental parameters, including the specific catalysts and post-treatment procedures, are not fully disclosed in the available literature.

Quantitative Data
ParameterValue
Starting Material3-methylpyridine
Solvent (Step 1)Water
Reaction Temperature (Step 1)40-60°C
Reaction Temperature (Step 2)50-60°C
Final Product Purity≥ 99%
Key AdvantageUse of water as a green solvent in the initial step

Logical Relationship Diagram

G cluster_2 Two-Step Aqueous Synthesis Start 3-Methylpyridine Step1 Step 1: Ring Chlorination (Water, Catalyst, 40-60°C) Start->Step1 Intermediate 2-Chloro-5-methylpyridine Step1->Intermediate Step2 Step 2: Side-Chain Chlorination (Catalyst, 50-60°C) Intermediate->Step2 Final_Product2 This compound (Purity ≥99%) Step2->Final_Product2

Caption: Two-step synthesis of this compound in an aqueous medium.

Continuous Flow Synthesis in a Microchannel Reactor

Continuous flow chemistry offers enhanced safety, efficiency, and scalability for chemical reactions. A patented method describes the continuous preparation of this compound in a microchannel reactor.

Experimental Protocol (Conceptual Outline)

Setup:

  • A microchannel reactor system.

  • Pumps for delivering reactants.

Procedure:

  • 2-chloro-5-methylpyridine and sulfonyl chloride are used as the raw material and chlorinating reagent, respectively.

  • Azodiisobutyronitrile is employed as an initiator.

  • The reaction is conducted in an organic solvent as the reaction medium.

  • The reactants are continuously pumped into the microchannel reactor.

  • The chlorination reaction takes place at a temperature of 80-130°C.

  • The residence time is controlled by the flow rate of the reaction solution.

  • The effluent from the reactor is collected to obtain the product.

Note: Specific details on the reactor dimensions, flow rates, and solvent are not fully provided in the available abstract.

Quantitative Data
ParameterValue
Starting Material2-chloro-5-methylpyridine
Chlorinating AgentSulfonyl chloride
Reaction Temperature80-130°C
Product SelectivityUp to 97.88%
Key AdvantagesShortened reaction time, improved efficiency and product quality, enhanced safety

Experimental Workflow Diagram

G cluster_3 Continuous Flow Synthesis Workflow Reactant1 2-Chloro-5-methylpyridine + Solvent + Initiator Pump1 Pump Reactant1->Pump1 Reactant2 Sulfonyl Chloride Pump2 Pump Reactant2->Pump2 Micro_Reactor Microchannel Reactor (80-130°C) Pump1->Micro_Reactor Pump2->Micro_Reactor Collection Product Collection Micro_Reactor->Collection Final_Product3 This compound Collection->Final_Product3

Caption: Continuous flow synthesis in a microchannel reactor.

References

Application Note: Laboratory Scale Preparation of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the laboratory-scale synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals. The primary synthesis route detailed involves the chlorination of 3-methylpyridine. This guide includes a summary of various synthetic approaches, quantitative data, detailed experimental procedures, and safety precautions.

Introduction

This compound is a crucial building block in organic synthesis, most notably as a precursor for the synthesis of neonicotinoid insecticides. Several synthetic routes have been developed for its preparation, each with distinct advantages and disadvantages concerning yield, purity, cost, and scalability. This document outlines common laboratory-scale methods for its preparation.

Overview of Synthetic Routes

The synthesis of this compound can be achieved through several pathways. The most common approaches start from 3-methylpyridine or its derivatives.

  • Direct Chlorination of 3-Methylpyridine: This method involves the direct reaction of 3-methylpyridine with a chlorinating agent, often in a multi-step process to first chlorinate the pyridine ring and then the methyl side chain.

  • Chlorination of 2-Chloro-5-methylpyridine: A common two-step approach where 3-methylpyridine is first converted to 2-chloro-5-methylpyridine, which is then subjected to side-chain chlorination.[1] This method can offer better control and selectivity.

  • From 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives: This route involves the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a chlorinating agent like phosphorus(V) chloride, which replaces both alkoxy groups with chlorine.[2]

  • Cyclization Reactions: Industrial methods sometimes employ cyclization reactions, for instance, from cyclopentadiene and acrolein, to construct the pyridine ring directly with the desired functionalities.[3]

Comparative Data of Synthesis Methods

The following table summarizes various reported methods for the synthesis of this compound and related precursors.

Starting Material Key Reagents/Catalyst Reaction Conditions Product Yield/Purity Reference
3-MethylpyridineChlorine gas, Azo-bis-isobutyronitrile, H₂SO₄, Acetic acid75°C, 8 hours2-Chloro-5-(chloromethyl)pyridineNot specified[2]
2-Chloro-5-methylpyridineChlorine gas, Catalyst50-60°C2-Chloro-5-(chloromethyl)pyridinePurity ≥ 99%[1]
2-Methoxy-5-methoxymethyl-pyridinePhosphorus(V) chloride, Phosphorus oxychlorideReflux, 3 hours2-Chloro-5-(chloromethyl)pyridineNot specified[2]
3-MethylpyridineChlorine gas, PdCl₂/Al₂O₃ catalyst250°C (catalyst bed)2-Chloro-5-(chloromethyl)pyridine~50% Molar Yield[4]
2-chloro-2-chloromethyl-4-cyano-butanalSolid phosgene, Toluene50°C, 5 hours2-Chloro-5-(chloromethyl)pyridine97% Yield[5][6]

Experimental Protocols

This section provides a detailed protocol for a common two-step laboratory synthesis starting from 3-methylpyridine.

Workflow of the Two-Step Synthesis:

G cluster_0 Step 1: Synthesis of 2-Chloro-5-methylpyridine cluster_1 Step 2: Synthesis of this compound A 3-Methylpyridine B 2-Chloro-5-methylpyridine A->B  Cl₂, Catalyst, H₂O  40-60°C C This compound B->C  Cl₂, Catalyst  50-60°C

Caption: Two-step synthesis of the target compound from 3-methylpyridine.

Protocol 1: Two-Step Chlorination of 3-Methylpyridine[1]

Step 1: Preparation of 2-Chloro-5-methylpyridine

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser, add 3-methylpyridine (1.0 mol) and water as the reaction medium.

  • Catalyst Addition: Introduce a suitable catalyst for ring chlorination.

  • Chlorination: Heat the reaction mixture to 40-60°C. Bubble chlorine gas through the mixture while maintaining vigorous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of 3-methylpyridine is complete.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with an appropriate base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-methylpyridine. Purify further by distillation if necessary.

Step 2: Preparation of this compound

  • Reaction Setup: Charge the 2-chloro-5-methylpyridine (1.0 mol) obtained from Step 1 into a suitable reactor equipped for chlorination (as in Step 1). A reaction medium may or may not be used.

  • Initiator/Catalyst Addition: Add a radical initiator (e.g., azobisisobutyronitrile - AIBN) or a suitable catalyst for side-chain chlorination.

  • Chlorination: Heat the mixture to 50-60°C. Introduce chlorine gas under UV light irradiation or with the aid of the chemical initiator.

  • Monitoring: Monitor the formation of the desired product and the disappearance of the starting material by GC. The reaction may produce di- and tri-chlorinated by-products, so careful monitoring is crucial to maximize the yield of the mono-chlorinated product.

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture. Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • Purification: The crude product can be purified by crystallization or vacuum distillation to yield this compound with a purity of ≥99%.[1]

Protocol 2: Synthesis from 2-Alkoxy-5-alkoxymethyl-pyridine[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phosphorus(V) chloride (2.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (1.0 eq) to the flask. Cool the mixture in an ice bath.

  • Substrate Addition: Add 2-methoxy-5-methoxymethyl-pyridine (1.0 eq) portion-wise to the cooled mixture with stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.

  • Work-up: After cooling, concentrate the mixture in vacuo to remove excess phosphorus oxychloride.

  • Extraction: Carefully quench the residue with ice water and neutralize with a base (e.g., 2N sodium hydroxide solution). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic phase with sodium sulfate, filter, and remove the solvent by distillation under vacuum to obtain the crude product. Further purification can be achieved by chromatography or distillation.

Safety and Handling

The synthesis of this compound involves several hazardous materials and requires strict safety protocols.

  • Chlorine Gas (Cl₂): Extremely toxic and corrosive. All operations involving chlorine gas must be conducted in a well-ventilated fume hood. A scrubber system containing a sodium hydroxide or sodium thiosulfate solution should be in place to neutralize any unreacted chlorine gas.

  • Phosphorus Reagents (PCl₅, POCl₃): Highly corrosive and react violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Chlorinated Pyridines: These compounds are potentially toxic and irritants. Avoid inhalation, ingestion, and skin contact.

  • General Precautions: Always wear appropriate PPE. Ensure emergency equipment, such as safety showers and eyewash stations, is readily accessible.

Logical Flow of Synthesis and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

G A Starting Material (e.g., 3-Methylpyridine) B Chlorination Reaction A->B C Reaction Work-up (Neutralization, Quenching) B->C D Extraction with Organic Solvent C->D E Drying and Filtration D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Distillation/Crystallization) F->G H Final Product: This compound G->H

Caption: General workflow for synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on by-product formation and purification challenges.

Issue 1: Presence of multiple chlorinated species in the reaction mixture.

  • Question: My reaction product shows multiple peaks on GC-MS analysis, indicating a mixture of chlorinated pyridines. Why is this happening and how can I minimize it?

  • Answer: The free-radical chlorination of the methyl group on 2-chloro-3-methylpyridine is a stepwise process. Over-chlorination is a common issue, leading to the formation of di- and tri-chlorinated by-products at the 5-methyl position. The reaction proceeds as follows:

    • 2-Chloro-3-methyl-5-(chloromethyl)pyridine (desired product)

    • 2-Chloro-3-methyl-5-(dichloromethyl)pyridine (by-product)

    • 2-Chloro-3-methyl-5-(trichloromethyl)pyridine (by-product)

    To minimize over-chlorination, consider the following strategies:

    • Control of Chlorinating Agent Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to the starting material. Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess will promote the formation of polychlorinated by-products. It is often necessary to stop the chlorination before full conversion of the starting material to avoid significant over-chlorination.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC or TLC. Shorter reaction times and lower temperatures can help to increase the selectivity for the mono-chlorinated product.

    • Use of a Radical Initiator: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can help to initiate the reaction at a lower temperature and in a more controlled manner, potentially improving selectivity.

    • pH Control: In aqueous reaction media, maintaining a slightly acidic pH (e.g., 0.5 to 3) can be crucial. If the pH becomes too high, chlorine can be consumed in side reactions, inhibiting the desired radical chlorination.[1]

Issue 2: Difficulty in separating the desired product from chlorinated by-products.

  • Question: I am struggling to purify this compound from the di- and tri-chlorinated analogues. What are the recommended purification methods?

  • Answer: The separation of these closely related chlorinated pyridines can indeed be challenging due to their similar physical properties.

    • Fractional Distillation: Under reduced pressure, fractional distillation can be effective for separating components with sufficiently different boiling points. However, the boiling points of the mono-, di-, and tri-chlorinated species may be too close for efficient separation with standard laboratory equipment.

    • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the desired product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the components based on their polarity. The desired mono-chlorinated product is generally less polar than the starting material (if any remains) but more polar than the di- and tri-chlorinated by-products.

    • Crystallization: If the desired product is a solid at room temperature, crystallization from a suitable solvent can be a highly effective purification method.

Issue 3: Formation of ring-chlorinated by-products.

  • Question: Besides side-chain chlorination, I am observing by-products with chlorine atoms on the pyridine ring. How can this be avoided?

  • Answer: Ring chlorination can occur, especially at higher temperatures or with certain chlorinating agents. To favor side-chain chlorination over ring chlorination:

    • Reaction Conditions: Free-radical side-chain chlorination is typically favored by using radical initiators and non-polar solvents. Electrophilic aromatic substitution (ring chlorination) is more likely to occur under Lewis acid catalysis or at very high temperatures.

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) in the presence of a radical initiator can be a more selective reagent for side-chain chlorination compared to chlorine gas.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound via side-chain chlorination of 2-Chloro-3,5-dimethylpyridine?

A1: The most prevalent by-products arise from the over-chlorination of the target methyl group and the chlorination of the other methyl group. The primary by-products are:

  • Over-chlorination products:

    • 2-Chloro-5-(dichloromethyl)-3-methylpyridine

    • 2-Chloro-5-(trichloromethyl)-3-methylpyridine

  • Isomeric monochlorinated product:

    • 2-Chloro-3-(chloromethyl)-5-methylpyridine

  • Dichlorinated isomers:

    • 2-Chloro-3-(chloromethyl)-5-(chloromethyl)pyridine

    • And other polychlorinated species.

Q2: What is a typical distribution of products and by-products in this reaction?

A2: The product distribution is highly dependent on the specific reaction conditions. However, a representative example of the chlorination of a 2-chloro-methylpyridine can provide some insight. For the chlorination of 2-chloro-5-methylpyridine, one study reported the following product distribution after the reaction was stopped at a certain conversion to minimize over-chlorination.[1]

CompoundTypical Percentage (%)
2-Chloro-5-methylpyridine (unreacted)11.5
2-Chloro-5-(chloromethyl)pyridine (desired) 68.0
2-Chloro-5-(dichloromethyl)pyridine19.2
2-Chloro-5-(trichloromethyl)pyridine0.4

Note: This data is for a related compound and should be used as a general guide. The distribution for 2-Chloro-3,5-dimethylpyridine will be more complex due to the presence of two methyl groups.

Experimental Protocols

1. Synthesis of this compound

This protocol is a representative procedure based on literature reports for the free-radical chlorination of a methylpyridine.

  • Materials:

    • 2-Chloro-3,5-dimethylpyridine (starting material)

    • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) (chlorinating agent)

    • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-3,5-dimethylpyridine in the chosen solvent.

    • Add the radical initiator (e.g., a catalytic amount of AIBN).

    • Heat the mixture to reflux.

    • Slowly add the chlorinating agent (e.g., 1.0-1.2 equivalents of SO₂Cl₂) dropwise to the refluxing solution.

    • Monitor the reaction progress by GC or TLC. The reaction should be stopped once a significant amount of the desired mono-chlorinated product has formed, to avoid excessive formation of di- and tri-chlorinated by-products.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

2. GC-MS Analysis of Reaction Mixture

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the chlorinated pyridine isomers.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Detector:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) before injection.

  • Identification: By-products can be identified by their mass spectra and fragmentation patterns. The molecular ion peak (M+) will increase by 34 Da for each additional chlorine atom (due to the mass of Cl minus H). Isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be characteristic in the mass spectra of the chlorinated compounds.

By-product Troubleshooting Workflow

Byproduct_Troubleshooting start Start: Reaction Mixture Analysis (GC-MS) problem Problem Identified: High Levels of By-products start->problem over_chlorination Issue: Over-chlorination Products (Di-, Tri-chloro) problem->over_chlorination Polychlorinated species detected isomeric_byproduct Issue: Isomeric By-products (Chlorination at wrong methyl group) problem->isomeric_byproduct Isomers detected unreacted_sm Issue: High Levels of Unreacted Starting Material problem->unreacted_sm High % of starting material solution_over_chlorination Solution: - Reduce chlorinating agent stoichiometry - Decrease reaction time - Lower reaction temperature over_chlorination->solution_over_chlorination solution_isomeric Solution: - Investigate alternative starting materials - Explore directing group strategies isomeric_byproduct->solution_isomeric solution_unreacted_sm Solution: - Increase reaction time/temperature cautiously - Increase stoichiometry of chlorinating agent slightly - Check initiator activity unreacted_sm->solution_unreacted_sm purification Purification Strategy solution_over_chlorination->purification solution_isomeric->purification solution_unreacted_sm->purification distillation Fractional Distillation purification->distillation chromatography Column Chromatography purification->chromatography crystallization Crystallization purification->crystallization end Pure Product distillation->end chromatography->end crystallization->end

Caption: Troubleshooting workflow for by-products in this compound synthesis.

References

Technical Support Center: Chlorination of 3-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 3-methylpyridine (3-picoline) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chlorination of 3-methylpyridine?

A1: The most prevalent side reactions include:

  • Over-chlorination: Formation of multiply chlorinated products on both the pyridine ring and the methyl group, such as dichloromethyl and trichloromethyl derivatives, as well as di- and tri-chlorinated pyridine rings. In some cases, this can lead to the formation of pentachloropyridine.[1][2]

  • Isomer Formation: Chlorination can occur at different positions on the pyridine ring, leading to a mixture of isomers, most commonly 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.

  • Side-Chain vs. Ring Chlorination: There is a competition between the chlorination of the methyl group and the pyridine ring. The reaction conditions will dictate the selectivity towards one over the other.[1]

  • Hydrochloride Formation: The basic nitrogen atom of the pyridine ring can react with the hydrogen chloride (HCl) byproduct of the chlorination reaction to form a pyridine hydrochloride salt. This salt is generally less reactive towards further chlorination, which can stall the reaction or lead to incomplete conversion.

Q2: How does reaction temperature affect the selectivity of chlorination?

A2: Temperature is a critical parameter. Generally, higher temperatures (above 320-450°C in the vapor phase) tend to favor over-chlorination, leading to a decrease in the selectivity for the desired partially chlorinated products and an increase in byproducts like pentachloropyridine.[2]

Q3: What is the role of a catalyst in these reactions?

A3: Catalysts are often employed to improve the selectivity and yield of the desired chlorinated product. For instance, Lewis acid catalysts, such as zinc chloride on an inorganic support, can be used in vapor-phase chlorination to selectively produce 2,3,5,6-tetrachloropyridine.[2] Palladium chloride has been used to promote selective 6-chlorination (to give 2-chloro-5-methylpyridine).[3]

Q4: Can the molar ratio of chlorine to 3-methylpyridine be optimized to reduce side reactions?

A4: Yes, the molar ratio of chlorine to the 3-methylpyridine substrate is a key factor in controlling the extent of chlorination. A higher molar ratio of chlorine will generally lead to a higher degree of chlorination. For partial chlorination, it is crucial to control this ratio carefully. For the preparation of partially chlorinated derivatives, a proportion of at least 5 moles of chlorine per mole of 3-methylpyridine is often used in the vapor phase.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired monochlorinated product Incomplete reaction: The reaction may not have gone to completion.- Increase reaction time.- In liquid phase, ensure pH is controlled to avoid excessive hydrochloride formation which is less reactive.[4]- In vapor phase, ensure adequate residence time in the reactor.
Formation of unreactive hydrochloride salt: The pyridine nitrogen reacts with HCl byproduct, deactivating the substrate.- In liquid phase reactions, consider adding a base or operating under conditions that minimize hydrochloride precipitation.[5]- For side-chain chlorination, maintaining a pH between 0.5 and 3 can be beneficial.[4]
High levels of over-chlorinated byproducts Excessive temperature: High reaction temperatures favor multiple chlorinations.[2]- Lower the reaction temperature. For vapor-phase reactions, maintain the temperature in the recommended range (e.g., 250-400°C for partial chlorination).[1]
High chlorine to substrate ratio: Too much chlorine will drive the reaction towards more highly chlorinated products.- Reduce the molar ratio of chlorine to 3-methylpyridine.
Poor selectivity between ring and side-chain chlorination Inappropriate reaction conditions: The conditions may not favor the desired type of chlorination.- For side-chain chlorination, radical initiators (e.g., AIBN, BPO) can be used in the liquid phase.[5]- For ring chlorination, specific catalysts and temperatures can be employed to direct the substitution.
Formation of an undesired isomer Lack of regioselectivity: The reaction conditions may not favor the formation of the desired isomer.- Employ a catalyst known to direct chlorination to the desired position (e.g., palladium chloride for 6-chlorination).[3]- Modify the reaction temperature and solvent, as these can influence isomer distribution.

Data on Product Distribution in Vapor-Phase Chlorination

The following tables summarize the product distribution from the vapor-phase chlorination of 3-methylpyridine under different experimental conditions, as adapted from patent literature.

Table 1: Influence of Temperature on Product Distribution

Temperature (°C)Molar Ratio (Cl₂:Substrate)Main ProductsMole %Reference
29014.82-chloro-5-trichloromethylpyridine21[1]
2-chloro-3-dichloromethylpyridine12[1]
34016.72-chloro-5-(dichloromethyl)-pyridine~45[1]
2-chloro-5-(trichloromethyl)-pyridine~33[1]
2-chloro-3-(trichloro-methyl)-pyridine~10[1]
2-chloro-3-(dichloromethyl)-pyridine~10[1]
36810.02-chloro-5-trichloromethylpyridine33[1]
2-chloro-3-dichloromethyl-pyridine1[1]

Table 2: Influence of Reactant Ratios and Temperature

Temperature (°C)Molar Ratio (Cl₂:Substrate)Molar Ratio (H₂O:Substrate)Conversion of 3-Picoline (%)Main ProductsYield (%)Reference
350 (hot spot), 200 (2nd zone)7.48.0903-chloromethylpyridine17.9[6]
3-dichloromethylpyridine12.1[6]
200 (hot spot), 200 (2nd zone)8.18.0613-chloromethylpyridine19.1[6]

Experimental Protocols

Protocol 1: Vapor-Phase Chlorination for Partial Chlorination

This protocol is based on the procedures described for preparing partially-chlorinated derivatives of 3-methylpyridine.[1]

Objective: To prepare a mixture of partially chlorinated 3-methylpyridine derivatives.

Materials:

  • 3-methylpyridine

  • Chlorine gas

  • Carbon tetrachloride (diluent)

  • Nitrogen (diluent)

  • Microspheroidal silica (for fluidized bed)

Equipment:

  • Vapor-phase reactor, preferably a fluidized bed reactor for better temperature control.

  • Flow controllers for gases.

  • Condenser to collect the product.

  • Distillation and recrystallization apparatus for purification.

Procedure:

  • Set up the vapor-phase reactor with a fluidized bed of microspheroidal silica.

  • Heat the reactor to the desired temperature (e.g., 340°C).

  • Prepare a gaseous feed mixture. For example, a mixture containing 16.7 moles of chlorine and 9.4 moles of carbon tetrachloride per mole of 3-methylpyridine.

  • Introduce the gaseous mixture into the reactor. The residence time should be controlled (e.g., 15 seconds).

  • The gaseous effluent from the reactor is passed through a condenser to collect the products in a carbon tetrachloride solution.

  • The collected solution is then distilled to remove the carbon tetrachloride solvent.

  • The residual product can be further purified by recrystallization from a suitable solvent (e.g., methylene chloride) and the components separated by preparative gas-liquid chromatography.

Safety Precautions: This reaction involves highly corrosive and toxic gases (chlorine and HCl). It must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The high temperatures also pose a hazard.

Visualizations

ChlorinationPathways cluster_main Chlorination of 3-Methylpyridine Start 3-Methylpyridine Ring Ring Chlorination (e.g., 2-chloro-3-methylpyridine) Start->Ring + Cl₂ SideChain Side-Chain Chlorination (e.g., 3-(chloromethyl)pyridine) Start->SideChain + Cl₂ (radical conditions) OverRing Further Ring Chlorination (e.g., 2,6-dichloro-3-methylpyridine) Ring->OverRing + Cl₂ Mixed Mixed Ring and Side-Chain Chlorination (e.g., 2-chloro-5-(trichloromethyl)pyridine) Ring->Mixed + Cl₂ on side-chain OverSideChain Further Side-Chain Chlorination (e.g., 3-(dichloromethyl)pyridine) SideChain->OverSideChain + Cl₂ SideChain->Mixed + Cl₂ on ring End Pentachloropyridine OverRing->End + Cl₂ OverSideChain->End + Cl₂ Mixed->End + Cl₂

Caption: Reaction pathways in the chlorination of 3-methylpyridine.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow Start Problem Identified (e.g., Low Yield, Poor Selectivity) CheckTemp Is Temperature Optimal? Start->CheckTemp CheckRatio Is Cl₂:Substrate Ratio Correct? CheckTemp->CheckRatio Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCatalyst Is a Catalyst Needed/Used Correctly? CheckRatio->CheckCatalyst Yes AdjustRatio Adjust Molar Ratio CheckRatio->AdjustRatio No CheckpH Is pH Controlled (Liquid Phase)? CheckCatalyst->CheckpH Yes SelectCatalyst Select/Optimize Catalyst CheckCatalyst->SelectCatalyst No AdjustpH Adjust pH/Add Base CheckpH->AdjustpH No End Problem Resolved CheckpH->End Yes AdjustTemp->CheckRatio AdjustRatio->CheckCatalyst SelectCatalyst->CheckpH AdjustpH->End

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the chosen synthetic route. Here are key areas to investigate:

    • Reaction Temperature: Temperature plays a crucial role in many of the synthetic routes. For instance, in the cyclization reaction of 2-chloro-2-chloromethyl-4-cyano-butanal with phosgene, maintaining the temperature at 50°C is critical for achieving high yields.[1][2] In other methods, such as the chlorination of 2-chloro-5-methylpyridine, the temperature needs to be carefully controlled to prevent the formation of side products.

    • Catalyst Activity: In catalytic methods, such as the one-step synthesis from 3-methylpyridine using a supported palladium chloride catalyst, the activity of the catalyst is paramount.[3] Ensure the catalyst is fresh and properly prepared. The preparation of the PdCl₂/Al₂O₃ catalyst involves immersing the alumina support in a palladium chloride solution, followed by drying and roasting at specific temperatures.[3]

    • Reagent Purity and Stoichiometry: The purity of starting materials and reagents is essential. Impurities can interfere with the reaction and lead to the formation of byproducts. For example, in the Vilsmeier-Haack reaction, impure DMF can decompose and inhibit the reaction.[4] Carefully control the molar ratios of reactants as specified in the chosen protocol.

    • Choice of Synthetic Route: The synthetic route has a significant impact on the final yield. The cyclization route has been reported to achieve yields as high as 97%, while the one-step catalytic chlorination of 3-methylpyridine yields around 50-52%.[1][3] Consider the trade-offs between the number of steps, cost of reagents, and achievable yield for your specific needs.

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

  • Answer: The formation of side products is a common challenge. The primary byproducts are often over-chlorinated species.

    • Over-chlorination: In the chlorination of 2-chloro-5-methylpyridine, the formation of 2-chloro-5-(dichloromethyl)pyridine is a common side reaction.[5] To minimize this, it is crucial to control the amount of chlorinating agent and the reaction time. Monitoring the reaction progress using techniques like GC or TLC can help determine the optimal endpoint.

    • Positional Isomers: Depending on the starting material and reaction conditions, the formation of other chlorinated isomers is possible. Purification methods such as distillation or column chromatography are often necessary to isolate the desired product.

    • Reaction Conditions: As with low yield, controlling reaction parameters like temperature and reaction time is critical to improving selectivity and reducing side product formation.

Issue 3: Purification Difficulties

  • Question: I am having trouble purifying the final product. What are the recommended purification methods?

  • Answer: Purifying this compound can be challenging due to the presence of structurally similar side products.

    • Distillation: For reactions that produce a relatively clean crude product, distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: For more complex mixtures, column chromatography on silica gel is a common and effective technique for separating the desired product from impurities.[6] The choice of eluent will depend on the specific impurities present.

    • Crystallization: In some cases, the product can be purified by crystallization from a suitable solvent.[1][2]

Frequently Asked Questions (FAQs)

  • What are the main synthetic routes to produce this compound? There are several established synthetic routes, including:

    • Chlorination of 2-chloro-5-methylpyridine: This is a direct approach but can lead to over-chlorination side products.[5]

    • One-step catalytic chlorination of 3-methylpyridine: This method uses a supported palladium chloride catalyst and offers a more direct route from a readily available starting material, with reported yields around 50-52%.[3]

    • Cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal: This route can achieve very high yields (up to 97%) and high purity.[1][2][7]

    • Multi-step synthesis from 2-alkoxy-5-alkoxymethyl-pyridine derivatives: This process involves the reaction with a chlorinating agent like phosphorus(V) chloride.[6][8]

  • What are the key safety precautions to consider during the synthesis? The synthesis of this compound involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride and phosgene are highly corrosive and toxic and should be handled with extreme care.[9]

  • How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the consumption of starting materials and the formation of the product and any side products. This allows for the optimization of reaction time and helps to minimize the formation of impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Key AdvantagesKey Disadvantages
Cyclization2-chloro-2-chloromethyl-4-cyano-butanalPhosgene, Toluene97High yield and purityInvolves toxic phosgene
One-step Catalytic Chlorination3-methylpyridineChlorine, PdCl₂/Al₂O₃ catalyst50-52One-step processModerate yield, catalyst preparation required
Chlorination2-chloro-5-methylpyridineTrichloroisocyanuric acid, AIBN70-83 (based on converted starting material)Direct conversionPotential for over-chlorination
From 2-alkoxy-5-alkoxymethyl-pyridine2-methoxy-5-methoxymethyl-pyridinePhosphorus(V) chloride, Phosphorus oxychloride45Utilizes inexpensive starting materialsMulti-step synthesis of the starting material
From 2-chloro-5-(hydroxymethyl)pyridine2-chloro-5-(hydroxymethyl)pyridineThionyl chlorideNot specified, but a described procedureDirect conversion of the alcoholUse of corrosive thionyl chloride

Experimental Protocols

1. High-Yield Synthesis via Cyclization

This protocol is based on the cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal.

  • Materials:

    • 2-chloro-2-chloromethyl-4-cyano-butanal (18 g, 0.1 mol)

    • Solid phosgene (33 g, 0.11 mol)

    • Toluene (50 ml)

  • Procedure:

    • Dissolve 2-chloro-2-chloromethyl-4-cyano-butanal in toluene in a reaction flask equipped with a stirrer and a condenser.

    • Carefully add solid phosgene to the solution.

    • Stir the reaction mixture at 50°C for 5 hours.

    • After the reaction is complete, cool the mixture to facilitate the crystallization of the product.

    • Filter the crystals and dry them to obtain this compound.[1][2]

2. One-Step Catalytic Chlorination of 3-Methylpyridine

This protocol describes the synthesis from 3-methylpyridine using a supported palladium chloride catalyst.

  • Catalyst Preparation (0.83% PdCl₂/Al₂O₃):

    • Immerse 100g of alumina support (spherical, 2mm diameter) in 150g of a 0.333% aqueous solution of palladium chloride at room temperature for 24 hours.

    • Dry the catalyst at 110°C.

    • Roast the dried catalyst at 250°C for 5 hours.[3]

  • Chlorination Reaction:

    • Pack a quartz tube reactor with 20g of the prepared catalyst.

    • Heat the catalyst bed to a stable temperature of 250°C.

    • Vaporize 3-methylpyridine and introduce it into the reactor at a flow rate of 10 g/h (vaporizer temperature at 200°C) along with a carrier gas (e.g., nitrogen at 400 mL/min).

    • Introduce chlorine gas at a flow rate of 200 mL/min.

    • The reaction temperature will typically rise to around 280°C.

    • Collect the product mixture after it exits the reactor and purify it to obtain this compound.[3]

Visualizations

experimental_workflow_cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 2-chloro-2-chloromethyl-4-cyano-butanal dissolve Dissolve in Toluene start1->dissolve start2 Solid Phosgene add_reagent Add Phosgene start2->add_reagent start3 Toluene start3->dissolve dissolve->add_reagent react Stir at 50°C for 5h add_reagent->react cool Cool to Crystallize react->cool filter Filter Crystals cool->filter dry Dry Product filter->dry product This compound dry->product

Caption: Experimental workflow for the high-yield synthesis of this compound via cyclization.

troubleshooting_low_yield start Low Yield Observed q1 Is the reaction temperature correct? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No Adjust to recommended temperature. q1->a1_no No q2 Is the catalyst active (if applicable)? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No Prepare fresh catalyst. q2->a2_no No q3 Are reagents pure and stoichiometry correct? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No Use pure reagents and verify calculations. q3->a3_no No q4 Is the chosen synthetic route optimal? a3_yes->q4 a4_yes Yes Further optimization of parameters needed. q4->a4_yes Yes a4_no No Consider alternative high-yield routes. q4->a4_no No

Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Parameters for 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of 2-Chloro-5-methylpyridine (Intermediate)

Potential Cause Recommended Solution
Inefficient Chlorination - Ensure the catalyst, such as a palladium-based catalyst, is active.[1] - Optimize the reaction temperature, typically between 40-60°C.[2] - Ensure a complete reaction by monitoring the consumption of the starting material, 3-methylpyridine.[2] - Consider using a specialized chlorination reactor with a chlorine gas distribution device to improve contact between chlorine and the substrate.
Suboptimal Molar Ratio of Reactants - Adjust the molar ratio of chlorine gas to 3-methylpyridine. An excess of chlorine may lead to over-chlorination.
Catalyst Deactivation - If using a supported catalyst like PdCl2/Al2O3, ensure it is properly prepared and handled to maintain its activity.[1]

Issue 2: Formation of Impurities and Byproducts

Potential Cause Recommended Solution
Over-chlorination - Carefully control the amount of chlorinating agent used. - Monitor the reaction progress closely using techniques like GC-MS or HPLC to stop the reaction once the desired product is formed.
Side Reactions - Optimize the reaction temperature to favor the formation of the desired product.[2][3] - The choice of solvent can influence selectivity. Consider using a non-polar solvent to minimize side reactions.
Reaction with Solvent - Ensure the solvent is inert under the reaction conditions. For example, when using thionyl chloride, a common solvent is 1,2-dichloroethane.[4]

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Close-boiling Impurities - Employ fractional distillation under reduced pressure for effective separation. - Consider chromatographic techniques such as column chromatography for high-purity requirements.
Product Crystallization Issues - After reaction completion, cooling the mixture can facilitate crystallization.[5] - If the product is a solid, washing with an appropriate solvent can remove soluble impurities.
Formation of Tars or Polymeric Materials - This can result from excessive reaction temperatures or times. Optimize these parameters to minimize tar formation. - Post-reaction workup with an activated carbon treatment can help remove colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common starting material is 3-methylpyridine.[2][6] The synthesis typically involves a two-step process: the chlorination of 3-methylpyridine to form 2-chloro-5-methylpyridine, followed by the chlorination of the methyl group to yield this compound.[2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: The most critical parameters are:

  • Temperature: Both chlorination steps are temperature-sensitive. The first step is typically carried out at 40-60°C, while the second step is at 50-60°C.[2]

  • Molar Ratios: The ratio of the chlorinating agent to the pyridine substrate must be carefully controlled to avoid over-chlorination.

  • Catalyst: The choice and activity of the catalyst are crucial for the selective chlorination of the pyridine ring.[1][7]

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize byproduct formation.

Q3: What are some common chlorinating agents used in this synthesis?

A3: Common chlorinating agents include:

  • Chlorine gas: Used for both the ring and side-chain chlorination.[2]

  • Thionyl chloride (SOCl2): Often used for the conversion of a hydroxymethyl group to a chloromethyl group.[4]

  • Sulfuryl chloride (SO2Cl2): Can also be used for chlorination.

  • Phosphorus(V) chloride (PCl5) and Phosphorus oxychloride (POCl3): Can be used for the chlorination of alkoxy-pyridines.[8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the products and byproducts and to quantify the conversion of the starting material.

  • High-Performance Liquid Chromatography (HPLC): For monitoring the disappearance of starting material and the appearance of the product.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the reaction progress.

Experimental Protocols

Synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine [2]

  • Reaction Setup: In a suitable reactor, use 3-methylpyridine as the main starting material and water as the reaction medium.

  • Catalyst: Introduce a suitable catalyst for the chlorination of the pyridine ring.

  • Chlorination: Perform a complete reaction with chlorine gas at a controlled temperature of 40-60°C.

  • Workup: After the reaction is complete, perform a post-treatment to isolate 2-chloro-5-methylpyridine.

Synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine [2]

  • Reaction Setup: Use the 2-chloro-5-methylpyridine obtained from the previous step as the starting material. The reaction can be carried out with or without a reaction medium.

  • Catalyst: Use a catalyst to facilitate the chlorination of the methyl group.

  • Chlorination: React with chlorine gas at a temperature of 50-60°C until the reaction is complete.

  • Workup: Post-treat the reaction mixture to obtain 2-chloro-5-(chloromethyl)pyridine with a purity of ≥99%.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_step1 Step 1: Ring Chlorination cluster_step2 Step 2: Side-Chain Chlorination Start 3-Methylpyridine Step1_Process Reaction at 40-60°C Start->Step1_Process Step1_Reactants Chlorine Gas Catalyst Water Step1_Reactants->Step1_Process Intermediate 2-Chloro-5-methylpyridine Step1_Process->Intermediate Step2_Process Reaction at 50-60°C Intermediate->Step2_Process Step2_Reactants Chlorine Gas Catalyst Step2_Reactants->Step2_Process Final_Product This compound Step2_Process->Final_Product Troubleshooting_Logic Problem Low Product Yield Cause1 Inefficient Chlorination Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Catalyst Deactivation Problem->Cause3 Solution1 Optimize Catalyst/Chlorine Ratio Cause1->Solution1 Solution2 Adjust Reaction Temperature Cause2->Solution2 Solution3 Check/Replace Catalyst Cause3->Solution3

References

Technical Support Center: Purification of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-(chloromethyl)-3-methylpyridine. The following sections offer guidance on common purification challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on the synthesis of analogous pyridine derivatives, common impurities may include:

  • Over-chlorinated by-products: Formation of polychlorinated pyridines can occur, which may be difficult to separate due to similar physical properties.[1]

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.

  • By-products from side reactions: Depending on the synthetic route, various side products can form. For instance, in related syntheses, incomplete chlorination can leave hydroxymethyl intermediates.

Q2: What is a realistic target purity for this compound after purification?

A2: Commercially available this compound is typically offered at a purity of ≥98%. For related compounds like 2-Chloro-5-(chloromethyl)pyridine, purities of 96% to 99% are reported after purification by methods such as distillation and crystallization.[2][3][4] Therefore, a purity of 98% or higher is a reasonable target for laboratory-scale purification.

Q3: My purified product is a yellow liquid, but I was expecting a solid. Is this normal?

A3: While some related compounds are liquids at room temperature, 2-Chloro-5-(chloromethyl)pyridine is expected to be a solid with a melting point. The observed yellow color in the liquid form could indicate the presence of impurities. Further purification may be necessary to obtain a solid product.

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification

Symptoms:

  • Broad peaks or multiple signals in NMR spectra.

  • Several spots on a TLC plate.

  • GC-MS analysis shows significant levels of impurities.

Possible Causes:

  • Ineffective removal of polychlorinated by-products.

  • Co-crystallization of impurities with the product.

  • Inappropriate choice of purification technique.

Solutions:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A step-by-step protocol is provided below.

  • Recrystallization: If the impurity profile is simple, recrystallization with a well-chosen solvent system can significantly improve purity. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).

  • Fractional Distillation (under vacuum): For thermally stable, liquid impurities with different boiling points, vacuum distillation can be effective.

Issue 2: Product Degradation During Purification

Symptoms:

  • Appearance of new, unidentified peaks in analytical data after a purification step.

  • Darkening of the product color upon heating.

  • Low overall yield after purification.

Possible Causes:

  • Thermal decomposition during distillation at atmospheric pressure.

  • Instability in the presence of certain chromatography stationary phases (e.g., acidic or basic silica).

  • Prolonged exposure to heat or incompatible solvents.

Solutions:

  • Use Vacuum Distillation: To reduce the boiling point and minimize thermal stress on the compound.

  • Neutralize Stationary Phase: When using column chromatography, consider using deactivated or neutral silica gel.

  • Minimize Heat and Exposure: Keep heating times to a minimum and work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

Purification Data Summary

Purification MethodAnalogous CompoundReported PurityReference
Distillation & Recrystallization2-Chloro-5-trichloromethyl pyridine96.4%[5]
Distillation2-Chloro-5-chloromethylpyridine96% of theory[3]
Crystallization2-Chloro-5-chloromethylpyridine97% yield[6]
Post-treatment2-Chloro-5-chloromethylpyridine≥99%[2]
Commercial ProductThis compound≥98%

Detailed Experimental Protocols

Protocol 1: Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material.
  • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
  • Pour the slurry into the column and allow it to pack evenly.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent.
  • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

3. Elution:

  • Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15).
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold.
  • Common solvents for pyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

2. Dissolution:

  • Place the crude product in a flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.

Visualized Workflows

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Analysis (TLC, GC-MS) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Purification Purification Step Decision1->Purification No Final Pure Product Decision1->Final Yes Analysis2 Purity Analysis of Fractions/Crystals Purification->Analysis2 Decision2 Pure Fractions/Crystals Obtained? Analysis2->Decision2 Decision2->Purification No (Re-purify) Combine Combine Pure Fractions Decision2->Combine Yes Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Final

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity Observed Cause1 Over-chlorination? Start->Cause1 Cause2 Thermal Degradation? Start->Cause2 Solution1 Column Chromatography (Gradient Elution) Cause1->Solution1 Yes Solution2 Recrystallization (Solvent Screening) Cause1->Solution2 Maybe Solution3 Vacuum Distillation Cause2->Solution3 Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Recrystallization of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the recrystallization of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 150807-88-8[1]
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Appearance Solid
Melting Point 37-42 °C[2]
Solubility Insoluble in water; Soluble in various organic solvents.[3][4]
Stability Stable under normal temperatures and pressures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a mixed-solvent system is often effective for pyridine derivatives.[5][6] A recommended starting point is an Ethanol/Water system. Ethanol is a "good" solvent in which the compound is readily soluble when hot, while water acts as a miscible "poor" or "anti-solvent" in which the compound is insoluble, allowing for precipitation upon cooling.[5] Other potential solvent systems to screen include Toluene/Hexane or Acetone/Water.[7]

Q2: How do I perform a solvent screening to find the right recrystallization solvent?

A2: To find an ideal solvent, place a small amount (e.g., 20-30 mg) of your crude compound into several different test tubes. Add a small amount (e.g., 0.5 mL) of a different solvent to each tube and observe the solubility. A good solvent will dissolve the compound poorly or not at all at room temperature but will dissolve it completely upon heating.[7][8] The table below provides representative solubility data to guide your selection.

Representative Solubility Data (Illustrative) Note: This data is illustrative and should be confirmed by experimentation.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability as a Recrystallization Solvent
Water< 0.1< 0.1Unsuitable (good as an anti-solvent)
Ethanol~5> 50Good (for single or mixed-solvent system)
Toluene~10> 60Good
Hexane< 0.5~5Potentially suitable (risk of "oiling out")
Ethyl Acetate~15> 70Potentially suitable
Acetone> 40> 80Unsuitable (too soluble at low temp)

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9] This is common for compounds with low melting points, like this compound (m.p. 37-42 °C).[2][9] If this happens, reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation point, and allow the solution to cool more slowly. Slow cooling is critical to favor the formation of crystals over oil.[9][10]

Q4: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?

A4: This is a common issue that can arise from two main causes:

  • Too much solvent was used : This is the most frequent reason for crystallization failure.[8] The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the compound's concentration, then attempt to cool it again.[9]

  • The solution is supersaturated : The compound is dissolved beyond its usual solubility limit but has not started to crystallize.[8] To induce crystallization, you can scratch the inside of the flask just below the liquid's surface with a glass rod. The tiny scratches on the glass provide nucleation sites for crystal growth. Another method is to add a "seed crystal" (a tiny, pure crystal of your compound) to the solution.[8]

Experimental Protocol: Mixed-Solvent Recrystallization

This section provides a detailed methodology for the purification of this compound using an ethanol/water mixed-solvent system.

Workflow Diagram

G A 1. Dissolution B Dissolve crude solid in minimum hot Ethanol A->B C 2. Saturation D Add hot Water dropwise until solution turns cloudy C->D E Add a few drops of hot Ethanol to re-clarify D->E F 3. Crystallization G Cool slowly to room temp, then place in an ice bath F->G H 4. Isolation I Collect crystals by vacuum filtration H->I J 5. Washing & Drying K Wash crystals with ice-cold Ethanol/Water mixture J->K L Dry crystals under vacuum K->L M Pure Product L->M

Caption: Experimental workflow for the mixed-solvent recrystallization of this compound.

Methodology
  • Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol (the "good" solvent) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Use the minimum volume of near-boiling solvent necessary.[8]

  • Saturation : While the ethanol solution is still hot, add hot water (the "poor" solvent) dropwise until the solution just begins to look cloudy or turbid. This point of persistent cloudiness is the saturation point.

  • Clarification : Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is saturated but not supersaturated at the boiling point.

  • Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of an ice-cold mixture of ethanol and water (in the same approximate ratio used for the recrystallization) to remove any residual soluble impurities from the crystal surfaces.

  • Drying : Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization process.

Troubleshooting Decision Tree

G start Problem Occurred During Recrystallization q1 Are crystals forming upon cooling? start->q1 a1_yes Proceed to Isolation q1->a1_yes Yes q2 Did the compound 'oil out'? q1->q2 No end Problem Resolved a1_yes->end a2_yes Reheat solution Add more 'good' solvent Cool slowly q2->a2_yes Yes a2_no Too much solvent used or solution is supersaturated q2->a2_no No a2_yes->end q3 Try inducing crystallization: Scratch flask or add seed crystal a2_no->q3 q4 Did crystals form? q3->q4 a4_yes Proceed to Isolation q4->a4_yes Yes a4_no Boil off some solvent to concentrate solution and re-cool q4->a4_no No a4_yes->end a4_no->end

Caption: A decision tree to troubleshoot common issues in recrystallization experiments.

Detailed Troubleshooting Scenarios
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product 1. Using too much solvent for dissolution.[8]2. Premature crystallization during hot filtration.3. Crystals are too soluble in the cold solvent.1. Use the minimum amount of hot solvent required.2. Ensure the filtration apparatus is pre-heated. If needed, add a small excess of hot solvent before filtering and boil it off later.[11]3. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Product is Still Impure or Colored After Recrystallization 1. The chosen solvent is not effective at separating the specific impurity.2. Cooling was too rapid, trapping impurities in the crystal lattice.3. Colored impurities are present.1. Perform a new solvent screening to find a more selective solvent or solvent system.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. If the solution is colored, add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[10]
Crystals Form in the Funnel During Hot Filtration The solution cools too much during the transfer, causing the compound to precipitate out of the saturated solution.1. Use a stemless funnel to prevent clogging.[11]2. Pre-heat the funnel and receiving flask with hot solvent or steam before filtering.[11]3. Add a slight excess of hot solvent to the solution before filtering to keep it from becoming saturated during the transfer. This excess can be boiled off after filtration is complete.[9]

References

Distillation techniques for purifying 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-5-(chloromethyl)-3-methylpyridine via distillation.

Physical and Chemical Properties

PropertyThis compound2-Chloro-5-(chloromethyl)pyridine (Analog for Reference)
CAS Number 150807-88-8[1]70258-18-3
Molecular Formula C₇H₇Cl₂N[1]C₆H₅Cl₂N
Molecular Weight 176.04 g/mol [1]162.02 g/mol
Appearance Pale yellow solidBeige moist crystals[2]
Melting Point 58-62 °C37-42 °C[3] or 96-98 °C[2]
Boiling Point Data not available50 °C @ 0.5 Torr [2], 70-80 °C @ 1 mbar (~0.75 Torr) [4][5]
Flash Point Data not available>110 °C (>230 °F)[3]

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the distillation of this compound.

Q1: What is the recommended distillation method for this compound?

A1: Vacuum distillation is the mandatory technique. The high boiling point of this compound at atmospheric pressure would lead to thermal decomposition. By significantly reducing the pressure, the boiling point is lowered to a temperature where the molecule is stable. Based on its analog, distillation should be attempted at pressures between 0.5 and 1.0 mbar.[4][5]

Q2: My crude material is a dark oil or solid. What causes the discoloration and how can I fix it?

A2: Discoloration is typically caused by impurities from the synthesis or minor degradation.

  • Common Impurities: These may include unreacted starting materials (e.g., 2-chloro-5-methylpyridine), polychlorinated by-products, and residual solvents (e.g., toluene, ethyl acetate).[6] The synthesis process can sometimes result in difficult-to-separate mixtures if the reaction is not driven to completion.[6]

  • Solution: A properly executed vacuum distillation is the most effective way to separate the desired product from less volatile colored impurities and starting materials. If the color persists in the distillate, a second distillation (fractional) may be necessary.

Q3: The distillation is proceeding very slowly or not at all, even at high heat.

A3: This issue usually points to problems with your vacuum or heating setup.

  • Inadequate Vacuum: Check all joints and connections for leaks. Ensure your vacuum pump is capable of reaching the required pressure (<1 mbar). A leaky system will prevent the compound from boiling at the expected low temperature.

  • Insufficient Heating: Ensure the heating mantle is in good contact with the distillation flask. The pot temperature will need to be significantly higher than the target boiling point (vapor temperature). Insulating the distillation neck below the condenser can also help prevent premature condensation.

  • Bumping/Uneven Boiling: Violent bumping can disrupt the vapor-liquid equilibrium. Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum.

Q4: My product appears to be decomposing in the distillation flask. What should I do?

A4: Decomposition, often indicated by darkening of the material in the pot and pressure fluctuations, is a sign that the temperature is too high.

  • Improve Vacuum: The most effective solution is to achieve a lower pressure (deeper vacuum). This will further reduce the required boiling temperature.

  • Avoid Incompatibilities: Ensure the crude product is free from acids, strong bases, or alkalis, which can catalyze decomposition at high temperatures.[7] The compound is known to be corrosive and reactive.[7]

  • Minimize Heating Time: Heat the material quickly to the distillation temperature and do not leave it sitting hot for extended periods.

Q5: The purity of my distilled product is still low. What are the next steps?

A5: If a single simple distillation is insufficient, it is likely due to impurities with very close boiling points.

  • Fractional Distillation: Introduce a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This will provide multiple theoretical plates for a much finer separation.

  • Analyze Impurities: Use analytical techniques like GC-MS or NMR to identify the specific impurities. Knowing what they are can help optimize the purification strategy (e.g., a chemical wash before distillation to remove a specific type of impurity).

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

This protocol assumes the starting material is a crude solid or oil from which most of the reaction solvent has been removed.

Methodology:

  • Preparation:

    • Ensure all glassware is completely dry.

    • Place the crude this compound (e.g., 10-50 g) into a round-bottom flask, no more than half-full.

    • Add a magnetic stir bar to the flask.

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. A short path distillation head is recommended to minimize product loss.

    • Use a Claisen adapter to prevent any bumping material from contaminating the condenser and distillate.

    • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • Lightly grease all glass joints with vacuum grease to ensure a good seal.

    • Connect the condenser to a chilled water supply.

    • Connect the vacuum takeoff adapter to a high-vacuum pump via thick-walled tubing. Include a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.

  • Distillation Procedure:

    • Turn on the magnetic stirrer to a moderate speed.

    • Begin to slowly and carefully evacuate the system. The crude material may bubble as residual solvent is removed.

    • Once the system is under a stable high vacuum (target <1 mbar), begin to heat the distillation flask using a heating mantle.

    • Increase the temperature gradually. The first fractions to distill will be any remaining low-boiling solvents.

    • The product will begin to distill when the vapor temperature reaches the compound's boiling point at that pressure (estimated 70-90 °C at ~1 mbar). Collect this main fraction in a separate pre-weighed receiving flask.

    • Monitor the vapor temperature. A stable temperature during collection indicates a pure fraction.

    • Once the main fraction is collected, stop the distillation by removing the heating mantle and allowing the system to cool before slowly venting the apparatus to atmospheric pressure.

Visualizations

Troubleshooting Distillation Issues Start Distillation Problem (e.g., No Product, Slow Rate, Decomposition) Check_Vacuum Is the vacuum pressure stable and low (<1 mbar)? Start->Check_Vacuum Check_Temp Is the pot temperature adequate and vapor temp stable? Check_Vacuum->Check_Temp Yes Troubleshoot_Vacuum Action: Check for leaks. Inspect pump and cold trap. Check_Vacuum->Troubleshoot_Vacuum No Check_Stirring Is the magnetic stirrer providing smooth boiling? Check_Temp->Check_Stirring Yes Troubleshoot_Temp Action: Increase heat slowly. Check thermometer placement. Insulate apparatus. Check_Temp->Troubleshoot_Temp No Analysis Analyze Product Purity (GC, NMR) Check_Stirring->Analysis Yes Troubleshoot_Stirring Action: Adjust stir rate. Ensure stir bar is suitable. Check_Stirring->Troubleshoot_Stirring No Result Pure Product Analysis->Result Purity >98% Fractional_Distill Purity Low? Action: Use a fractionating column. Analysis->Fractional_Distill Purity Low Troubleshoot_Vacuum->Check_Vacuum Troubleshoot_Temp->Check_Temp Troubleshoot_Stirring->Check_Stirring

Caption: A logical workflow for troubleshooting common distillation problems.

Standard Vacuum Distillation Apparatus cluster_0 Heating & Distillation cluster_1 Vapor Path & Condensation cluster_2 Collection & Vacuum Flask Distilling Flask + Stir Bar Mantle Heating Mantle + Stir Plate Claisen Claisen Adapter Flask->Claisen Vapor Thermo Thermometer Claisen->Thermo Placement is critical Condenser Condenser Claisen->Condenser Water_In Water In Condenser->Water_In Water_Out Water Out Condenser->Water_Out Takeoff Vacuum Takeoff Adapter Condenser->Takeoff Distillate Receiver Receiving Flask Takeoff->Receiver To_Trap To Cold Trap & Vacuum Pump Takeoff->To_Trap Vacuum

Caption: Diagram of a typical laboratory setup for vacuum distillation.

References

Technical Support Center: Chromatographic Separation of 2-Chloro-5-(chloromethyl)-3-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic separation of 2-Chloro-5-(chloromethyl)-3-methylpyridine and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

The main difficulty lies in the structural similarity of positional isomers. These compounds often have very similar physicochemical properties and logD values, making them challenging to resolve using standard chromatographic methods.[1] The key to a successful separation is to select a chromatographic system that can exploit subtle differences in their spatial structure or polarity.

Q2: Which chromatographic techniques are most effective for this separation?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for analyzing pyridine compounds and their isomers.[2]

  • HPLC is a versatile technique, with methods like Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) being widely used for separating various isomers.[3]

  • GC , particularly with high-resolution capillary columns, is excellent for separating volatile compounds like pyridine derivatives and can offer high efficiency.[2]

Q3: What type of HPLC column is recommended for separating positional isomers like these?

For positional isomers, especially those on an aromatic ring, columns that offer alternative selectivity to standard C18 phases are often required.[4] Recommended column types include:

  • Phenyl or Phenyl-Hexyl Columns: These are often ideal for aromatic positional isomers due to unique π-π interactions.[1]

  • Pentafluorophenyl (PFP) Columns: These also provide alternative selectivity for aromatic and halogenated compounds.

  • C8 Columns: The shorter carbon chains on C8 columns can sometimes offer better spatial selectivity for conformational isomers compared to C18 phases.[1]

Q4: Can Normal-Phase HPLC be used to separate these isomers?

Yes, Normal-Phase HPLC (NP-HPLC) can be very effective for separating structural isomers.[3] This technique separates analytes based on their affinity for a polar stationary phase (like silica) using a non-polar mobile phase. The separation mechanism relies on polar interactions and is sensitive to steric factors, which can help differentiate between isomers.[3]

Q5: What are the considerations for choosing a GC column?

For separating challenging isomers by GC, the stationary phase is critical. Liquid crystalline stationary phases have demonstrated high isomeric selectivity for positional and cis-trans isomers and are a promising option.[5] Using long, narrow-bore capillary columns can also significantly enhance separation efficiency.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound isomers.

Problem: Poor Peak Shape (Tailing) for Pyridine Compounds

  • Symptom: Chromatographic peaks are asymmetrical with a pronounced "tail."

  • Possible Cause: Pyridine is a basic compound. On standard silica-based HPLC columns, it can interact strongly with residual acidic silanol groups on the stationary phase, causing tailing.[6]

  • Solutions:

    • Adjust Mobile Phase pH: For reversed-phase separations, use a mobile phase with a low pH (e.g., 2-3) to protonate the silanol groups and minimize secondary interactions.[6]

    • Use a Deactivated Column: Employ a modern, well-end-capped column or a column specifically designed with low silanol activity to reduce unwanted interactions.[6][7]

    • Inject Pyridine to Test: To confirm silanol activity, inject a pure pyridine standard. A symmetrical peak indicates a well-deactivated column.[6]

Problem: Isomers are Co-eluting or Poorly Resolved

  • Symptom: Two or more isomer peaks are merged or have a resolution value (Rs) less than 1.5.

  • Possible Cause: The column and mobile phase combination does not provide sufficient selectivity for the isomers.

  • Solutions:

    • Change the Column: This is often the most effective solution. Switch to a column with a different stationary phase chemistry, such as a Phenyl or PFP column, to introduce different separation mechanisms (e.g., π-π interactions).[1]

    • Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration or pH.

    • Switch Techniques: If HPLC fails to provide adequate resolution, consider developing a method using Gas Chromatography (GC) with a highly selective liquid crystalline stationary phase.[5]

Problem: Inconsistent or Drifting Retention Times

  • Symptom: The time at which a peak elutes changes between injections or over a sequence.

  • Possible Cause:

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridine compounds, small pH shifts can cause large changes in retention. Ensure the pH is at least 2 units away from the analyte's pKa for good reproducibility.[6]

    • Buffer Issues: The buffer may be too weak or may be precipitating in the organic mobile phase. Use a buffer concentration between 20-100 mM.[6]

    • Active Sites: The column may have active sites that are being slowly conditioned by the sample matrix.[6]

  • Solutions:

    • Stabilize pH: Operate at a pH well above or below the pKa of your analytes.[6]

    • Ensure Buffer Solubility: Verify that your buffer is soluble in the highest concentration of organic solvent used in your method.

    • Equilibrate Properly: Ensure the column is fully equilibrated with the mobile phase before starting injections.

Experimental Protocols

Note: These are starting-point methodologies. Optimization will likely be required for your specific isomer mixture and instrumentation.

Protocol 1: Reversed-Phase HPLC Method

ParameterRecommended Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm[8]
Injection Volume 5 µL

Protocol 2: Gas Chromatography (GC) Method

ParameterRecommended Condition
Column Capillary column with a liquid crystalline stationary phase (e.g., Rt-βDEXsa), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[2]
Detector Temp 280 °C (FID)

Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for chromatographic separation.

chromatographic_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample into Chromatograph (HPLC/GC) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filter and Degas) MobilePhasePrep->Injection Separation Separation on Analytical Column Injection->Separation Detection Peak Detection (UV, FID, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification troubleshooting_resolution Start Problem: Poor Isomer Resolution CheckMethod Is mobile phase optimized? Start->CheckMethod OptimizeMP Adjust Organic/Aqueous Ratio or Gradient Slope CheckMethod->OptimizeMP No CheckColumn Is column chemistry appropriate for isomers? CheckMethod->CheckColumn Yes OptimizeMP->CheckMethod Re-evaluate ChangeColumn Switch to a Phenyl, PFP, or other selective phase CheckColumn->ChangeColumn No ConsiderGC Consider alternative technique: GC with selective column CheckColumn->ConsiderGC Yes Success Resolution Achieved ChangeColumn->Success ConsiderGC->Success

References

Preventing polychlorination in 3-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylpyridine (3-picoline). The focus is on preventing the formation of unwanted byproducts and ensuring high selectivity and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-methylpyridine, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Methylpyridine - Suboptimal reaction temperature or pressure.- Incorrect molar ratio of reactants.- Inefficient catalyst or catalyst deactivation.- Insufficient reaction time.- Optimize temperature and pressure according to the specific synthesis route. For the reaction of formaldehyde, paracetaldehyde, and ammonia, a temperature of 260-300°C and pressure of 30-130 bar is recommended.[1]- Adjust the molar ratio of reactants. For instance, in the synthesis from formaldehyde and paracetaldehyde, a molar ratio of 0.7-1.4 Mol/Mol can be optimal.[1]- Ensure the catalyst is active. For gas-phase reactions, oxide-based heterogeneous catalysts are common.[2] Zeolites like ZSM-5 can also be effective.[3]- Increase the reaction time to allow for complete conversion.
Formation of Isomeric Byproducts (2- and 4-methylpyridine) - Use of acetaldehyde in the Chichibabin synthesis can lead to a mixture of 2- and 4-methylpyridine.[4]- Reaction conditions favoring isomerization.- To selectively synthesize 3-methylpyridine, the reaction of acrolein with ammonia is preferred, as this avoids the formation of 4-picoline.[5]- Employing specific catalysts, such as certain zeolites, can improve selectivity towards the 3-isomer.[3]
Formation of Pyridine as a Byproduct - Demethylation of 3-methylpyridine at high temperatures.[2]- Side reactions in the Chichibabin synthesis.- Optimize the reaction temperature to minimize demethylation.[2]- In the synthesis from acrolein and ammonia, adjusting the catalyst and reaction conditions can favor the formation of 3-methylpyridine over pyridine.
Formation of 3-Ethylpyridine as a Byproduct - Side reactions involving acetaldehyde dimerization or reaction with other C2 fragments.- In the synthesis from formaldehyde and paracetaldehyde, maintaining an ammonia concentration of 10-20 weight-% and an acetic acid concentration of 4-20 weight-% can help minimize the formation of 3-ethylpyridine.[6][1]
Reaction is Difficult to Control or Shows Poor Selectivity - Inadequate mixing of reactants.- Localized temperature fluctuations ("hot spots").- For liquid-phase reactions, ensure efficient stirring.- For gas-phase reactions, a fluidized bed reactor can provide better temperature control and mixing compared to a fixed bed reactor.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for 3-methylpyridine, and what are the typical byproducts?

A1: The most common industrial method is the reaction of acrolein with ammonia in the gas phase over a heterogeneous oxide-based catalyst.[2] A significant byproduct of this process is pyridine, which results from the demethylation of 3-methylpyridine.[2] Another route is the Chichibabin pyridine synthesis, which can produce 3-methylpyridine from acrolein and ammonia.[4] When acetaldehyde and formaldehyde are used in the Chichibabin synthesis, a mixture of 2- and 4-methylpyridine can be formed.[4]

Q2: How can I improve the selectivity for 3-methylpyridine in the Chichibabin synthesis?

A2: To improve selectivity for 3-methylpyridine, using a combination of acrolein, propionaldehyde, and ammonia can provide better control over the product distribution compared to using acetaldehyde and formaldehyde.[2] Additionally, conducting the reaction in the gas phase in the presence of catalysts like modified alumina or silica can enhance both conversion and selectivity.[4]

Q3: Are there synthesis routes that avoid the formation of other picoline isomers?

A3: Yes, the synthesis of 3-methylpyridine from acrolein and ammonia is known to be selective for the 3-isomer and does not typically produce 4-picoline.[5] Another selective method involves the dehydrogenation of 3-methylpiperidine.[2]

Q4: My synthesis is producing a significant amount of 3-ethylpyridine. How can I minimize this?

A4: The formation of 3-ethylpyridine is a known side reaction, particularly in syntheses involving acetaldehyde. One patented process for producing 3-methylpyridine from formaldehyde, paracetaldehyde, ammonia, and acetic acid has been shown to reduce the yield of 3-ethylpyridine to as low as 3.5% under optimized conditions.[6][1] These conditions include a reaction temperature of 260-300°C, a pressure of 30-130 bar, and specific concentrations of ammonia and acetic acid.[6][1]

Q5: What is the role of the catalyst in 3-methylpyridine synthesis?

A5: The catalyst plays a crucial role in determining the reaction rate, yield, and selectivity. In gas-phase syntheses, solid acid catalysts like alumina and silica are commonly used.[4] Zeolite catalysts, such as ZSM-5, have also been shown to be effective.[7][3] The catalyst facilitates the various condensation and cyclization steps involved in the formation of the pyridine ring.

Experimental Protocols

Selective Synthesis of 3-Methylpyridine from Acrolein and Ammonium Salts

This liquid-phase process is designed for high selectivity towards 3-methylpyridine.

  • Reaction Setup : A high-pressure continuous reactor is charged with an aqueous solution of one or more ammonium salts (e.g., ammonium sulfate, ammonium acetate, or ammonium dihydrogen phosphate).[7]

  • Reactant Feed : Acrolein and the ammonium salt solution are continuously fed into the reactor. The molar ratio of acrolein to the ammonium salt is maintained between 1:0.125 and 1:2.[7]

  • Reaction Conditions : The reaction is carried out at a temperature of 200-400°C and a pressure of 20-40 MPa to ensure the reaction mixture remains in a single liquid phase.[8] The pH of the aqueous solution is maintained in the range of 4-8.[7]

  • Residence Time : The contact or residence time in the reactor is typically between 150 and 300 seconds.[7]

  • Product Isolation : The reaction mixture is cooled, and the 3-methylpyridine is separated from the aqueous phase and byproducts (primarily acetaldehyde and formaldehyde) through extraction and distillation.[7]

Visualizations

experimental_workflow Workflow for Selective 3-Methylpyridine Synthesis cluster_prep Reactant Preparation cluster_reaction Continuous High-Pressure Reaction cluster_separation Product Isolation and Purification acrolein Acrolein reactor High-Pressure Reactor (200-400°C, 20-40 MPa) acrolein->reactor ammonium_salt Aqueous Ammonium Salt Solution (e.g., (NH4)2SO4) ammonium_salt->reactor cooling Cooling reactor->cooling Residence Time: 150-300s extraction Extraction cooling->extraction distillation Distillation extraction->distillation product Pure 3-Methylpyridine distillation->product byproducts Byproducts (Acetaldehyde, Formaldehyde) distillation->byproducts troubleshooting_logic Troubleshooting Logic for Low Selectivity start Low Selectivity for 3-Methylpyridine check_reactants Are you using acetaldehyde in your reaction mixture? start->check_reactants yes_reactants Yes check_reactants->yes_reactants no_reactants No check_reactants->no_reactants solution_reactants Consider switching to an acrolein-based synthesis to avoid 2- and 4-picoline formation. yes_reactants->solution_reactants check_conditions Are reaction conditions (temperature, catalyst) optimized? no_reactants->check_conditions end Improved Selectivity solution_reactants->end yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions yes_conditions->end solution_conditions Optimize temperature to avoid demethylation to pyridine. Use a selective catalyst (e.g., specific zeolites). no_conditions->solution_conditions solution_conditions->end

References

Technical Support Center: Scaling Up 2-Chloro-5-(chloromethyl)-3-methylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature. For chlorination of 2-chloro-5-methylpyridine, temperatures are often maintained between 50-60°C.[1] For other routes, the temperature can range from 0°C to 200°C.[2] - Monitor Reactant Ratios: Check the molar ratios of the reactants. An insufficient amount of the chlorinating agent can lead to an incomplete reaction.
Byproduct Formation - Control Chlorination: Over-chlorination can lead to the formation of polychlorinated byproducts, which are difficult to separate.[2] Consider interrupting the chlorination at an early stage to avoid this. - Alternative Synthesis Routes: Explore synthesis routes that avoid direct chlorination of the methyl group, such as cyclization reactions, which can lead to higher purity products.[3]
Product Degradation - Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can lead to product degradation. The reaction temperature for some chlorination processes should be carefully controlled, for instance between 20°C and 120°C.[4]

Issue 2: Poor Product Purity and Presence of Impurities

Potential Cause Troubleshooting Step
Formation of Polychlorinated Byproducts - Optimize Chlorinating Agent and Conditions: The choice of chlorinating agent (e.g., elemental chlorine, thionyl chloride, phosphorus(V) chloride) and reaction conditions significantly impacts byproduct formation.[2] - Purification Method: Employ efficient purification techniques such as fractional distillation under reduced pressure or crystallization to separate the desired product from impurities.[5][6]
Unreacted Starting Materials - Drive the Reaction to Completion: Ensure optimal reaction conditions to maximize the conversion of starting materials. - Effective Separation: Utilize appropriate work-up and purification procedures to remove unreacted starting materials.
Solvent and Reagent Impurities - Use High-Purity Materials: Ensure the purity of solvents and reagents to avoid introducing contaminants into the reaction mixture.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Troubleshooting Step
Formation of a Complex Mixture - Chromatography: For highly impure mixtures, column chromatography may be necessary, although this can be challenging and costly to scale up.[2] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[5][6]
Product is an Oil - Distillation: Fractional distillation under high vacuum is often the preferred method for purifying liquid products. The boiling point of 2-chloro-5-chloromethylpyridine is reported to be 70-80°C at 1 mbar.[4]
Emulsion Formation During Work-up - Addition of Brine: During aqueous work-up, the addition of a saturated sodium chloride solution (brine) can help to break emulsions. - Change of Solvent: Using a different extraction solvent may also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of this compound?

A1: The primary challenges include:

  • Controlling Selectivity: Achieving selective chlorination of the methyl group without significant formation of polychlorinated byproducts is a major hurdle.[2]

  • Byproduct Separation: The resulting mixtures of chlorinated products can be difficult and costly to separate on a large scale.[2]

  • Process Safety: The use of hazardous reagents like thionyl chloride and chlorine gas requires stringent safety protocols, especially at an industrial scale.[7] Certain solvent and reagent combinations can be hazardous.[7]

  • Waste Management: The generation of acidic waste streams and other byproducts presents environmental and disposal challenges.[2]

Q2: Which synthesis route is most suitable for large-scale production?

A2: While direct chlorination of 3-methylpyridine or 2-chloro-5-methylpyridine is a common approach, it often suffers from low selectivity.[2] Alternative routes, such as those involving cyclization reactions, have been developed to avoid the formation of byproducts and can result in higher purity products, making them potentially more suitable for industrial production.[3] Another approach involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent.[2]

Q3: What are the critical safety precautions to consider during scale-up?

A3: Key safety considerations include:

  • Handling of Corrosive and Toxic Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive substances like thionyl chloride and acidic byproducts. The material is harmful if swallowed and can cause burns.[8]

  • Control of Exothermic Reactions: Chlorination reactions can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.

  • Ventilation and Gas Scrubbing: Use a well-ventilated area or a fume hood to handle volatile and toxic gases like chlorine. Implement a scrubbing system to neutralize acidic off-gases.

  • Incompatible Materials: Be aware of incompatible materials. For example, 2-chloro-5-(chloromethyl)pyridine reacts with mild steel and galvanized steel, producing hydrogen gas which can form an explosive mixture with air.[8] The use of thionyl chloride with MTBE is particularly hazardous due to solvent decomposition and outgassing.[7]

Q4: How can the purity of the final product be improved?

A4: To enhance product purity:

  • Optimize Reaction Conditions: Fine-tune reaction parameters such as temperature, reaction time, and stoichiometry to minimize byproduct formation.

  • Effective Purification: Employ robust purification methods like fractional distillation under high vacuum, crystallization, or a combination of techniques.

  • High-Quality Starting Materials: Use starting materials with high purity to avoid introducing impurities into the reaction.

Experimental Protocols

Protocol 1: Chlorination of 2-chloro-5-methylpyridine

This protocol is a generalized procedure based on common laboratory practices and information from patent literature.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, condenser, and a gas inlet, charge 2-chloro-5-methylpyridine.

  • Initiator: If required, add a free-radical initiator such as azo-bis-isobutyronitrile (AIBN).

  • Chlorination: Heat the mixture to the desired temperature (e.g., 50-60°C) and bubble chlorine gas through the reaction mixture.[1]

  • Monitoring: Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture. The work-up may involve neutralizing excess acid, washing with water, and separating the organic layer.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Reaction Parameters for Different Synthesis Routes

Starting Material Chlorinating Agent Temperature (°C) Yield (%) Purity (%) Reference
2-chloro-5-methylpyridineChlorine gas50-60Not specified≥99[1]
2-alkoxy-5-alkoxymethyl-pyridinePhosphorus(V) chloride0-20045Not specified[2]
3-methylpyridineChlorine gas40-60Not specifiedNot specified[1]
β-picolineChlorine gas (vapor phase)300-50030-60High purity[5][6]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Charge Reactants (e.g., 2-chloro-5-methylpyridine) start->reactants initiator Add Initiator (if required) reactants->initiator heat Heat to 50-60°C initiator->heat chlorination Introduce Chlorine Gas heat->chlorination monitor Monitor Progress (GC/TLC) chlorination->monitor Continuous cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize and Wash cool->neutralize separate Separate Organic Layer neutralize->separate purify Purify (Distillation/Crystallization) separate->purify end Final Product purify->end

Caption: A typical experimental workflow for the synthesis of this compound via chlorination.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion low_yield->check_completion check_byproducts Analyze for Byproducts low_yield->check_byproducts check_degradation Assess Product Degradation low_yield->check_degradation incomplete Incomplete Reaction check_completion->incomplete Yes byproducts High Byproduct Formation check_byproducts->byproducts Yes degradation Product Degradation check_degradation->degradation Yes solution_time_temp Increase Reaction Time/ Adjust Temperature incomplete->solution_time_temp solution_stoichiometry Verify Reactant Ratios incomplete->solution_stoichiometry solution_conditions Optimize Chlorination Conditions byproducts->solution_conditions solution_route Consider Alternative Synthesis Route byproducts->solution_route solution_temp_control Improve Temperature Control degradation->solution_temp_control

Caption: A logical diagram for troubleshooting low product yield during synthesis.

References

Technical Support Center: Purification of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-5-(chloromethyl)-3-methylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • GC-MS or HPLC analysis of the crude product shows multiple peaks in addition to the desired product.

  • The isolated product is an oil or discolored solid, not the expected crystalline form.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction: Presence of starting materials such as 3,5-lutidine or 2-hydroxy-5-(chloromethyl)-3-methylpyridine.Optimize reaction conditions (time, temperature, reagent stoichiometry). Consider a post-reaction work-up with an aqueous wash to remove water-soluble starting materials.
Formation of Isomeric Byproducts: Chlorination at other positions on the pyridine ring or methyl group.Control reaction temperature and the rate of chlorinating agent addition. Isomeric impurities often have very similar physical properties, making separation difficult. Fractional distillation or preparative chromatography may be necessary.
Over-chlorination: Formation of di- or tri-chlorinated species.Carefully control the stoichiometry of the chlorinating agent. Reducing the reaction time or temperature can also minimize over-chlorination.
Hydrolysis of the Chloromethyl Group: The chloromethyl group can be sensitive to moisture and heat, leading to the formation of the corresponding hydroxymethyl derivative.Ensure all reagents and solvents are anhydrous. Work up the reaction at lower temperatures and avoid prolonged exposure to acidic or basic aqueous conditions.

Troubleshooting Workflow for Low Purity:

G start Crude Product with Low Purity identify_impurities Identify Impurities (GC-MS, HPLC, NMR) start->identify_impurities soluble_impurities Water-Soluble Impurities Present? identify_impurities->soluble_impurities isomeric_byproducts Isomeric Byproducts Present? identify_impurities->isomeric_byproducts overchlorination Over-chlorinated Products Present? identify_impurities->overchlorination hydrolysis_product Hydrolysis Product Present? identify_impurities->hydrolysis_product wash Aqueous Wash soluble_impurities->wash Yes fractional_distillation Fractional Vacuum Distillation isomeric_byproducts->fractional_distillation Yes chromatography Column Chromatography isomeric_byproducts->chromatography Yes overchlorination->chromatography Yes recrystallization Recrystallization overchlorination->recrystallization Yes dry_conditions Optimize for Anhydrous Conditions in Future Syntheses hydrolysis_product->dry_conditions Yes

Figure 1. Troubleshooting workflow for low purity.
Problem 2: Difficulty in Separating Isomeric Impurities

Symptoms:

  • GC or HPLC shows closely eluting peaks that are difficult to resolve.

  • Fractional distillation results in mixed fractions with little change in the isomeric ratio.

Possible Causes & Solutions:

Isomers of chlorinated pyridines often have very similar boiling points and polarities, making their separation challenging[1].

Separation TechniqueTroubleshooting Steps
Fractional Vacuum Distillation - Ensure the distillation column has a high number of theoretical plates.[1] - Maintain a slow and steady distillation rate. - Use a vacuum to lower the boiling points and prevent thermal degradation.
Column Chromatography (Flash or HPLC) - Normal Phase: Use a silica gel stationary phase. Test various eluent systems with different polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution can improve separation. - Reverse Phase HPLC: Use a C18 or C8 column. A mobile phase of acetonitrile and water or methanol and water is a good starting point. Adjusting the pH of the mobile phase can sometimes improve selectivity between basic pyridine isomers.[1]
Recrystallization - This method relies on differences in solubility between the desired product and its isomers in a particular solvent. It may require screening a wide range of solvents and solvent mixtures. Fractional crystallization, where the solution is cooled in stages to crystallize different components, may be effective.

Logical Flow for Isomer Separation:

G start Mixture of Isomers distillation Attempt Fractional Vacuum Distillation start->distillation dist_success Successful Separation? distillation->dist_success chromatography Column Chromatography (Flash or Prep-HPLC) dist_success->chromatography No end_pure Pure Product dist_success->end_pure Yes chrom_success Successful Separation? chromatography->chrom_success recrystallization Attempt Recrystallization chrom_success->recrystallization No chrom_success->end_pure Yes recryst_success Successful Separation? recrystallization->recryst_success recryst_success->end_pure Yes end_impure Further Optimization Needed recryst_success->end_impure No

Figure 2. Decision tree for separating isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities arise from the chlorination of 3,5-lutidine and can include:

  • Unreacted Starting Material: 3,5-Lutidine.

  • Isomeric Products: Chlorination at other positions, such as 2-Chloro-3-(chloromethyl)-5-methylpyridine or 4-Chloro-3,5-lutidine.

  • Over-chlorinated Products: Species with additional chlorine atoms on the pyridine ring, such as 2,6-Dichloro-5-(chloromethyl)-3-methylpyridine.

  • Partially Chlorinated Intermediates: For example, 2-Chloro-3,5-dimethylpyridine.

  • Hydrolysis Product: 2-Chloro-5-(hydroxymethyl)-3-methylpyridine, formed if water is present during the reaction or work-up.

Q2: Can you provide a starting protocol for the recrystallization of this compound?

Experimental Protocol: Recrystallization (General Procedure)

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A3: A specific, validated method for this compound is not published. However, based on the separation of similar chloropyridine derivatives, the following starting conditions can be used for method development.

Experimental Protocol: Column Chromatography (General Procedure)

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate.

    • Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the proportion of ethyl acetate (e.g., to 90:10, 80:20) to elute compounds of increasing polarity.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with the same eluent system to identify the fractions containing the pure product.

  • Alternative for HPLC: For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile and water is a common choice for separating pyridine derivatives.[3]

Q4: Is fractional vacuum distillation a viable method for purification?

A4: Yes, fractional vacuum distillation can be an effective method, especially for removing impurities with significantly different boiling points. However, separating close-boiling isomers can be challenging and requires a distillation column with a high number of theoretical plates.[1] Operating under vacuum is recommended to lower the boiling points and prevent thermal decomposition of the product. The boiling point of the related 2-chloro-5-(chloromethyl)pyridine is reported to be in the range of 70-80°C at 1 mbar. The boiling point of this compound is expected to be slightly higher due to the additional methyl group.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any remaining impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

References

Stability issues of 2-Chloro-5-(chloromethyl)-3-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Chloro-5-(chloromethyl)-3-methylpyridine during storage. The following troubleshooting guides and FAQs are designed to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The product should be protected from moisture and light. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong bases, alkalis, oxidizing agents, and certain metals such as mild and galvanized steel.[1] Contact with alkaline materials can cause a reaction that liberates heat.[1] It is crucial to avoid storage or handling in proximity to these substances to prevent degradation and ensure safety.

Q3: I have observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as yellowing or darkening, can be an indication of degradation. This could be triggered by exposure to light, elevated temperatures, or reaction with trace impurities. It is recommended to re-analyze the purity of the material before use.

Q4: My experimental results are inconsistent when using older batches of this compound. Could this be a stability issue?

A4: Yes, inconsistent experimental results with older batches can be a strong indicator of degradation. Over time, the compound may degrade, leading to a decrease in purity and the formation of impurities that could interfere with your reaction. It is best practice to use freshly sourced or properly stored material and to re-qualify older batches for purity before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in reaction Degradation of this compound leading to reactive impurities.- Confirm the purity of the starting material using a suitable analytical method (e.g., HPLC, GC-MS).- If purity is low, purify the compound before use.- Store the compound under recommended conditions to prevent further degradation.
Low reaction yield Lower active concentration of this compound due to degradation.- Quantify the starting material using a validated analytical method to ensure accurate stoichiometry.- Use a fresh batch of the compound if significant degradation is suspected.
Formation of colored impurities Photodegradation or thermal degradation.- Protect the compound from light by storing it in an amber vial or in the dark.- Ensure storage at recommended cool temperatures.
Inconsistent analytical results (e.g., HPLC, NMR) Presence of various degradation products.- Develop and validate a stability-indicating analytical method to separate the parent compound from its potential degradation products.- Perform forced degradation studies to identify potential impurities.

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on general chemical principles of similar compounds, as specific degradation studies for this molecule are not widely available.

G Potential Degradation Pathways A This compound B Hydrolysis (2-Chloro-3-methyl-5-pyridinemethanol) A->B Moisture/Base C Oxidation (2-Chloro-3-methyl-5-pyridinecarboxaldehyde) A->C Oxidizing agents E Photodegradation (e.g., Dimerization, Polymerization) A->E UV Light D Further Oxidation (2-Chloro-3-methyl-5-pyridinecarboxylic acid) C->D Strong oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

The following are suggested protocols for conducting forced degradation studies to understand the stability of this compound. These are general guidelines and may need to be optimized for specific laboratory conditions.

1. Hydrolytic Degradation Study

  • Objective: To assess the stability of the compound in the presence of water and at different pH values.

  • Methodology:

    • Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions at a concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

2. Oxidative Degradation Study

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, protected from light.

    • Monitor the reaction at various time points by withdrawing aliquots for analysis.

    • Analyze the samples by HPLC to quantify the parent compound and any degradation products.

3. Photostability Study

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Methodology:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • Expose the samples for a specified duration or until a significant change is observed.

    • Analyze both the exposed and control samples by a stability-indicating HPLC method to assess the extent of photodegradation.

Experimental Workflow

The following diagram outlines a general workflow for investigating stability issues of this compound.

G Workflow for Stability Investigation A Observe Stability Issue (e.g., color change, low yield) B Verify Purity of Starting Material (HPLC, GC-MS) A->B C Purity Acceptable? B->C D Purify Material or Use Fresh Batch C->D No E Conduct Forced Degradation Studies C->E Yes D->B F Identify Degradation Products (LC-MS, NMR) E->F G Develop Stability-Indicating Method F->G H Implement Proper Storage and Handling Procedures G->H

Caption: A logical workflow for addressing stability issues.

References

Technical Support Center: 2-Chloro-5-(chloromethyl)-3-methylpyridine Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 2-Chloro-5-(chloromethyl)-3-methylpyridine waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this chemical waste?

A2: A comprehensive set of PPE is necessary to ensure safety. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves.[1][3] Gloves should be inspected before use and disposed of properly after handling the chemical.[1][3]

  • Skin and Body Protection: A protective suit or lab coat, and in some cases, a PVC apron.[5]

  • Respiratory Protection: If working in an area with poor ventilation or where dust or aerosols can be generated, a respirator is necessary.[1][3][5]

Q3: How should I store the waste of this compound before disposal?

A3: Waste should be stored in its original or a compatible, tightly closed container.[1][2] The container must be clearly labeled as hazardous waste. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][5] The storage area should be secure and locked.[1][2]

Q4: What is the proper method for disposing of this chemical waste?

A4: This chemical waste must be disposed of as hazardous waste through a licensed disposal company.[1][3] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3] Do not mix this waste with other wastes.[1] Uncleaned containers should be treated as the product itself.[1]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[2][5] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[6] Collect the material into a suitable, closed container for disposal.[1][2][5] Do not let the product enter drains.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Skin or eye contact with the chemical waste. Accidental splash or improper handling.For skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] For eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Inhalation of dust or vapors. Inadequate ventilation or improper handling.Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
The waste container is damaged or leaking. Improper storage or handling.Wearing appropriate PPE, carefully transfer the contents to a new, compatible, and properly labeled container. Manage the cleanup of any spilled material as described in the spill response section.
Uncertainty about disposal regulations. Lack of familiarity with local and national guidelines.Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for guidance on the specific disposal requirements in your area.[1][5]

Experimental Protocols

Protocol for Decontamination of Laboratory Surfaces

This protocol outlines the steps for cleaning and decontaminating laboratory surfaces after handling this compound.

Materials:

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Inert absorbent material (e.g., sand, vermiculite)

  • A suitable solvent (e.g., a combustible solvent as recommended for disposal)

  • Waste container for contaminated materials

  • Soap and water

Procedure:

  • Ensure Safety: Don appropriate PPE before beginning the decontamination process.

  • Absorb Gross Contamination: If there is visible solid or liquid residue, cover it with an inert absorbent material.

  • Initial Wipe: Carefully sweep or wipe up the absorbed material and place it in a designated hazardous waste container.

  • Solvent Wipe: Dampen a cloth with a suitable combustible solvent and wipe the contaminated surface. This helps to dissolve any remaining residue. Place the used cloth in the hazardous waste container.

  • Soap and Water Wash: Wash the surface thoroughly with soap and water.

  • Final Rinse: Rinse the surface with clean water.

  • Dry the Surface: Dry the surface with a clean cloth.

  • Dispose of Waste: All contaminated materials (absorbent, cloths, etc.) must be disposed of as hazardous waste.[1]

Data Presentation

Currently, there is no established Occupational Exposure Limit (OEL) for this compound in the provided search results.[5] Researchers should aim to minimize exposure through engineering controls and personal protective equipment.

Parameter Value Reference
Molecular Formula C6H5Cl2N[7]
Molecular Weight 162.02 g/mol [7]
Appearance Solid[5]
Melting Point 37-42 °C
Flash Point 110 °C (closed cup)

Visualizations

WasteHandlingWorkflow Workflow for Handling this compound Waste A Waste Generation (in a fume hood) B Segregate Waste (Do not mix with other chemicals) A->B C Containerize (Use a labeled, sealed container) B->C D Temporary Storage (Cool, dry, well-ventilated, secure area) C->D E Arrange for Disposal (Contact licensed waste disposal company) D->E F Incineration (Approved chemical incinerator) E->F

Caption: Waste Handling and Disposal Workflow.

SpillResponseDecisionTree Decision Tree for Spill Response Spill Spill Occurs Assess Assess the Spill (Size and immediate risk) Spill->Assess SmallSpill Small, manageable spill? Assess->SmallSpill Evacuate Evacuate the Area Alert others SmallSpill->Evacuate No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes ContactEHS Contact Emergency Personnel / EHS Evacuate->ContactEHS Contain Contain the Spill (Use inert absorbent) DonPPE->Contain Cleanup Clean Up Spill Residue Contain->Cleanup Dispose Dispose of Waste (As hazardous waste) Cleanup->Dispose

Caption: Spill Response Decision Tree.

References

Validation & Comparative

A Comparative Guide to the Analysis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of pharmaceutical intermediates like 2-Chloro-5-(chloromethyl)-3-methylpyridine is paramount for ensuring product quality, purity, and safety. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

This document outlines a comprehensive comparison between GC-MS, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. Key performance metrics are summarized, and detailed, adaptable experimental protocols for each technique are provided.

Comparative Performance of Analytical Methods

The choice of an analytical technique is a critical decision that depends on various factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and LC-MS/MS for the analysis of pyridine derivatives and similarly structured compounds.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Applicability Ideal for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.Well-suited for non-volatile and thermally labile compounds.[2]Highly versatile for a wide range of compounds, including those in complex matrices.
Linearity (R²) Typically ≥ 0.995[2]Typically ≥ 0.999[2]Typically ≥ 0.999
Accuracy (% Recovery) 95.0% to 105.0%[2]98.0% to 102.0%[2]95.0% to 110%
Precision (% RSD) ≤ 5.0%[2]≤ 2.0%[2]≤ 5.0%
Sensitivity (LOD/LOQ) ng/mL to pg/mL range[2]µg/mL to ng/mL rangepg/mL to fg/mL range
Selectivity High, especially with Selected Ion Monitoring (SIM)Moderate to high, dependent on detector and chromatographic resolutionVery high, due to precursor and product ion monitoring

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound using GC-MS, HPLC, and LC-MS/MS.

GC-MS Protocol (Proposed)

This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range. If necessary, use solid-phase extraction (SPE) for sample cleanup.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

HPLC Protocol (Adapted from a similar compound[1])

This protocol is adapted from a method for the analysis of 2-chloro-5-trichloromethylpyridine and can be optimized for this compound.

1. Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Serially dilute to prepare calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or DAD detector.

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase: Acetonitrile and water (30:70 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 10 µL.

LC-MS/MS Protocol (Proposed)

This protocol provides a starting point for developing a highly sensitive and selective method.

1. Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC method, using a mobile phase compatible solvent.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 10% B.

    • Linearly increase to 90% B over 5 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Parameters: Optimize precursor and product ions, collision energy, and other source parameters by infusing a standard solution of this compound.

Visualizing the Analytical Workflow

To better understand the logical flow of the analytical processes, the following diagrams created using Graphviz illustrate the experimental workflow for GC-MS analysis and a decision-making pathway for selecting the appropriate analytical technique.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Stock Stock Solution (1 mg/mL) Standards Calibration Standards (Serial Dilution) Stock->Standards Injection GC Injection Standards->Injection Sample Sample Weighing & Dissolution Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Qualitative Qualitative Analysis (Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report Method_Selection GCMS GC-MS HPLC HPLC LCMSMS LC-MS/MS Start Start: Analytical Need Volatility Is the analyte volatile & thermally stable? Start->Volatility Volatility->GCMS Yes Sensitivity Is high sensitivity (pg/mL or lower) required? Volatility->Sensitivity No Sensitivity->LCMSMS Yes Matrix Is the sample matrix complex? Sensitivity->Matrix No Matrix->HPLC No Matrix->LCMSMS Yes

References

Comparative Analysis of Analytical Methods for Purity Determination of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The selection of an appropriate analytical method is critical for ensuring the quality and safety of the final products. This document outlines detailed experimental protocols, presents a comparative data summary, and visualizes the analytical workflows.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here for the purity assessment of this compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve it in 50 mL of the mobile phase to obtain a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a reference standard of this compound with a known purity at a concentration of 0.5 mg/mL in the mobile phase.

  • Quantification: The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard, using the area normalization method for impurity profiling.

HPLC Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject Inject into HPLC filter_sample->inject weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Mobile Phase weigh_standard->dissolve_standard dissolve_standard->inject separate Separation on C18 Column inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC) Method

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Given the nature of this compound, GC with a Flame Ionization Detector (FID) presents a viable alternative to HPLC.

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 15 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve it in 50 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of this compound with a known purity at a concentration of 0.5 mg/mL in the same solvent.

  • Quantification: Purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard, using the area normalization method.

GC Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample inject Inject into GC dissolve_sample->inject weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Solvent weigh_standard->dissolve_standard dissolve_standard->inject separate Separation on HP-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for GC purity determination.

Comparative Data Summary

The following table summarizes the illustrative performance characteristics of the proposed HPLC and GC methods for the purity determination of this compound.

ParameterHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Run Time 15 - 25 minutes15 - 20 minutes
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Precision (%RSD) < 1.0%< 1.5%
Selectivity Excellent for non-volatile impurities.Excellent for volatile and semi-volatile impurities.
Sample Volatility Requirement Not required.Required.
Thermal Stability Requirement Not required.Required.

Method Comparison and Selection

The choice between HPLC and GC for the purity determination of this compound depends on the specific requirements of the analysis, including the nature of potential impurities.

cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_hplc_char HPLC Characteristics cluster_gc_char GC Characteristics analyte Purity Determination hplc HPLC analyte->hplc gc GC analyte->gc hplc_adv Advantages: - Suitable for non-volatile impurities - No thermal degradation risk hplc->hplc_adv hplc_disadv Disadvantages: - May have lower resolution for some volatile impurities hplc->hplc_disadv gc_adv Advantages: - High resolution for volatile impurities - High sensitivity with FID gc->gc_adv gc_disadv Disadvantages: - Requires thermal stability of the analyte - Not suitable for non-volatile impurities gc->gc_disadv

Caption: Comparison of HPLC and GC methods.

Both HPLC and GC are suitable methods for determining the purity of this compound. The HPLC method is advantageous for its applicability to a wide range of impurities without the requirement of volatility and thermal stability. The GC method, on the other hand, can offer higher resolution and sensitivity for volatile impurities. For a comprehensive purity profile, employing both techniques orthogonally can be highly beneficial, providing a more complete picture of the sample's composition. The choice of a primary method will depend on the expected impurity profile based on the synthetic route of the compound.

References

A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Chloro-5-(chloromethyl)-3-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two powerful analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Principles of the Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of atomic nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined without the need for a substance-specific calibration curve.

High-Performance Liquid Chromatography (HPLC) is a widely used separative technique. It relies on the differential partitioning of components of a mixture between a stationary phase (packed in a column) and a liquid mobile phase. The separated components are then detected by a suitable detector, commonly a UV-Vis detector for aromatic compounds like pyridine derivatives. For quantitative analysis, the area of the chromatographic peak corresponding to the analyte is compared against a calibration curve generated from reference standards of known concentrations.

Experimental Methodologies

A detailed experimental protocol for both qNMR and a proposed HPLC method for the assay of this compound is provided below.

Quantitative ¹H-NMR Spectroscopy Protocol

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard Selection: An ideal internal standard should have high purity, be stable, and possess signals that do not overlap with the analyte's signals. For this compound, potential internal standards include dimethyl sulfone or 1,4-dinitrobenzene. The choice depends on the solvent and the precise chemical shifts of the analyte.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of the selected internal standard (e.g., dimethyl sulfone) into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectrum Prediction for this compound:

  • H-4: ~7.6 ppm (doublet)

  • H-6: ~8.3 ppm (singlet)

  • -CH₂Cl: ~4.6 ppm (singlet)

  • -CH₃: ~2.4 ppm (singlet)

Disclaimer: An experimental ¹H NMR spectrum for this compound was not available. The chemical shifts are predicted based on the analysis of structurally similar compounds. The actual spectrum may vary.

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time: ≥ 3 seconds to ensure adequate digital resolution.

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 15-30 seconds for quantitative accuracy).

  • Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet from the -CH₂Cl group (~4.6 ppm) or the singlet from the -CH₃ group (~2.4 ppm) would be suitable for quantification. For dimethyl sulfone, the singlet at ~3.1 ppm would be used.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed method is adapted from a validated HPLC method for the closely related compound, 2-chloro-5-trichloromethylpyridine.

Instrumentation: HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the mobile phase.

Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Performance Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for the assay of this compound depends on the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality of signal integral to the number of nuclei.Comparative separation technique based on partitioning between stationary and mobile phases.
Calibration Does not require a substance-specific calibration curve; uses a certified internal standard.Requires a calibration curve generated from a specific reference standard of the analyte.
Accuracy High, as it provides a direct measure of the molar concentration.High, but can be influenced by the purity of the reference standard and the response factors of impurities.
Precision Excellent, with typically low relative standard deviation (RSD).Very good, with low RSD.
Specificity High, as signals are specific to the molecular structure. Can be challenging in complex mixtures with overlapping signals.High, due to the separation of components. Co-eluting impurities can be an issue.
Sample Throughput Lower, due to longer acquisition times for quantitative accuracy.Higher, with typical run times of 5-15 minutes per sample.
Method Development Can be faster as no extensive column and mobile phase screening is needed.Can be more time-consuming, requiring optimization of column, mobile phase, and other parameters.
Sample Preparation Simple dissolution of the sample and internal standard.Involves preparation of mobile phase, calibration standards, and sample solutions.
Solvent Consumption Low, typically less than 1 mL of deuterated solvent per sample.High, due to the continuous flow of the mobile phase.
Cost Higher initial instrument cost, but lower running costs (fewer consumables).Lower initial instrument cost, but higher running costs (solvents, columns, standards).

Visualizing the Workflow

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Accurately weigh This compound dissolve Dissolve sample and IS in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (quantitative parameters) transfer->nmr_acq processing Fourier Transform, Phase and Baseline Correction nmr_acq->processing integration Integrate analyte and IS signals processing->integration calculation Calculate purity using the qNMR formula integration->calculation

Caption: Workflow for the quantitative analysis of this compound by qNMR.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phase inject_std Inject Standard Solutions prep_mobile->inject_std prep_std Prepare Standard Solutions (different concentrations) prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample gen_cal Generate Calibration Curve (Peak Area vs. Concentration) inject_std->gen_cal quantify Determine Concentration from Calibration Curve gen_cal->quantify get_area Obtain Peak Area of Analyte inject_sample->get_area get_area->quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the assay of this compound.

  • qNMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for a substance-specific reference standard. This makes it particularly valuable in research and development settings where a certified standard of the analyte may not be readily available.

  • HPLC is a robust and widely established technique, ideal for routine quality control in a manufacturing environment due to its higher sample throughput and lower initial instrument cost. However, its accuracy is dependent on the availability and purity of a specific reference standard.

The choice between these two methods will ultimately depend on the specific analytical needs, the availability of reference materials, and the desired sample throughput. For applications requiring the highest accuracy and a direct, primary measurement, qNMR is the superior choice. For high-throughput, routine analysis where a reference standard is available, HPLC offers a practical and efficient solution.

A Comparative Analysis of Synthetic Pathways to 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

2-Chloro-5-(chloromethyl)-3-methylpyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its efficient production is of significant industrial importance. This guide provides a comparative overview of several prominent synthetic routes to this compound, offering a detailed examination of reaction parameters, yields, and procedural methodologies to assist researchers and chemical development professionals in selecting the most suitable pathway for their needs.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through various chemical strategies, each with its own set of advantages and challenges. The following table summarizes the key quantitative data for some of the most common methods, providing a clear comparison of their efficiencies and reaction conditions.

Starting Material Key Reagents Reaction Temperature Reaction Time Yield Purity Reference
3-MethylpyridineCl₂, AIBN, H₂SO₄, Acetic Acid75°C8 hours (dropwise addition)45%Not specified[1]
2-Methoxy-5-methoxymethyl-pyridinePCl₅, POCl₃Reflux3 hoursNot specifiedNot specified[1]
2-Chloro-5-(hydroxymethyl)pyridineSOCl₂, 1,2-dichloroethaneReflux4.5 hoursNot specified (75.9 g from 70.3 g starting material)Not specified[2]
2-Chloro-2-chloromethyl-4-cyano-butanalPhosgene, Toluene50°C5 hours97%Not specified[3]
Nicotinic AcidPCl₅, then an alkali metal alkoxide110-160°C (Step 1), 20-90°C (Step 2)Not specifiedNot specifiedNot specified[4]
5-Hydroxymethyl-2-pyridinonePCl₅, POCl₃Reflux7 hours96%Not specified[4]
3-MethylpyridinePdCl₂/Al₂O₃ catalyst, Cl₂, N₂250-280°C5 seconds (residence time)~50%Not specified[5]
2-Amino-5-methylpyridineHCl, HNO₂, SOCl₂-20°C to -5°CNot specified92.2-92.5% (for 2-chloro-5-methylpyridine)99% (for 2-chloro-5-methylpyridine)[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and scale-up of synthetic methods. Below are the methodologies for key synthesis routes.

Route 1: Chlorination of 3-Methylpyridine

This method involves the direct chlorination of 3-methylpyridine in the presence of a radical initiator.

  • Procedure: A mixture of concentrated sulfuric acid (25 g, 0.255 mol) and acetic acid (150 ml) is cooled in an ice bath. 3-methylpyridine (23.3 g, 0.25 mol) is added dropwise with stirring. The reaction mixture is then heated to 75°C. A solution of azo-bis-isobutyronitrile (AIBN) (4.0 g) in glacial acetic acid (30 ml) is added dropwise over 8 hours while a vigorous stream of chlorine is passed through the mixture. After concentration, the residue is taken up in ethyl acetate and neutralized with 2N sodium hydroxide solution. The organic phase is separated, dried with sodium sulfate, and filtered. The solvent is removed by distillation under vacuum to yield the product.[1]

Route 2: Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine

This route involves the conversion of the hydroxymethyl group to a chloromethyl group using a chlorinating agent.

  • Procedure: A mixture of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) and 1,2-dichloroethane (50 ml) is added dropwise to a mixture of thionyl chloride (87.4 g) and 1,2-dichloroethane (100 ml) at 5-20°C over 30 minutes. The mixture is stirred at room temperature for 90 minutes and then refluxed for 4.5 hours. The reaction mixture is concentrated, and the residue is diluted with chloroform (200 ml) and water (60 ml). Sodium hydrogen carbonate (20 g) is added in small portions with stirring. The organic layer is separated, treated with activated carbon, and concentrated to give the final product.[2]

Route 3: Cyclization of 2-Chloro-2-chloromethyl-4-cyano-butanal

This approach utilizes a cyclization reaction to form the pyridine ring.

  • Procedure: 2-chloro-2-chloromethyl-4-cyano-butanal (18 g, 0.1 mol) is dissolved in toluene (50 ml). A toluene solution of solid phosgene (33 g, 1.1 eq.) is added. The reaction mixture is stirred at 50°C for 5 hours. Upon completion, the mixture is cooled to facilitate crystallization, affording the product.[3]

Route 4: From 5-Hydroxymethyl-2-pyridinone

This synthesis involves the chlorination of a pyridinone derivative.

  • Procedure: To a mixture of phosphorus pentachloride (6.7 g, 0.032 mol) and phosphorus oxychloride (2.5 g, 0.016 mol), 5-hydroxymethyl-2-pyridinone (2.0 g, 0.016 mol) is added. The mixture is stirred at reflux temperature for 7 hours. After cooling, it is taken up in ethyl acetate, and ice water is added. The mixture is neutralized with sodium carbonate. The organic phase is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The residue can be purified by distillation.[4]

Visualizing Synthesis Pathways

To better understand the relationships between the different starting materials and intermediates, the following diagrams illustrate the key synthetic transformations.

Synthesis_Route_1 3-Methylpyridine 3-Methylpyridine Intermediate 3-Dichloromethylpyridine 3-Methylpyridine->Intermediate Cl₂, AIBN, H₂SO₄, Acetic Acid Product This compound Intermediate->Product Further Chlorination & Rearrangement

Caption: Route 1: Synthesis from 3-Methylpyridine.

Synthesis_Route_2_and_4 Starting_Material_1 2-Chloro-5-(hydroxymethyl)pyridine Product This compound Starting_Material_1->Product SOCl₂ Starting_Material_2 5-Hydroxymethyl-2-pyridinone Starting_Material_2->Product PCl₅, POCl₃

Caption: Routes 2 & 4: Synthesis from Hydroxymethyl Precursors.

Synthesis_Route_3 Starting_Material 2-Chloro-2-chloromethyl-4-cyano-butanal Product This compound Starting_Material->Product Phosgene, Toluene

Caption: Route 3: Synthesis via Cyclization.

This comparative guide highlights that while multiple pathways to this compound exist, they vary significantly in terms of starting materials, reaction conditions, and yields. The choice of a particular route will depend on factors such as raw material availability, cost, required purity, and scalability. For instance, the cyclization route from 2-chloro-2-chloromethyl-4-cyano-butanal reports a very high yield of 97%, making it an attractive option from an efficiency standpoint.[3] In contrast, the direct chlorination of 3-methylpyridine offers a more straightforward approach but with a lower reported yield.[1] The routes starting from hydroxymethyl precursors provide high yields but may involve more expensive starting materials.[2][4] Researchers and process chemists should carefully evaluate these trade-offs to select the optimal synthesis strategy.

References

A Comparative Guide to Chlorinating Agents in the Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals, can be achieved through several synthetic pathways employing a range of chlorinating agents. The choice of chlorinating agent is a critical decision in the process, significantly impacting yield, selectivity, safety, and overall cost-effectiveness. This guide provides an objective comparison of common chlorinating agents used in the synthesis of this compound and its precursors, supported by available experimental data.

Performance Comparison of Chlorinating Agents

The selection of a chlorinating agent for the synthesis of this compound is a trade-off between reactivity, selectivity, safety, and cost. While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, analysis of various synthetic routes reported in patents and scientific articles allows for a qualitative and semi-quantitative comparison.

The following table summarizes the performance of several common chlorinating agents in the synthesis of chlorinated pyridine derivatives, including precursors to this compound. It is important to note that the yields and reaction conditions are extracted from different sources and may not be directly comparable due to variations in starting materials, scale, and experimental setup.

Chlorinating AgentStarting MaterialProductYield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Chlorine Gas (Cl₂) 3-Methylpyridine2-Chloro-5-methylpyridine & 2-Chloro-5-(chloromethyl)pyridine~50% (for 2-chloro-5-chloromethylpyridine)Vapor phase, 250-350°C, often with a catalyst (e.g., Pd/Al₂O₃) or in the presence of water or other additives.[1][2]Low cost, readily available.Gaseous and highly toxic, requiring specialized handling and equipment. Can lead to over-chlorination and a mixture of products, reducing selectivity.[3][4]
Trichloroisocyanuric Acid (TCCA) 2-Chloro-5-methylpyridine2-Chloro-5-(chloromethyl)pyridine83-86%100-120°C, with a radical initiator (e.g., AIBN), solvent-free.Solid, safer, and easier to handle than chlorine gas. High available chlorine content.[5]Higher cost compared to chlorine gas. Byproduct (cyanuric acid) needs to be removed.
Thionyl Chloride (SOCl₂) 2-Chloro-5-(hydroxymethyl)pyridine2-Chloro-5-(chloromethyl)pyridineHigh (quantitative implied)5-20°C to reflux in 1,2-dichloroethane.Effective for converting hydroxyl groups to chlorides.Corrosive and reacts violently with water. Releases toxic SO₂ gas.
Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃) 2-Alkoxy-5-alkoxymethyl-pyridine derivatives2-Chloro-5-(chloromethyl)pyridine~45%Reflux, often used as a mixture.[6]Effective for replacing alkoxy groups with chlorine.Solid reagents that are sensitive to moisture. Can be harsh and lead to side reactions.
Phosgene (COCl₂) 2-Chloro-2-chloromethyl-4-cyano-butanal2-Chloro-5-(chloromethyl)pyridine97%50°C in toluene.[7][8]High yield in specific cyclization reactions.Extremely toxic gas, requiring stringent safety protocols.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative methodologies extracted from the literature for key chlorination reactions.

Chlorination using Chlorine Gas

This method describes the synthesis of 2-chloro-5-chloromethylpyridine from 3-methylpyridine in a vapor-phase reaction.

Protocol:

  • Vaporize 3-methylpyridine and mix it with nitrogen as a carrier gas.

  • Introduce chlorine gas to the mixture.

  • Pass the gaseous mixture through a tubular reactor containing a supported palladium chloride on alumina (PdCl₂/Al₂O₃) catalyst.

  • Maintain the catalyst bed temperature at approximately 250-280°C.

  • The residence time of the reactants in the reactor is typically around 5 seconds.

  • The product, 2-chloro-5-chloromethylpyridine, is collected after cooling and condensation of the reactor effluent. The reported molar yield is approximately 50%.[2]

Chlorination using Trichloroisocyanuric Acid (TCCA)

This protocol outlines the synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine.

Protocol:

  • Charge a reaction flask with 2-chloro-5-methylpyridine (0.3 mol).

  • Heat the reactant to 100-120°C.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.8 g), and trichloroisocyanuric acid (0.06 mol).

  • Maintain the reaction at temperature until completion, as monitored by a suitable analytical method (e.g., GC or TLC).

  • After the reaction, cool the mixture to room temperature.

  • Filter the solid byproduct (cyanuric acid).

  • The filtrate contains the product, 2-chloro-5-(chloromethyl)pyridine, which can be further purified by distillation. The reported yield based on the converted starting material is 83.1%.[5]

Chlorination using Thionyl Chloride

This procedure details the conversion of 2-chloro-5-(hydroxymethyl)pyridine to 2-chloro-5-(chloromethyl)pyridine.

Protocol:

  • Prepare a solution of thionyl chloride (87.4 g) in 1,2-dichloroethane (100 ml).

  • In a separate flask, dissolve 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml).

  • Add the solution of 2-chloro-5-(hydroxymethyl)pyridine dropwise to the thionyl chloride solution at 5-20°C over 30 minutes.

  • Stir the reaction mixture at room temperature for 90 minutes, followed by refluxing for 4.5 hours.

  • Concentrate the reaction mixture under vacuum.

  • Dilute the residue with chloroform (200 ml) and water (60 ml).

  • Neutralize by adding sodium hydrogen carbonate (20 g) in small portions.

  • Separate the organic layer, treat with activated carbon, and concentrate to obtain the product.[9]

Visualizing Synthetic Pathways

The synthesis of this compound can be visualized as a series of transformations. The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.

Synthesis_Pathway_Chlorine_Gas 3-Methylpyridine 3-Methylpyridine Intermediate_A 2-Chloro-5-methylpyridine 3-Methylpyridine->Intermediate_A Cl2, Catalyst (e.g., Pd/Al2O3) High Temperature Product 2-Chloro-5-(chloromethyl)-pyridine Intermediate_A->Product Cl2 High Temperature

Caption: Vapor-phase chlorination of 3-methylpyridine using chlorine gas.

Synthesis_Pathway_TCCA 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Product 2-Chloro-5-(chloromethyl)-pyridine 2-Chloro-5-methylpyridine->Product TCCA, Radical Initiator 100-120°C TCCA TCCA Synthesis_Pathway_Thionyl_Chloride Precursor 2-Chloro-5-(hydroxymethyl)pyridine Product 2-Chloro-5-(chloromethyl)-pyridine Precursor->Product SOCl2 1,2-dichloroethane

References

A Comparative Guide to Catalysts in 3-Methylpyridine Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective chlorination of 3-methylpyridine (β-picoline) is a critical transformation in the synthesis of key pharmaceutical and agrochemical intermediates, most notably 2-chloro-5-methylpyridine. This valuable compound serves as a precursor for the production of neonicotinoid insecticides. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts, supported by experimental data from patent literature and academic research, to aid in catalyst selection and process optimization.

Performance of Catalysts in 3-Methylpyridine Chlorination

The catalytic chlorination of 3-methylpyridine can be performed through different routes, primarily direct chlorination of 3-methylpyridine or chlorination of a 3-methylpyridine derivative. The choice of catalyst is paramount for achieving high yield and selectivity towards the desired 2-chloro-5-methylpyridine isomer. Below is a comparative summary of catalyst performance.

Table 1: Direct Vapor-Phase Chlorination of 3-Methylpyridine
Catalyst/SupportTemperature (°C)Key ProductsYield/DistributionSource
Microspheroidal Silica2902-chloro-5-(trichloromethyl)-pyridine & 2-chloro-5-(dichloromethyl)-pyridine38g & 52g respectively (relative amounts)[1]
Microspheroidal Silica3682-chloro-5-trichloromethylpyridine & 2-chloro-3-dichloromethylpyridine21 mole % & 12 mole %[1]
Mordenite Zeolite3402-chloro-5-trichloromethylpyridine ("β-2-tet")67.4%
Palladium on Alumina250 - 3502-chloro-5-trichloromethylpyridineNot specified

Note: The primary products in these high-temperature vapor-phase reactions often involve chlorination of the methyl group in addition to the pyridine ring.

Table 2: Liquid-Phase Chlorination of 3-Methylpyridine and Derivatives
CatalystStarting MaterialReaction PhaseKey ProductYieldSource
Palladium Chloride3-MethylpyridineLiquid2-chloro-5-methylpyridine60% (average molar yield)[2]
Ferric Chloride (FeCl₃)5-Methyl-3,4-dihydropyridin-2(1H)-oneLiquid2-chloro-5-methylpyridine91.6%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols derived from the literature for both vapor and liquid-phase chlorination.

Protocol 1: Vapor-Phase Catalytic Chlorination

This protocol is based on the descriptions for gas-phase reactions aimed at producing chlorinated picolines.

Objective: To perform the vapor-phase chlorination of 3-methylpyridine over a solid catalyst.

Apparatus:

  • A tubular reactor (e.g., quartz or stainless steel) of suitable diameter.

  • A furnace capable of maintaining temperatures up to 450°C.

  • Mass flow controllers for chlorine and an inert diluent gas (e.g., nitrogen).

  • A syringe pump or similar device to feed liquid 3-methylpyridine.

  • An evaporator to vaporize the 3-methylpyridine feed.

  • A condenser and scrubber system to collect the product and neutralize excess chlorine and HCl.

Materials:

  • 3-Methylpyridine (β-picoline)

  • Chlorine gas

  • Nitrogen gas

  • Catalyst (e.g., Mordenite zeolite, palladium on alumina, or microspheroidal silica)

  • Inert support for the catalyst bed (e.g., glass wool)

Procedure:

  • Load the catalyst into the tubular reactor, securing it in place with glass wool.

  • Heat the reactor to the desired temperature (e.g., 250-450°C) under a steady flow of nitrogen.

  • Introduce a vaporized feed stream of 3-methylpyridine, chlorine, and the nitrogen diluent into the reactor. The molar ratio of chlorine to 3-methylpyridine can range from 2:1 to 40:1.

  • Maintain a controlled residence time, typically between 0.1 and 60 seconds.

  • The gaseous effluent from the reactor is passed through a condenser to liquefy the chlorinated products.

  • The non-condensable gases are passed through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize unreacted chlorine and byproduct HCl.

  • The collected crude product is then analyzed by gas chromatography (GC) or GC-MS to determine the product distribution and yield.

Protocol 2: Liquid-Phase Catalytic Chlorination

This protocol is a generalized procedure based on the use of palladium chloride for the selective synthesis of 2-chloro-5-methylpyridine.

Objective: To selectively chlorinate 3-methylpyridine to 2-chloro-5-methylpyridine in the liquid phase.

Apparatus:

  • A jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, condenser, and thermometer. An airlift loop reactor may also be used.

  • A chlorine gas cylinder with a flowmeter.

  • A temperature control system (e.g., a circulating bath).

Materials:

  • 3-Methylpyridine

  • Palladium chloride (PdCl₂)

  • Solvent (if applicable, though some procedures are solvent-free)

  • Chlorine gas

Procedure:

  • Charge the reactor with 3-methylpyridine and a catalytic amount of palladium chloride.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60°C).

  • Bubble chlorine gas through the reaction mixture at a controlled flow rate.

  • Monitor the reaction progress by taking aliquots and analyzing them via GC.

  • Upon completion, stop the chlorine flow and cool the reactor to room temperature.

  • The reaction mixture is then subjected to a work-up procedure, which may include neutralization, extraction, and distillation to isolate the pure 2-chloro-5-methylpyridine.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a vapor-phase catalytic chlorination experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling cluster_analysis Analysis p1 Load Catalyst into Reactor p2 Heat Reactor to Target Temperature p1->p2 r2 Introduce Reactants (3-MP, Cl2, N2) to Reactor p2->r2 r1 Vaporize 3-Methylpyridine r1->r2 r3 Maintain Reaction Conditions (T, P, Flow Rate) r2->r3 c1 Condense Product Stream r3->c1 c2 Scrub Exit Gases (NaOH Solution) c1->c2 a1 Collect Crude Product c1->a1 a2 Analyze by GC/GC-MS a1->a2 a3 Purify Product (e.g., Distillation) a2->a3

Caption: Workflow for vapor-phase catalytic chlorination of 3-methylpyridine.

References

The Pivotal Role of 2-Chloro-5-(chloromethyl)-3-methylpyridine in Neonicotinoid Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern agrochemicals, neonicotinoid insecticides stand out for their high efficacy and systemic action against a wide range of pests. The synthesis of these vital compounds relies on the availability and efficiency of key chemical intermediates. Among these, 2-Chloro-5-(chloromethyl)pyridine, often referred to as CCMP, has established itself as a cornerstone precursor, particularly in the production of widely used insecticides such as Imidacloprid and Acetamiprid. This guide provides a comparative analysis of the efficacy of CCMP in neonicotinoid synthesis against other precursors, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Imidacloprid Synthesis: A Comparative Overview

Imidacloprid is one of the most extensively used neonicotinoid insecticides globally. Its synthesis can be approached through various routes, with the choice of precursor significantly impacting yield, purity, and process efficiency. Here, we compare the synthesis of Imidacloprid starting from three key precursors: 2-Chloro-5-(chloromethyl)pyridine (CCMP), 3-Methylpyridine, and 2-Chloro-5-pyridinecarbonyl chloride.

The most common laboratory and industrial synthesis of Imidacloprid involves the condensation of CCMP with 2-nitroiminoimidazolidine.[1] This method is favored for its relatively straightforward procedure and high yields.

An alternative industrial production route commences with 3-methylpyridine.[2][3] This multi-step process involves the Tschitschibabin reaction to form 2-amino-5-methylpyridine, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent chlorination of the methyl group to yield an intermediate that is further processed to Imidacloprid.[2][4] While this method is suitable for large-scale production, it involves more synthetic steps compared to the route starting from CCMP.

Another synthetic pathway begins with the reduction of 2-chloro-5-pyridinecarbonyl chloride.[2][4] This precursor is reduced to 2-chloro-5-hydroxymethylpyridine, which is then chlorinated to form CCMP, and subsequently converted to Imidacloprid.[2][4]

Table 1: Comparison of Precursors in Imidacloprid Synthesis

PrecursorKey Synthesis StepsTypical YieldFinal PurityReaction TimeKey Reagents
2-Chloro-5-(chloromethyl)pyridine (CCMP) Condensation with 2-nitroiminoimidazolidine~85% - 96.35%[1][5]>98%[1]8 hours[1]Potassium carbonate, Acetonitrile[1]
3-Methylpyridine Tschitschibabin reaction, Sandmeyer reaction, Chlorination, CondensationData not available>95%[4][6]Multi-stepSodium amide, Sodium nitrite, HCl, Thionyl chloride[3][4]
2-Chloro-5-pyridinecarbonyl chloride Reduction, Chlorination, CondensationData not availableData not availableMulti-stepSodium borohydride, Thionyl chloride[2][4]
Experimental Protocols for Imidacloprid Synthesis

Protocol 1: Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine (CCMP) [1]

  • Materials: 2-Chloro-5-(chloromethyl)pyridine (CCMP), N-nitro-imidazolidin-2-imine, Potassium Carbonate, Acetonitrile.

  • Procedure:

    • To a three-necked round-bottom flask, add CCMP (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

    • Add 50 mL of acetonitrile and stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to 80°C and maintain under reflux for 8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude Imidacloprid by recrystallization from an isopropanol/water mixture.

Protocol 2: Synthesis of Imidacloprid from 3-Methylpyridine (General Outline) [2][4]

  • Step 1: Tschitschibabin Reaction: React 3-methylpyridine with sodium amide to produce 2-amino-5-methylpyridine.

  • Step 2: Sandmeyer Reaction: Convert the amino group of 2-amino-5-methylpyridine to a chloro group using sodium nitrite and hydrochloric acid, followed by treatment with a copper(I) salt.

  • Step 3: Chlorination: Chlorinate the methyl group of 2-chloro-5-methylpyridine using a chlorinating agent like thionyl chloride to form 2-chloro-5-(chloromethyl)pyridine.

  • Step 4: Condensation: React the resulting 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine as described in Protocol 1.

G cluster_0 Synthesis from CCMP cluster_1 Synthesis from 3-Methylpyridine CCMP 2-Chloro-5-(chloromethyl)pyridine Condensation Condensation CCMP->Condensation NII 2-Nitroiminoimidazolidine NII->Condensation Imidacloprid_1 Imidacloprid Condensation->Imidacloprid_1 Methylpyridine 3-Methylpyridine Tschitschibabin Tschitschibabin Rxn Methylpyridine->Tschitschibabin AminoMethylpyridine 2-Amino-5-methylpyridine Sandmeyer Sandmeyer Rxn AminoMethylpyridine->Sandmeyer ChloroMethylpyridine 2-Chloro-5-methylpyridine Chlorination Chlorination ChloroMethylpyridine->Chlorination CCMP_2 2-Chloro-5-(chloromethyl)pyridine Condensation_2 Condensation CCMP_2->Condensation_2 Imidacloprid_2 Imidacloprid Tschitschibabin->AminoMethylpyridine Sandmeyer->ChloroMethylpyridine Chlorination->CCMP_2 Condensation_2->Imidacloprid_2

Comparison of synthetic pathways to Imidacloprid.

Acetamiprid Synthesis: The Prominence of CCMP

Acetamiprid is another significant neonicotinoid insecticide. The primary and most efficient route for its synthesis also utilizes 2-Chloro-5-(chloromethyl)pyridine (CCMP) as the key starting material. The process generally involves the reaction of CCMP with N-cyano-N'-methyl-acetamidine.

Several patents describe high-yielding methods for the production of Acetamiprid from CCMP, highlighting the precursor's efficacy. For instance, a method involving the reaction of CCMP with monomethylamine followed by reaction with an N-cyanoimido ester results in a high yield and purity of the final product.

Table 2: Synthesis of Acetamiprid from CCMP

PrecursorKey Synthesis StepsTypical YieldFinal PurityKey Reagents
2-Chloro-5-(chloromethyl)pyridine (CCMP) Amination with methylamine, followed by reaction with N-cyanoethyl imidate95.6% (for intermediate)[7], 96.6% (final product)[7]95.8% (for intermediate)[7], 96.8% (final product)[7]Methylamine, N-cyanoethyl imidate, Ethanol[7]
Experimental Protocol for Acetamiprid Synthesis

Protocol 3: Synthesis of Acetamiprid from 2-Chloro-5-(chloromethyl)pyridine (CCMP) (General Outline) [7]

  • Step 1: Amination: React 2-Chloro-5-(chloromethyl)pyridine with an aqueous solution of methylamine under controlled temperature to produce N-(6-chloro-3-pyridylmethyl)methylamine.

  • Step 2: Condensation: React the N-(6-chloro-3-pyridylmethyl)methylamine intermediate with a cyanoethyl imidate in a suitable solvent like ethanol.

  • Step 3: Isolation and Purification: Isolate the crude Acetamiprid product by filtration and washing, followed by drying.

G CCMP 2-Chloro-5-(chloromethyl)pyridine Amination Amination CCMP->Amination Methylamine Methylamine Methylamine->Amination Intermediate N-(6-chloro-3-pyridylmethyl)methylamine Amination->Intermediate Condensation Condensation Intermediate->Condensation Cyanoimidate N-Cyanoimidate Cyanoimidate->Condensation Acetamiprid Acetamiprid Condensation->Acetamiprid

Synthetic pathway to Acetamiprid from CCMP.

Discussion and Conclusion

The data presented clearly indicates that 2-Chloro-5-(chloromethyl)pyridine (CCMP) is a highly effective and efficient precursor for the synthesis of neonicotinoids such as Imidacloprid and Acetamiprid. The synthetic routes starting from CCMP are generally characterized by fewer steps, high yields, and high purity of the final products.

For Acetamiprid, the prominence of CCMP as a precursor is even more pronounced, with limited information available on commercially viable alternative synthetic routes. The high yields and purities reported in patents underscore the efficacy of CCMP in the synthesis of this important insecticide.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: Benchmarking Against Industrial Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthesis routes for 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the production of neonicotinoid insecticides. The following sections detail common industrial methods and alternative approaches, presenting quantitative data, experimental protocols, and a visual representation of a key synthesis pathway to aid in methodological evaluation and process optimization.

Comparative Data on Synthesis Routes

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular method in an industrial setting often depends on factors such as raw material availability, cost, desired product purity, and environmental considerations. This section summarizes the quantitative performance of prominent synthesis routes.

MetricChlorination of 3-Methylpyridine (Two-Step)Gas-Phase Chlorination of β-PicolineCyclopentadiene-Acrolein RouteCyclization of 2-chloro-2-chloromethyl-4-cyano-butanal
Starting Material 3-Methylpyridineβ-Picoline (3-Methylpyridine)Cyclopentadiene, Acrolein2-chloro-2-chloromethyl-4-cyano-butanal
Overall Yield Not explicitly stated, but high purity is achieved.30-60%[1][2]High synthesis yield is reported.97%[3]
Product Purity ≥99%[4]High purity is achievable after purification.Up to 95%[5]Not explicitly stated, but the high yield suggests good purity.
Key Reagents Chlorine gas, CatalystChlorine gas, Inert diluentNot detailed in the search results.Solid phosgene, Toluene
Reaction Conditions Step 1: 40-60°C; Step 2: 50-60°C[4]300-500°C[1][2]Cyclization reaction.50°C[3]
Noted Advantages High product quality and selectivity.[4]Economical starting material, simple reaction step.[1][2]Avoids by-products from chlorination.[5]High yield.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthesis routes. This section outlines the experimental procedures for the key methods identified.

Two-Step Chlorination of 3-Methylpyridine

This method involves the sequential chlorination of 3-methylpyridine to first produce 2-chloro-5-methylpyridine, which is then further chlorinated to the final product.

Step 1: Synthesis of 2-chloro-5-methylpyridine

  • Reactants: 3-methylpyridine, chlorine gas, water (as reaction medium), and a catalyst.

  • Procedure: 3-methylpyridine is used as the primary starting material with water as the reaction medium. The reaction is carried out by introducing chlorine gas at a temperature of 40-60°C in the presence of a catalyst. After the reaction is complete, post-treatment is performed to isolate 2-chloro-5-methylpyridine.[4]

Step 2: Synthesis of this compound

  • Reactants: 2-chloro-5-methylpyridine, chlorine gas, and a catalyst.

  • Procedure: The 2-chloro-5-methylpyridine obtained from the previous step is used as the reactant. The reaction is conducted by introducing chlorine gas at a temperature of 50-60°C in the presence of a catalyst. This step can be performed with or without a reaction medium. Post-treatment of the reaction mixture yields this compound with a purity of 99% or higher.[4]

Gas-Phase Chlorination of β-Picoline

This industrial process involves the high-temperature, gas-phase reaction of β-picoline with chlorine.

  • Reactants: β-picoline (3-methylpyridine), chlorine gas, and an inert diluent (e.g., nitrogen, halogenated methane).

  • Procedure: β-picoline is reacted with chlorine in the gaseous phase. The reaction is maintained at a temperature between 300°C and 500°C. The residence time for the reactants in the reaction zone is between 0.5 and 60 seconds. An inert diluent is used in the process. The resulting product mixture is then cooled and purified through conventional methods like distillation, extraction, or crystallization to obtain high-purity 2-chloro-5-trichloromethyl pyridine, which is a related but different compound. A similar principle is applied for this compound, though specific conditions may vary.[1][2]

Cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal

This route involves the cyclization of a cyano-butanal derivative to form the pyridine ring.

  • Reactants: 2-chloro-2-chloromethyl-4-cyano-butanal, solid phosgene, and toluene.

  • Procedure: 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal is dissolved in 50 ml of toluene. To this solution, 33 g (1.1 eq.) of solid phosgene is added. The reaction mixture is stirred at 50°C for 5 hours. Upon completion, the mixture is cooled to induce crystallization, affording the desired this compound.[3]

Synthesis Pathway Visualization

The following diagram illustrates a common industrial pathway for the synthesis of this compound, starting from 3-methylpyridine.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 3-Methylpyridine B 2-Chloro-5-methylpyridine A->B + Cl2, Catalyst (40-60°C) C This compound B->C + Cl2, Catalyst (50-60°C)

References

A Comparative Guide to the Validation of 2-Chloro-5-(chloromethyl)-3-methylpyridine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a comprehensive comparison and validation protocol for reference standards of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds.

Comparative Analysis of Supplier Specifications

A critical first step in selecting a reference standard is to compare the purity and specifications offered by various suppliers. While batch-specific Certificates of Analysis (CoAs) provide the most accurate data, publicly available product specifications offer a valuable preliminary assessment. The following table summarizes the typical purity specifications for this compound from several suppliers.

SupplierPurity SpecificationAnalytical Method
Supplier A (Typical)≥98%Not specified
Supplier B (Typical)>98.0%Gas Chromatography (GC)
Supplier C (Typical)≥95.0%Gas Chromatography (GC)

Note: The data presented are based on publicly available specifications and may not reflect the exact purity of a specific batch. It is always recommended to obtain a batch-specific Certificate of Analysis before use.

Experimental Validation Protocols

A thorough in-house validation of the reference standard is crucial to ensure its suitability for its intended use. The following experimental protocols are recommended for the comprehensive validation of a this compound reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of the reference standard and to identify and quantify any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the standard is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Dissolve an appropriate amount of the reference standard in a suitable deuterated solvent (e.g., CDCl₃).

Data Analysis:

  • The ¹H and ¹³C NMR spectra should be consistent with the known chemical structure of this compound. The chemical shifts, coupling constants, and integration values should be carefully analyzed and compared with literature data or a previously authenticated standard.

Water Content Determination by Karl Fischer Titration

This method is used to quantify the water content in the reference standard, which is crucial for accurate preparation of standard solutions.

Instrumentation:

  • Karl Fischer titrator (coulometric or volumetric)

Sample Preparation:

  • Accurately weigh an appropriate amount of the reference standard and introduce it into the titration vessel.

Data Analysis:

  • The water content is determined automatically by the instrument and is typically expressed as a percentage by weight.

Residual Solvent Analysis by Gas Chromatography (GC)

GC with a headspace sampler can be used to identify and quantify any residual solvents from the manufacturing process.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) and a headspace autosampler

GC Conditions:

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624)

  • Carrier Gas: Helium or Nitrogen

  • Temperature Program: To be optimized based on the potential residual solvents.

Sample Preparation:

  • Accurately weigh a portion of the reference standard into a headspace vial and seal it.

Data Analysis:

  • The residual solvent content is determined by comparing the peak areas of the solvents in the sample to those of a known standard.

Workflow for Reference Standard Validation

The following diagram illustrates a typical workflow for the validation of a this compound reference standard.

ValidationWorkflow cluster_procurement Procurement & Initial Assessment cluster_testing Analytical Testing cluster_evaluation Data Evaluation & Release SupplierSelection Supplier Selection & CoA Request StandardReceipt Reference Standard Receipt SupplierSelection->StandardReceipt VisualInspection Visual Inspection StandardReceipt->VisualInspection Purity Purity (HPLC) VisualInspection->Purity Identity Identity (NMR) VisualInspection->Identity WaterContent Water Content (Karl Fischer) VisualInspection->WaterContent ResidualSolvents Residual Solvents (GC) VisualInspection->ResidualSolvents DataReview Data Review & Comparison to Specifications Purity->DataReview Identity->DataReview WaterContent->DataReview ResidualSolvents->DataReview Acceptance Acceptance/Rejection Decision DataReview->Acceptance Acceptance->SupplierSelection Reject Documentation Documentation & Release for Use Acceptance->Documentation Accept

Caption: Workflow for the validation of a this compound reference standard.

Potential Impurities and their Origin

Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and control. The synthesis of this compound can potentially lead to the formation of several related substances.

Common Impurities:

  • Isomers: Positional isomers of the starting materials or the final product.

  • Over-chlorinated species: Products with additional chlorine atoms on the pyridine ring or the methyl group.

  • Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis process.

  • By-products from side reactions: For example, dimerization or polymerization products.

The following diagram illustrates the relationship between the manufacturing process and the potential for impurity formation.

ImpurityFormation StartingMaterials Starting Materials (e.g., 3-methylpyridine derivatives) Chlorination Chlorination Reaction StartingMaterials->Chlorination Purification Purification Steps (e.g., Crystallization, Chromatography) Chlorination->Purification Impurities Potential Impurities - Isomers - Over-chlorinated species - Residual starting materials Chlorination->Impurities FinalProduct This compound Reference Standard Purification->FinalProduct Purification->Impurities Inefficient removal

Caption: Relationship between the manufacturing process and potential impurity formation.

By following the outlined comparative analysis and experimental validation protocols, researchers can ensure the quality and reliability of their this compound reference standards, leading to more accurate and reproducible scientific outcomes.

Analysis of reaction kinetics for different 2-Chloro-5-(chloromethyl)-3-methylpyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Analysis of Synthesis Methods for 2-Chloro-5-(chloromethyl)pyridine

Important Note: Extensive research for "2-Chloro-5-(chloromethyl)-3-methylpyridine" did not yield specific synthesis methods or kinetic data. The following analysis is provided for the closely related and industrially significant compound, 2-Chloro-5-(chloromethyl)pyridine . This guide offers a comparative overview of its primary synthesis routes, detailing reaction conditions and performance metrics based on available literature.

2-Chloro-5-(chloromethyl)pyridine is a key intermediate in the production of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[1] Consequently, various synthetic methodologies have been developed to optimize its production, focusing on yield, purity, cost-effectiveness, and environmental impact. This guide compares the most prominent synthesis pathways.

Comparison of Synthesis Methods

The synthesis of 2-Chloro-5-(chloromethyl)pyridine can be broadly categorized into two main approaches: routes starting from pyridine derivatives (such as 3-methylpyridine or nicotinic acid) and cyclization routes that construct the pyridine ring.

Synthesis Method Starting Material(s) Key Reagents/Catalysts Reaction Conditions Yield Purity Reference
1. Direct Chlorination of 3-Methylpyridine 3-Methylpyridine (3-Picoline)Chlorine (Cl₂), Supported Palladium Chloride (PdCl₂) CatalystVapor phase, 250-280°C, Residence time: 5s~50%Not specified[1][2]
2. Two-Step Chlorination of 3-Methylpyridine 3-MethylpyridineChlorine (Cl₂)Step 1: 40-60°C (to form 2-chloro-5-methylpyridine); Step 2: 50-60°CNot specified≥99%[3]
3. Chlorination of 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridineTrichloroisocyanuric acid, Azobisisobutyronitrile (AIBN)100-140°C, Solvent-free70-85%96-97%
4. Cyclization of Acyclic Precursors 2-chloro-2-chloromethyl-4-cyano-butanalPhosgeneToluene, 50°C, 5 hours97%Not specified[4]
5. Multi-step Synthesis from Nicotinic Acid Nicotinic AcidPCl₅, Alkali metal alkoxide, HCl, H₂/Catalyst, Chlorinating agentMulti-step process with varying conditions96% (final step)Not specified[5]
6. Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine 2-Chloro-5-(hydroxymethyl)pyridineThionyl chloride (SOCl₂)1,2-dichloroethane, 5-20°C then refluxNot specified (75.9g product from 70.3g starting material)Not specified[6]
7. From 2-Alkoxy-5-alkoxymethyl-pyridine 2-methoxy-5-methoxymethyl-pyridinePhosphorus(V) chloride, Phosphorus oxychlorideReflux, 3 hours45%Not specified

Experimental Protocols

Method 1: Direct Vapor-Phase Chlorination of 3-Methylpyridine

This method synthesizes 2-chloro-5-chloromethyl pyridine in a single step from 3-methylpyridine.[1][2]

Catalyst Preparation: A supported palladium chloride catalyst (0.83% PdCl₂ on Al₂O₃) is prepared by immersing alumina spheres in an aqueous solution of palladium chloride for 24 hours. The spheres are then dried at 110°C and roasted at 250°C for 5 hours.[1]

Chlorination Reaction:

  • 20g of the prepared PdCl₂/Al₂O₃ catalyst is placed in a quartz tube reactor.

  • The catalyst bed is heated to a stable temperature of 250°C.

  • 3-Methylpyridine is vaporized (flow rate of 10g/h at 200°C) and mixed with chlorine gas (flow rate of 200mL/min) and nitrogen as a carrier gas.

  • The gas mixture is passed through the catalyst layer. The exothermic reaction raises the temperature to approximately 280°C.

  • The residence time in the reactor is maintained at 5 seconds.

  • The product, 2-chloro-5-chloromethyl pyridine, is collected from the output stream. The molar yield is reported to be around 50%.[1]

Method 3: Chlorination of 2-Chloro-5-methylpyridine using Trichloroisocyanuric Acid

This procedure offers a safer alternative to using chlorine gas and avoids the use of a solvent.[7]

Reaction Procedure:

  • 38.5g (0.3 mol) of 2-chloro-5-methylpyridine (99.0% purity) is added to a 100ml chlorination reaction flask equipped with a thermometer, condenser, and drying tube.

  • The reaction vessel is heated to 100-120°C.

  • 0.8g of azobisisobutyronitrile (AIBN) and 15.2g (0.06 mol) of trichloroisocyanuric acid (92% purity) are added.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid cyanuric acid byproduct is removed by filtration.

  • The resulting filtrate is purified by distillation to yield 16.1g of 2-chloro-5-chloromethylpyridine (97.0% purity), corresponding to a yield of 83.1% based on the converted starting material.[7]

Method 4: Cyclization of 2-chloro-2-chloromethyl-4-cyano-butanal

This route builds the pyridine ring from an acyclic precursor.[4]

Reaction Procedure:

  • 18g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal is dissolved in 50 ml of toluene.

  • 33g (1.1 equivalents) of solid phosgene is added to the toluene solution.

  • The reaction mixture is stirred at 50°C for 5 hours.

  • Upon completion, the mixture is cooled to induce crystallization.

  • The crystallized product, 2-chloro-5-chloromethylpyridine, is collected, affording a yield of 97%.[4]

Synthesis Pathway Diagrams

Synthesis_Pathways cluster_0 Method 1 & 2: From 3-Methylpyridine cluster_1 Method 3: From 2-Chloro-5-methylpyridine cluster_2 Method 4: Cyclization Route M1_Start 3-Methylpyridine M2_Inter 2-Chloro-5-methylpyridine M1_Start->M2_Inter Cl₂ 40-60°C [2] M_End 2-Chloro-5- (chloromethyl)pyridine M1_Start->M_End Cl₂, PdCl₂/Al₂O₃ 250-280°C (Vapor) [1, 3] M2_Inter->M_End Cl₂ 50-60°C [2] M3_Start 2-Chloro-5-methylpyridine M3_End 2-Chloro-5- (chloromethyl)pyridine M3_Start->M3_End Trichloroisocyanuric acid, AIBN, 100-140°C [9] M4_Start 2-chloro-2-chloromethyl- 4-cyano-butanal M4_End 2-Chloro-5- (chloromethyl)pyridine M4_Start->M4_End Phosgene, Toluene 50°C [6]

Caption: Key synthesis pathways for 2-Chloro-5-(chloromethyl)pyridine.

Experimental_Workflow_Method1 start Start prep_catalyst Prepare PdCl₂/Al₂O₃ Catalyst start->prep_catalyst load_reactor Load Catalyst into Quartz Tube Reactor prep_catalyst->load_reactor heat_reactor Heat Catalyst Bed to 250°C load_reactor->heat_reactor prepare_reactants Vaporize 3-Methylpyridine Mix with Cl₂ and N₂ heat_reactor->prepare_reactants reaction Pass Gas Mixture over Catalyst (280°C, 5s residence time) prepare_reactants->reaction collection Collect Product Stream reaction->collection end End collection->end

Caption: Experimental workflow for direct chlorination (Method 1).

Concluding Remarks

The synthesis of 2-Chloro-5-(chloromethyl)pyridine can be achieved through various routes, each with distinct advantages and disadvantages regarding yield, safety, cost, and waste production.

  • Direct vapor-phase chlorination of 3-methylpyridine offers a one-step process but requires high temperatures and specialized equipment, yielding a moderate ~50% return.[1]

  • Two-step chlorination allows for more controlled conditions and results in very high purity (≥99%), which is critical for pharmaceutical and agrochemical applications.[3]

  • The use of trichloroisocyanuric acid provides a safer, solvent-free alternative to gaseous chlorine, with good yields and high purity.[7] This method avoids the generation of acidic wastewater, a significant environmental advantage over traditional chlorination methods.

  • The cyclization route demonstrates a very high yield (97%) but relies on a more complex starting material and the use of highly toxic phosgene.[4]

The choice of a specific synthesis method will depend on the desired scale of production, available equipment, safety considerations, and economic factors. For industrial-scale production, methods that minimize waste and use safer reagents, such as the trichloroisocyanuric acid route, are increasingly favored.

References

A Comparative Economic Analysis of Production Pathways for 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth economic and technical comparison of the primary industrial synthesis routes for 2-Chloro-5-(chloromethyl)-3-methylpyridine (CCMP), a key intermediate in the production of neonicotinoid insecticides such as Imidacloprid and Acetamiprid. The choice of a specific production pathway can significantly impact the final product's cost, purity, and environmental footprint. This analysis delves into the nuances of each route, offering a comprehensive overview to inform strategic decisions in process development and manufacturing.

Introduction to this compound (CCMP)

This compound is a heterocyclic organic compound of significant industrial importance, primarily serving as a crucial building block in the synthesis of widely used insecticides. The efficiency, cost-effectiveness, and environmental impact of its production are therefore critical considerations for chemical manufacturers and researchers in the agrochemical sector. This guide will explore and compare the most prominent synthesis pathways for CCMP, evaluating their respective strengths and weaknesses from both a chemical and economic perspective.

Major Synthesis Pathways: A Comparative Overview

The production of CCMP is dominated by several distinct synthetic strategies, each with its own set of advantages and challenges. The most notable routes include:

  • Vapor-Phase Chlorination of 3-Methylpyridine

  • Multi-step Synthesis from 6-Hydroxynicotinic Acid

  • Chlorination of 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives

  • Cyclization Routes (e.g., Cyclopentadiene-Acrolein Pathway)

  • Direct Catalytic Chlorination of 3-Methylpyridine

The following sections will provide a detailed analysis of each of these pathways.

Pathway I: Vapor-Phase Chlorination of 3-Methylpyridine

This is a traditional and widely employed method for the industrial production of CCMP. The process involves the high-temperature reaction of 3-methylpyridine with elemental chlorine in the vapor phase.

Reaction Scheme:

The reaction proceeds via a free-radical mechanism, leading to the chlorination of both the pyridine ring and the methyl group. The process typically yields a mixture of chlorinated derivatives.

Economic & Technical Analysis:
  • Advantages:

    • Utilizes readily available and relatively inexpensive starting materials (3-methylpyridine and chlorine).

    • The process is straightforward and can be run continuously.[1]

  • Disadvantages:

    • The reaction often lacks selectivity, producing a complex mixture of partially and polychlorinated by-products, such as 2-chloro-5-(trichloromethyl)-pyridine and various isomers.[1][2] This necessitates costly and complex separation and purification steps.

    • High temperatures (250°C to 400°C) lead to significant energy consumption.[2]

    • The formation of tars and other degradation products can lead to reactor fouling and operational difficulties.

Process Parameters:
ParameterTypical ValueReference
Temperature250°C - 400°C[2]
Molar Ratio (Chlorine:3-Methylpyridine)At least 5:1[2]
Residence Time10 seconds[2]
Main Product (Example)2-chloro-5-trichloromethylpyridine (33 mole %)[2]

Pathway II: Multi-step Synthesis from 6-Hydroxynicotinic Acid

This pathway represents a more controlled and selective approach to synthesizing CCMP, starting from 6-hydroxynicotinic acid.

Reaction Scheme:

This multi-step process involves the conversion of 6-hydroxynicotinic acid to 2-hydroxy-5-hydroxymethylpyridine, which is then chlorinated to yield the final product.[3]

Economic & Technical Analysis:
  • Advantages:

    • Offers high selectivity and yield of the desired product. A yield of 95% for the final chlorination step has been reported.[3]

    • Avoids the formation of complex mixtures of chlorinated by-products, simplifying purification.

  • Disadvantages:

    • A multi-step synthesis, which can increase overall production time and complexity.

    • The starting material, 6-hydroxynicotinic acid, may be more expensive than 3-methylpyridine.

    • The process involves multiple reagents, including acid chlorides and catalysts for hydrogenation.[3]

Key Experimental Step: Chlorination of 2-hydroxy-5-hydroxymethylpyridine

A solution of 2-hydroxy-5-hydroxymethylpyridine and phosphorus pentachloride in phosphoryl chloride is stirred at 105°C for 6 hours. After workup, the product is obtained in high yield.[3]

Pathway III: Chlorination of 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives

This innovative route offers an alternative to direct chlorination of 3-methylpyridine, aiming for improved selectivity and milder reaction conditions.

Reaction Scheme:

The process involves the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a chlorinating agent to exchange both alkoxy groups for chlorine atoms.[4]

Economic & Technical Analysis:
  • Advantages:

    • The starting materials are readily accessible, with 3-methylpyridine serving as the basic compound for their synthesis.[4]

    • The process is claimed to have a low total number of synthesis steps and uses inexpensive chemicals.[4]

    • It avoids the harsh conditions and by-product formation associated with vapor-phase chlorination.

  • Disadvantages:

    • The preparation of the 2-alkoxy-5-alkoxymethyl-pyridine intermediate adds steps to the overall process compared to a one-step chlorination.

    • The use of chlorinating agents like phosphorus pentachloride and phosphoryl chloride requires careful handling and waste management.[4]

Pathway IV: Cyclization Routes

Cyclization reactions provide a fundamentally different approach to constructing the pyridine ring of CCMP, often leading to high purity products.

Reaction Scheme:

One example is the cyclopentadiene-acrolein route. This method directly prepares CCMP through a cyclization reaction.[5]

Economic & Technical Analysis:
  • Advantages:

    • Avoids the production of chlorinated by-products, leading to high product purity (up to 95%).[5]

    • The process is described as simple with a high synthesis yield and remarkable economic benefits.[5]

  • Disadvantages:

    • This route can generate significant amounts of high-concentration wastewater containing N,N-dimethylformamide (DMF) and its decomposition products, which are difficult and costly to treat.[5]

    • The use of large quantities of DMF is a significant drawback from both an environmental and cost perspective.[5]

Pathway V: Direct Catalytic Chlorination of 3-Methylpyridine

This modern approach aims to improve the selectivity of the direct chlorination of 3-methylpyridine by employing a catalyst.

Reaction Scheme:

Vaporized 3-methylpyridine is mixed with chlorine and passed through a tubular reactor containing a supported palladium chloride catalyst to produce CCMP in a single step.[6]

Economic & Technical Analysis:
  • Advantages:

    • One-step reaction, which simplifies the process.[6]

    • The use of a catalyst can increase the reaction speed and improve the selectivity towards the desired product.[6]

    • Reported molar yields are around 50%, which is a significant improvement over non-catalytic vapor-phase chlorination.[6]

    • Produces fewer waste products, and the precious metal catalyst can be recovered, leading to lower comprehensive costs.[6]

  • Disadvantages:

    • The cost of the palladium chloride catalyst can be a significant factor in the overall process economics.

    • Catalyst deactivation over time may require regeneration or replacement, adding to operational costs.

Comparative Summary of Production Pathways

PathwayStarting Material(s)Key AdvantagesKey DisadvantagesReported Yield/Purity
Vapor-Phase Chlorination 3-Methylpyridine, ChlorineInexpensive starting materials, continuous processLow selectivity, high energy consumption, by-product formationVariable, often yields a mixture of products (e.g., 33% 2-chloro-5-trichloromethylpyridine)[2]
From 6-Hydroxynicotinic Acid 6-Hydroxynicotinic AcidHigh selectivity and yield, high purityMulti-step process, potentially expensive starting material95% for the final chlorination step[3]
From 2-Alkoxy-5-alkoxymethyl-pyridine 2-Alkoxy-5-alkoxymethyl-pyridine, Chlorinating agentReadily accessible starting materials, avoids harsh conditionsMulti-step synthesis of the intermediate45% of theory reported in one example[4]
Cyclization Route Cyclopentadiene, AcroleinHigh purity (95%), high yield, avoids chlorination by-productsSignificant wastewater generation (high DMF content), costly waste treatmentPurity up to 95%[5]
Direct Catalytic Chlorination 3-Methylpyridine, Chlorine, CatalystOne-step reaction, improved selectivity and speed, less wasteCatalyst cost and deactivationMolar yield of around 50%[6]

Visualizing the Synthesis Workflows

G cluster_0 Pathway I: Vapor-Phase Chlorination cluster_1 Pathway II: From 6-Hydroxynicotinic Acid cluster_2 Pathway III: From Alkoxy-pyridine Derivative cluster_3 Pathway IV: Cyclization Route cluster_4 Pathway V: Direct Catalytic Chlorination a1 3-Methylpyridine a2 High-Temp Vapor-Phase Chlorination a1->a2 a3 Mixture of Chlorinated Pyridines a2->a3 a4 Purification a3->a4 a5 CCMP a4->a5 b1 6-Hydroxynicotinic Acid b2 Multi-step Synthesis b1->b2 b3 2-hydroxy-5-hydroxymethylpyridine b2->b3 b4 Chlorination b3->b4 b5 CCMP b4->b5 c1 3-Methylpyridine c2 Synthesis of Intermediate c1->c2 c3 2-Alkoxy-5-alkoxymethyl-pyridine c2->c3 c4 Chlorination c3->c4 c5 CCMP c4->c5 d1 Cyclopentadiene + Acrolein d2 Cyclization Reaction d1->d2 d3 CCMP d2->d3 e1 3-Methylpyridine e2 Catalytic Chlorination e1->e2 e3 CCMP e2->e3

Figure 1: Comparative workflows of the main production pathways for this compound.

Experimental Protocol: Direct Catalytic Chlorination of 3-Methylpyridine

This protocol is a generalized representation based on the principles described in the cited literature.[6]

Objective: To synthesize this compound via a one-step catalytic chlorination of 3-methylpyridine.

Materials:

  • 3-Methylpyridine

  • Chlorine gas

  • Nitrogen gas (carrier gas)

  • Supported Palladium Chloride (PdCl₂) catalyst (e.g., on Al₂O₃)

  • Tubular reactor system with temperature control

  • Gas flow controllers

  • Condenser and collection vessel

Procedure:

  • Catalyst Loading: The tubular reactor is packed with the supported PdCl₂ catalyst.

  • System Purge: The reactor system is purged with nitrogen gas to remove any air and moisture.

  • Heating: The reactor is heated to the desired reaction temperature (e.g., 250°C).

  • Reactant Feed: Vaporized 3-methylpyridine, carried by a stream of nitrogen, and chlorine gas are introduced into the reactor at controlled flow rates.

  • Reaction: The gas mixture passes through the catalyst bed where the chlorination reaction takes place. The residence time is controlled by the total gas flow rate and the reactor volume.

  • Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled vessel.

  • Analysis and Purification: The collected crude product is analyzed (e.g., by GC-MS) to determine the product distribution and yield. Further purification, such as distillation, may be required to isolate the pure CCMP.

Rationale for Experimental Choices:

  • Vapor Phase: The reaction is carried out in the gas phase to facilitate continuous processing and interaction with the solid catalyst.

  • Catalyst: The supported palladium chloride catalyst is chosen to enhance the rate and selectivity of the chlorination reaction, favoring the formation of the desired product over polychlorinated by-products.

  • Temperature Control: Precise temperature control is crucial for optimizing the reaction rate and minimizing thermal degradation of reactants and products.

  • Carrier Gas: Nitrogen is used as an inert carrier gas to dilute the reactants and control the residence time in the reactor.

Conclusion

The selection of a production pathway for this compound involves a trade-off between raw material costs, process complexity, product purity, and environmental impact.

  • Vapor-phase chlorination of 3-methylpyridine remains a viable option due to its simplicity and the low cost of starting materials, but it is hampered by low selectivity and high energy consumption.

  • Multi-step syntheses , such as the route from 6-hydroxynicotinic acid, offer high purity and yield but at the cost of increased process complexity and potentially more expensive raw materials.

  • Cyclization routes provide a direct path to high-purity CCMP but face significant challenges related to waste management, particularly the treatment of DMF-containing wastewater.

  • Direct catalytic chlorination of 3-methylpyridine emerges as a promising modern alternative, offering a balance of a one-step process with improved selectivity and reduced waste. The economic feasibility of this route is closely tied to the cost and lifetime of the catalyst.

For researchers and drug development professionals, understanding the intricacies of these production pathways is essential for sourcing high-quality intermediates and for developing novel, more sustainable, and economically viable synthetic routes.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Chloro-5-(chloromethyl)-3-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for the compound and structurally similar chemicals, ensuring a high standard of laboratory safety.

Hazard Summary: this compound is a hazardous chemical. Based on data from analogous compounds, it is expected to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2] All handling should be conducted with extreme caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

Protection Type Equipment Standard/Specification
Eye/Face Tightly fitting safety goggles with side-shields or a full face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect prior to use.Comply with EU Directive 89/686/EEC and EN 374.[1]
Body Fire/flame resistant and impervious clothing, chemical-resistant apron, and overalls.---
Respiratory Use in a well-ventilated area or chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.Approved under standards such as NIOSH (US) or EN 149 (EU).[3]

Experimental Protocols: Donning and Doffing PPE

Donning Sequence:

  • Clothing: Put on a lab coat or chemical-resistant suit over personal clothing.

  • Gloves: Don the first pair of chemical-resistant gloves.

  • Respiratory Protection: If required, perform a fit test and don the respirator.

  • Eye/Face Protection: Wear safety goggles or a face shield.

  • Outer Gloves: Don a second pair of gloves over the first for added protection.

Doffing Sequence:

  • Outer Gloves: Remove and dispose of the outer pair of gloves.

  • Clothing: Remove the lab coat or suit, turning it inside out to contain contaminants.

  • Inner Gloves: Remove and dispose of the inner pair of gloves.

  • Eye/Face Protection: Remove goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator, if worn.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[2]

Operational Plan: Safe Handling and Storage

  • Handling:

    • All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

    • Avoid the formation of dust and aerosols.[1][2]

    • Use non-sparking tools to prevent ignition.[1]

    • Ground and secure containers when transferring the material.[5]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Storage:

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][6]

    • Keep away from incompatible materials such as strong oxidizing agents and bases.[4][7]

    • Store in a locked cabinet or secure area.[1][2]

Disposal Plan

Contaminated materials and unused product must be disposed of as hazardous waste.

Waste Type Disposal Procedure
Unused Chemical Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[2]
Contaminated PPE Place in a sealed, labeled container for hazardous waste disposal. Do not reuse.
Empty Containers Do not reuse. Puncture and dispose of as hazardous waste. Handle uncleaned containers as you would the product itself.[2][8]
Spills For small spills, absorb with an inert, dry material and place in a suitable container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[8][9]

Note: All disposal must be in accordance with local, state, and federal regulations.[2][8]

Visual Guides

The following diagrams illustrate the procedural workflows for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste disp_ppe Doff PPE Correctly cleanup_waste->disp_ppe disp_store Store Waste Securely disp_ppe->disp_store

Caption: Workflow for handling this compound.

cluster_ppe PPE Selection start Assess Task body Body Protection (Lab Coat, Apron) start->body hands Hand Protection (Chem-Resistant Gloves) start->hands eyes Eye/Face Protection (Goggles/Face Shield) start->eyes resp Respiratory Protection (Fume Hood/Respirator) start->resp end Proceed with Task body->end hands->end eyes->end resp->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.